molecular formula C20H24BNO2 B3329584 2-(9H-Carbazolyl)ethylboronic acid pinacol ester CAS No. 608534-41-4

2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Cat. No.: B3329584
CAS No.: 608534-41-4
M. Wt: 321.2 g/mol
InChI Key: NTUZDLWSQJRXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Carbazolyl)ethylboronic acid pinacol ester is a useful research compound. Its molecular formula is C20H24BNO2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1900092 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)13-14-22-17-11-7-5-9-15(17)16-10-6-8-12-18(16)22/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUZDLWSQJRXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157542
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608534-41-4
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608534-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester (CAS 608534-41-4), a valuable bifunctional building block in modern organic synthesis. This molecule uniquely combines the desirable photophysical and electronic properties of the carbazole moiety with the synthetic versatility of an alkylboronic acid pinacol ester. The primary focus of this document is a detailed exposition of the most efficient and selective synthetic methodology: the catalytic hydroboration of N-vinylcarbazole. We will explore the mechanistic rationale behind this choice, provide a field-proven experimental protocol, and discuss key aspects of process control and characterization, tailored for researchers in materials science and drug development.

Introduction: A Molecule of Strategic Importance

In the landscape of advanced organic materials and pharmaceutical development, molecules that serve as versatile platforms for further elaboration are of paramount importance. This compound represents a convergence of two critical chemical functionalities.

  • The Carbazole Core: Carbazole and its derivatives are renowned for their applications in organic electronics, serving as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic photovoltaics[1]. Their rigid, planar structure and rich electron density are key to their electronic properties.

  • The Alkylboronic Ester Handle: Boronic acids and their pinacol esters are indispensable intermediates in organic chemistry, most notably as partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[2]. This reaction provides a powerful and tolerant method for the formation of carbon-carbon bonds. The pinacol ester form offers enhanced stability, allowing for easier handling and purification compared to the free boronic acid[3].

The target molecule, by possessing an alkylboronic ester on an ethyl linker attached to the carbazole nitrogen, allows for the strategic introduction of the carbazole unit into complex architectures without directly modifying the aromatic core, preserving its intrinsic electronic character.

Recommended Synthetic Pathway: Catalytic Hydroboration

The most direct and selective route to synthesize this compound is the anti-Markovnikov hydroboration of commercially available N-vinylcarbazole.

The Principle of Hydroboration

Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double bond. For terminal alkenes like N-vinylcarbazole, two constitutional isomers could potentially form. The desired product, with the boron atom attached to the terminal carbon, is the result of an anti-Markovnikov addition . While classical hydroboration using borane (BH3) inherently follows this selectivity, modern transition-metal-catalyzed methods offer superior functional group tolerance, milder conditions, and exceptional control over regioselectivity[4][5].

Causality of Catalyst Selection: The Iridium/dppe System

For the hydroboration of vinylarenes, Iridium(I) catalysts have demonstrated exceptional performance, providing the terminal (linear) alkylboronate with selectivities often exceeding 99%[6][7]. This high selectivity is crucial for ensuring product purity and simplifying downstream purification.

The recommended catalyst system is generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]2, and the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe). The dppe ligand coordinates to the iridium center, creating a specific steric and electronic environment that strongly directs the catalytic cycle towards the desired anti-Markovnikov product[7][8]. This system is favored over other metals, such as rhodium, which can sometimes yield mixtures of linear and branched isomers[9].

Detailed Experimental Protocol

This protocol is adapted from the highly reliable iridium-catalyzed hydroboration methodology for vinylarenes developed by Yamamoto, Miyaura, and colleagues[6][7].

Materials and Reagents
ReagentMW ( g/mol )Molar Eq.Amount (Example Scale)Notes
N-Vinylcarbazole193.241.01.00 g (5.18 mmol)Starting material. Ensure it is dry.
[Ir(cod)Cl]₂671.700.007526.1 mg (0.039 mmol)Iridium catalyst precursor.
dppe398.440.016534.0 mg (0.085 mmol)Ligand.
Pinacolborane (HBpin)127.981.10.83 mL (5.70 mmol)Boron source. Handle under inert gas.
Anhydrous Dioxane--20 mLReaction solvent. Must be anhydrous.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation & Setup cluster_reaction Hydroboration Reaction cluster_workup Work-up & Purification p1 Charge flask with [Ir(cod)Cl]₂ and dppe p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add anhydrous dioxane p2->p3 p4 Stir for 20 min at RT p3->p4 r1 Add N-vinylcarbazole to catalyst solution p4->r1 r2 Add pinacolborane dropwise r1->r2 r3 Stir at RT for 2-4 hours r2->r3 r4 Monitor by TLC (Hexane/EtOAc) r3->r4 w1 Concentrate in vacuo r4->w1 w2 Redissolve in Ethyl Acetate w1->w2 w3 Wash with brine w2->w3 w4 Dry over Na₂SO₄, filter w3->w4 w5 Purify by silica gel chromatography w4->w5 char Characterize Final Product w5->char

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis Procedure
  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (26.1 mg, 0.039 mmol, 0.75 mol%) and dppe (34.0 mg, 0.085 mmol, 1.65 mol%).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane (10 mL) via syringe and stir the resulting solution at room temperature for 20 minutes. The solution should become homogeneous.

  • Substrate Addition: In a separate flask, dissolve N-vinylcarbazole (1.00 g, 5.18 mmol) in anhydrous dioxane (10 mL). Add this solution to the catalyst mixture via cannula or syringe.

  • Reagent Addition: Add pinacolborane (0.83 mL, 5.70 mmol) dropwise to the stirring reaction mixture at room temperature over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-vinylcarbazole spot has been consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). Combine the product-containing fractions and remove the solvent to afford this compound as a white solid.

Expected Product Characteristics
  • Appearance: White powder[10].

  • Melting Point: 108.0-114.0 °C[10].

  • Assay (GC): ≥97.5%[10].

  • Molecular Formula: C₂₀H₂₄BNO₂[10].

Mechanistic Rationale of Iridium-Catalyzed Hydroboration

The high selectivity of the iridium/dppe system is rooted in a well-defined catalytic cycle. The generally accepted mechanism proceeds through an Iridium(I)/Iridium(III) cycle.

G cluster_0 Catalytic Cycle A Ir(I) Catalyst B Oxidative Addition (H-Bpin) A->B + H-Bpin C H-Ir(III)-Bpin Complex B->C D Alkene Coordination C->D + Alkene F Reductive Elimination E Migratory Insertion D->E (Anti-Markovnikov) E->F F->A Product Released

Caption: Simplified catalytic cycle for Iridium-catalyzed hydroboration.

  • Oxidative Addition: The active Ir(I) catalyst undergoes oxidative addition with pinacolborane (H-Bpin) to form a six-coordinate Ir(III) intermediate containing both hydride (Ir-H) and boryl (Ir-Bpin) ligands.

  • Alkene Coordination: The N-vinylcarbazole substrate coordinates to the iridium center.

  • Migratory Insertion: The coordinated alkene inserts into the Ir-H bond. This step dictates the regioselectivity. For steric and electronic reasons, the insertion occurs to place the iridium at the terminal carbon and the hydrogen at the internal carbon, forming the linear alkyl-iridium intermediate. This is the key anti-Markovnikov step[8].

  • Reductive Elimination: The final product, this compound, is formed via reductive elimination from the alkyl and boryl ligands, regenerating the active Ir(I) catalyst to continue the cycle.

Troubleshooting and Process Control

  • Low Yield: The most common cause is the presence of moisture or oxygen. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is maintained under a positive pressure of inert gas.

  • Side Products: If branched isomers are observed, it may indicate incomplete catalyst formation or the presence of impurities. Ensure the catalyst pre-formation step (stirring Ir precursor and ligand) is allowed sufficient time.

  • Purification Issues: Boronic esters can sometimes be sensitive to silica gel. To mitigate potential decomposition, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or by performing the chromatography quickly.

Conclusion

The synthesis of this compound is most effectively achieved via the iridium-catalyzed hydroboration of N-vinylcarbazole. This method stands out for its operational simplicity, mild reaction conditions (room temperature), and, most critically, its exceptional regioselectivity for the desired anti-Markovnikov product. The detailed protocol and mechanistic insights provided in this guide offer a robust and reliable framework for researchers to produce this valuable synthetic intermediate for applications in materials science, medicinal chemistry, and beyond.

References

An In-depth Technical Guide to 2-(9-Carbazolyl)ethylboronic Acid Pinacol Ester (CAS: 608534-41-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(9-Carbazolyl)ethylboronic acid pinacol ester, a versatile chemical intermediate with significant applications in organic synthesis, materials science, and potential implications for drug discovery. We will delve into its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed experimental context.

Core Molecular Identity and Physicochemical Properties

2-(9-Carbazolyl)ethylboronic acid pinacol ester, identified by the CAS number 608534-41-4, is an organic compound featuring a carbazole moiety linked via an ethyl group to a pinacol boronate ester. This unique structure underpins its utility as a stable, versatile building block in synthetic chemistry.

PropertyValueSource(s)
Chemical Name 2-(9-Carbazolyl)ethylboronic acid pinacol ester[1][2]
Synonyms 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole[3][4]
CAS Number 608534-41-4[1][2][3][4][5][6][7][8]
Molecular Formula C₂₀H₂₄BNO₂[1][3][4][5][8]
Molecular Weight 321.22 g/mol [1][5]
Appearance White Powder[3]
Melting Point 108.0-114.0 °C[3]

The pinacol ester group confers enhanced stability upon the boronic acid, rendering the compound easier to handle, purify, and store compared to its free boronic acid counterpart. This stability is a critical factor in its widespread adoption in multi-step synthetic processes.

Synthesis and Characterization: A Methodological Deep Dive

A related compound, 9H-Carbazole-2-boronic acid pinacol ester, is synthesized via the palladium-catalyzed cross-coupling of 2-bromo-9H-carbazole with bis(pinacolato)diboron[1]. This reaction provides a foundational methodology that can be adapted for the synthesis of the title compound.

Conceptual Synthesis Workflow

A plausible synthetic route for 2-(9-Carbazolyl)ethylboronic acid pinacol ester could involve the hydroboration of 9-vinylcarbazole with pinacolborane, catalyzed by a suitable transition metal catalyst, such as a rhodium complex. This approach is suggested by the synthesis of a similar vinylogous compound, 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole, which is prepared from 9-ethynyl-9H-carbazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a rhodium catalyst[6][8].

Diagram: Conceptual Synthesis of 2-(9-Carbazolyl)ethylboronic Acid Pinacol Ester

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 9_vinylcarbazole 9-Vinylcarbazole hydroboration Hydroboration 9_vinylcarbazole->hydroboration pinacolborane Pinacolborane pinacolborane->hydroboration target_compound 2-(9-Carbazolyl)ethylboronic acid pinacol ester hydroboration->target_compound Rhodium Catalyst

Caption: Conceptual hydroboration route to the target compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. While specific spectra for this compound are not publicly available, related structures have been extensively characterized, providing a strong basis for spectral interpretation[9][10][11].

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of 9-ethyl-carbazole, a core fragment of the target molecule, is available and can serve as a reference for fragmentation patterns[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of N-substituted carbazoles have been studied, providing expected vibrational frequencies for the carbazole core and its substituents[12].

The Suzuki-Miyaura Coupling: A Cornerstone Application

A primary and powerful application of 2-(9-Carbazolyl)ethylboronic acid pinacol ester is its role as a key reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity[7][8][13].

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction, which would be adapted for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl or vinyl halide (1.0 equiv), 2-(9-Carbazolyl)ethylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)_Aryl R¹-Pd(II)L₂-X OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Diorgan R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgan RedElim Reductive Elimination Pd(II)_Diorgan->RedElim RedElim->Pd(0) Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Materials Science: The Rise of Organic Electronics

The carbazole moiety is a well-known hole-transporting material, making carbazole-containing compounds highly valuable in the field of organic electronics[2][14]. 2-(9-Carbazolyl)ethylboronic acid pinacol ester serves as a crucial building block for the synthesis of conjugated polymers and small molecules used in:

  • Organic Light-Emitting Diodes (OLEDs): The carbazole unit can be incorporated into the emissive or host layers of OLEDs to improve charge transport and device efficiency.

  • Organic Photovoltaics (OPVs): In solar cell applications, carbazole derivatives can function as donor materials in the active layer.

  • Organic Field-Effect Transistors (OFETs): The semiconducting properties of carbazole-based polymers make them suitable for use in the active channel of OFETs.

The ability to precisely tailor the electronic properties of the final material through the Suzuki-Miyaura coupling makes this boronic ester an indispensable tool for materials scientists.

Potential in Drug Discovery and Development

While direct biological studies on 2-(9-Carbazolyl)ethylboronic acid pinacol ester are not yet prevalent in the literature, the broader class of carbazole derivatives has shown significant promise in medicinal chemistry. Carbazoles are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[3][5][15][16].

Notably, some carbazole derivatives have demonstrated potent anticancer activity, with mechanisms that can involve the reactivation of tumor suppressor pathways, such as the p53 pathway in melanoma cells[9]. The carbazole scaffold is considered a privileged structure in drug discovery, and its incorporation into molecules via boronic acid chemistry opens up new avenues for the synthesis of novel therapeutic agents. The ethylboronic acid pinacol ester moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-(9-Carbazolyl)ethylboronic acid pinacol ester. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

2-(9-Carbazolyl)ethylboronic acid pinacol ester is a valuable and versatile chemical intermediate with established applications in organic synthesis and materials science, and emerging potential in drug discovery. Its stability and reactivity in Suzuki-Miyaura coupling reactions make it a go-to building block for the construction of complex organic molecules with tailored electronic and biological properties. As research in organic electronics and medicinal chemistry continues to advance, the demand for well-characterized and versatile building blocks like this carbazole derivative is expected to grow, paving the way for new discoveries and technological innovations.

References

An In-Depth Technical Guide to 2-(9H-Carbazolyl)ethylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The functionalization of this heterocyclic system is a key strategy in the development of novel drug candidates. 2-(9H-Carbazolyl)ethylboronic acid pinacol ester emerges as a valuable building block in this context, offering a stable and versatile platform for the introduction of the carbazole moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and pivotal role in modern drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Core Molecular Attributes

A foundational understanding of a reagent begins with its fundamental physicochemical properties. This compound is a white crystalline powder with a molecular formula of C20H24BNO2.[1]

PropertyValueSource
Molecular Formula C20H24BNO2[1]
Molecular Weight 321.22 g/mol
Appearance White Powder[1]
Melting Point 108.0-114.0 °C[1]
CAS Number 608534-41-4[1]
IUPAC Name 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole[1]

The pinacol ester group confers enhanced stability to the boronic acid, rendering the compound less susceptible to degradation and dehydration, which are common challenges with free boronic acids. This stability facilitates easier handling, purification, and storage, making it a preferred reagent in multi-step synthetic campaigns.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the hydroboration of 9-vinyl-9H-carbazole with pinacolborane. This reaction typically proceeds via a catalyzed addition of the B-H bond across the vinyl group's double bond.

G cluster_0 Synthesis Pathway 9-Vinyl-9H-carbazole 9-Vinyl-9H-carbazole Hydroboration Hydroboration 9-Vinyl-9H-carbazole->Hydroboration Pinacolborane Pinacolborane Pinacolborane->Hydroboration Catalyst Catalyst Catalyst->Hydroboration Product This compound Hydroboration->Product

Caption: Synthetic route to the target compound.

Experimental Protocol: Hydroboration of 9-Vinyl-9H-carbazole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 9-Vinyl-9H-carbazole

  • Pinacolborane (HBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Catalyst (e.g., a rhodium or iridium complex)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 9-vinyl-9H-carbazole (1.0 eq.) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add the catalyst (typically 1-5 mol%). Then, add pinacolborane (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality of Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as organoboranes and the catalysts used can be sensitive to air and moisture.

  • Anhydrous Solvents: Anhydrous solvents are necessary to prevent the hydrolysis of pinacolborane and the product.

  • Catalyst: While uncatalyzed hydroboration is possible, transition metal catalysts, such as those based on rhodium or iridium, can significantly improve the reaction's efficiency and regioselectivity.[2]

  • Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and catalyst residues.

Applications in Drug Discovery and Development

The carbazole scaffold is a cornerstone in the design of new therapeutic agents due to its diverse biological activities. The ability to readily introduce this moiety into various molecular frameworks is of paramount importance. This compound serves as a key intermediate in this endeavor, primarily through its participation in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.

G cluster_1 Suzuki-Miyaura Coupling Carbazole_Boronic_Ester 2-(9H-Carbazolyl)ethylboronic acid pinacol ester Coupling Coupling Carbazole_Boronic_Ester->Coupling Organohalide Aryl/Heteroaryl Halide (R-X) Organohalide->Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling Base Base Base->Coupling Coupled_Product Carbazole-Functionalized Molecule (Carbazole-CH2CH2-R) Coupling->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube or a round-bottom flask under an inert atmosphere, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

Self-Validation and Trustworthiness:

The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates. The use of a pinacol ester, such as the title compound, generally leads to more robust and reproducible reactions due to its enhanced stability compared to the corresponding boronic acid.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the carbazole protons, the ethyl bridge protons, and a distinct singlet for the methyl groups of the pinacol ester.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbazole core, the ethyl linker, and the quaternary and methyl carbons of the pinacol group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C-N, C-B, and B-O bonds.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its stable nature and versatile reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex carbazole-containing molecules with significant therapeutic potential. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of novel pharmaceuticals.

References

A Technical Guide to 2-(9H-Carbazolyl)ethylboronic Acid Pinacol Ester: Properties, Applications, and Commercial Availability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(9H-Carbazolyl)ethylboronic acid pinacol ester, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications in the development of novel organic electronic materials and complex pharmaceutical intermediates. Its unique structure, combining a carbazole moiety with a stable boronic acid pinacol ester, makes it a valuable reagent for constructing intricate molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, key properties, and practical applications, with a focus on empowering researchers to effectively utilize this compound in their synthetic endeavors.

Commercial Availability and Supplier Information

This compound is readily available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes. The compound is typically offered in various quantities with purities of 98% or higher.

SupplierCAS NumberMolecular FormulaPurity
Thermo Fisher Scientific608534-41-4C₂₀H₂₄BNO₂≥97.5%[1]
Santa Cruz Biotechnology608534-41-4C₂₀H₂₄BNO₂-

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueReference
IUPAC Name 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole[1]
CAS Number 608534-41-4[1]
Molecular Formula C₂₀H₂₄BNO₂[1]
Molecular Weight 321.22 g/mol
Appearance White powder[1]
Melting Point 108.0-114.0 °C[1]
Solubility Soluble in common organic solvents such as THF, DMF, and Dioxane.

Synthesis of Carbazole-Based Boronic Acid Pinacol Esters

A representative procedure for the synthesis of a carbazole-2-boronic acid pinacol ester involves the reaction of 2-bromo-9H-carbazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[2]

Reaction Scheme:

G A 2-Bromo-9H-carbazole E 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole A->E B Bis(pinacolato)diboron B->E C Pd(dppf)Cl2, KOAc C->E D DMF, 85 °C D->E

Figure 1. General scheme for Miyaura borylation.

Detailed Protocol for a Representative Miyaura Borylation:

  • Reaction Setup: In a screw-cap vial, combine 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[2]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vial.[2]

  • Inert Atmosphere: Seal the vial and degas the reaction mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.[2]

  • Heating: Heat the reaction mixture to 85 °C for 4 hours.[2]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous lithium chloride and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the desired carbazole-2-boronic acid pinacol ester.[2]

This general procedure can be adapted for the synthesis of this compound, likely starting from the corresponding 2-(2-bromoethyl)-9H-carbazole.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds, providing a versatile method for the synthesis of complex organic molecules. The carbazole moiety, with its unique electronic and photophysical properties, makes this reagent particularly valuable in the fields of materials science and medicinal chemistry.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Carbazole_Boronic_Ester 2-(9H-Carbazolyl)ethylboronic acid pinacol ester Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Carbazole_Boronic_Ester->Pd_Catalyst Transmetalation Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, X = Br, I) Aryl_Halide->Pd_Catalyst Oxidative Addition Coupled_Product Coupled Product (Carbazole-Ar) Pd_Catalyst->Coupled_Product Reductive Elimination Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Pd_Catalyst

Figure 2. Suzuki-Miyaura cross-coupling workflow.

Applications in Organic Electronics

Carbazole derivatives are widely recognized for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, making them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of this compound in Suzuki coupling reactions allows for the precise incorporation of the carbazole unit into conjugated polymers and small molecules, enabling the fine-tuning of their optoelectronic properties.

Applications in Drug Discovery and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The Suzuki-Miyaura coupling reaction with this compound provides a powerful tool for the synthesis of novel carbazole-containing molecules as potential therapeutic agents. By coupling the carbazole moiety to various aromatic and heteroaromatic systems, medicinal chemists can rapidly generate libraries of compounds for biological screening.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. The pinacol ester is generally more stable to air and moisture than the corresponding boronic acid, but prolonged exposure should be avoided to prevent hydrolysis.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of advanced organic materials and complex molecules of medicinal interest. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the strategic incorporation of the carbazole moiety, enabling the development of novel compounds with tailored properties. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its potential in their scientific pursuits.

References

Carbazole-Containing Boronic Esters: A Versatile Scaffold for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of carbazole-containing boronic esters, a class of molecules that has garnered significant attention for its unique combination of photophysical, electronic, and chemical properties. We will delve into the core principles of their design, synthesis, and characterization, while exploring their pivotal applications in the fields of organic electronics, chemical sensing, and drug discovery. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate from a foundation of deep understanding.

The Synergy of Two Moieties: Understanding the Core Structure

The remarkable utility of carbazole-containing boronic esters stems from the synergistic interplay between the carbazole core and the boronic ester functional group.

  • The Carbazole Core: This rigid, planar heterocyclic aromatic system is inherently electron-rich and known for its excellent hole-transporting capabilities.[1][2][3] Its high thermal and electrochemical stability makes it a robust building block for durable materials.[2][4] The nitrogen atom within the pyrrole ring provides a convenient site for functionalization, allowing for the fine-tuning of solubility and electronic properties without disrupting the core's aromaticity.[2]

  • The Boronic Ester Group: Boronic esters, particularly pinacol esters, are exceptionally versatile functional groups in modern organic synthesis.[5] Their primary role is to serve as a stable, yet reactive, precursor to boronic acids, enabling highly efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reactivity provides a precise tool for constructing complex, extended π-conjugated systems.[4] Furthermore, the Lewis acidic nature of the boron atom allows for reversible interactions with diols, a property that is masterfully exploited in sensing applications.[6][7][8]

The fusion of these two components yields a molecule with a stable, charge-transporting core and a highly versatile synthetic handle, unlocking a vast chemical space for targeted applications.

Synthetic Strategies: Building the Molecular Framework

The synthesis of carbazole boronic esters is a well-established process, typically involving the borylation of a halogenated carbazole precursor. The Miyaura borylation reaction is a preferred method due to its high efficiency and functional group tolerance.

Workflow for a Typical Miyaura Borylation Synthesis

The following diagram outlines the logical flow from starting materials to the purified final product, a critical pathway for producing high-purity materials essential for device fabrication and pharmaceutical development.[1]

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification Start Halogenated Carbazole + Bis(pinacolato)diboron + Potassium Acetate Solvent Add Anhydrous Solvent (e.g., DMF or Dioxane) Start->Solvent Catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) Solvent->Catalyst Inert Degas Mixture (Vacuum/Inert Gas Cycles) Catalyst->Inert Heat Heat to Reaction Temp (e.g., 85-100 °C) Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Dilute & Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chroma Silica Gel Chromatography Concentrate->Chroma Final Characterize Pure Product (NMR, MS) Chroma->Final

Caption: General workflow for the synthesis of carbazole boronic esters.

Detailed Experimental Protocol: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

This protocol is a self-validating system, designed for reproducibility and high purity, which is critical for predictable outcomes in both materials science and pharmaceutical applications.[1][4]

Materials:

  • 2-Bromo-9H-carbazole (1.0 eq)

  • Bis(pinacolato)diboron (1.5 eq)

  • Potassium Acetate (KOAc), anhydrous (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or a screw-cap vial, add 2-bromo-9H-carbazole, bis(pinacolato)diboron, and potassium acetate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. The choice of a ferrocene-based phosphine ligand like dppf is crucial as it forms a stable and highly active catalytic species suitable for this cross-coupling.

  • Solvent & Degassing: Add anhydrous DMF via syringe. Seal the vessel and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can oxidatively degrade the catalyst and lead to undesired side reactions.

  • Reaction: Heat the reaction mixture to 85 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromocarbazole is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic salts (e.g., KOAc, KBr) and the DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The polarity of the eluent is optimized to separate the desired boronic ester from any remaining starting material or homo-coupled byproducts.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful synthesis typically yields the product as a white to off-white solid with a yield exceeding 90%.[9]

Applications in Materials Science: Powering Next-Generation Electronics

Carbazole boronic esters are indispensable building blocks in the field of organic electronics.[1][2][4] Their inherent properties are directly responsible for their successful integration into devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[4]

Causality in Device Performance:

  • Hole Transport: The electron-rich carbazole core facilitates efficient transport of positive charge carriers (holes), a fundamental requirement for the hole transport layer (HTL) in OLEDs and OPVs.[1][2]

  • High Triplet Energy: Carbazole derivatives often possess high triplet energy levels, making them excellent host materials for phosphorescent emitters in PhOLEDs, preventing energy back-transfer and ensuring high efficiency.[10]

  • Tunability: The Suzuki coupling, enabled by the boronic ester, allows for the systematic extension of the π-conjugated system by coupling with various aryl halides.[5] This allows scientists to precisely tune the material's energy levels (HOMO/LUMO), absorption/emission wavelengths, and charge mobility to optimize device performance.[4]

  • Solubility: Attaching alkyl chains to the carbazole nitrogen enhances solubility, which is vital for solution-based fabrication techniques like spin coating and inkjet printing, enabling low-cost, large-area device manufacturing.[1]

Role in an OLED Device

The diagram below illustrates how a carbazole-based polymer, synthesized from a diboronic ester monomer, functions as the hole transport and emissive layer in a simplified OLED structure.

OLEDFunction cluster_device OLED Device Structure cluster_process Charge Injection & Recombination Cathode Cathode (-) (e.g., Al) ETL Electron Transport Layer (ETL) EML_HTL Emissive Layer (EML) & Hole Transport Layer (HTL) (Carbazole-based Polymer) Anode Anode (+) (e.g., ITO) Light Light Emission (Photon) EML_HTL->Light Recombination e Electrons e->EML_HTL Injection h Holes h->EML_HTL Injection

Caption: Role of carbazole polymers in an OLED.

Performance Data of Carbazole-Based Materials

The versatility of carbazole boronic esters allows for the creation of a wide range of materials with tailored properties.

Compound Type Application Key Performance Metric Reference Moiety Example
Carbazole-diboronic ester polymersOLED HostHigh Triplet Energy (>2.8 eV)9-Alkyl-carbazole-2,7-diboronic ester
Donor-Acceptor CopolymersOPVPower Conversion Efficiency (PCE > 10%)Carbazole (donor) + Benzothiadiazole (acceptor)
Small Molecule Carbazole EstersOLED EmitterHigh Quantum Yield (>90%)9-Phenyl-9H-carbazole-3-boronic ester derivatives
D-π-A DyesDSSCHigh Molar Extinction Coefficient9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester

Applications in Sensing and Life Sciences

Beyond electronics, the unique chemistry of the boronic acid group has propelled these molecules into the realm of chemical biology and diagnostics.

  • Fluorescent Glucose Sensing: Boronic acids are known to reversibly bind with cis-diols, a structural motif present in saccharides like glucose.[6][7] Researchers have designed carbazole-boronic acid sensors where this binding event modulates the fluorescent properties of the carbazole core.[11][12] For instance, binding with glucose can disrupt aggregation, leading to a significant "turn-on" fluorescent response through an aggregation-induced emission (AIE) mechanism.[11][12] A sensor, CPBA (carbazole pyridinium boronic acid), showed a remarkable 2100-fold fluorescence increase upon adding glucose, demonstrating high selectivity and sensitivity.[11]

SensingMechanism Sensor_Free Carbazole-Boronic Acid Aggregated State Low Fluorescence Sensor_Bound Carbazole-Boronic Acid Bound to Glucose (Diol) Disaggregated State High Fluorescence Sensor_Free->Sensor_Bound Reversible Binding Glucose Glucose (cis-diol) Glucose->Sensor_Free

Caption: Mechanism of a fluorescent "turn-on" glucose sensor.

  • Drug Discovery and Development: The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, antibacterial, and neuroprotective properties.[13][14] Boronic esters serve as critical intermediates, allowing medicinal chemists to efficiently synthesize libraries of novel carbazole derivatives for screening.[15] Furthermore, boronic acids themselves are recognized pharmacophores, with several FDA-approved drugs containing this moiety (e.g., Bortezomib).[16] The development of carbazole boronic acid derivatives as direct anticancer agents is an active area of research, with some compounds showing promising in-vitro activity against breast cancer cell lines.[13][14]

Conclusion and Future Outlook

Carbazole-containing boronic esters stand out as a class of compounds with exceptional versatility and impact. Their synthesis is robust, their properties are tunable, and their applications are far-reaching, spanning from high-performance electronics to sensitive biomedical diagnostics. Future research will likely focus on developing novel molecular designs with even greater quantum efficiencies for next-generation displays, creating more sophisticated sensors for point-of-care diagnostics, and exploring their potential as targeted therapeutics in oncology and beyond. The continued exploration of this molecular scaffold promises to be a fruitful endeavor, driving innovation across multiple scientific disciplines.

References

Stability and Storage of Boronic Acid Pinacol Esters: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acid pinacol esters have become indispensable reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their widespread adoption is largely due to their enhanced stability compared to the corresponding free boronic acids, which allows for easier handling, purification, and storage.[2][3] This guide provides an in-depth exploration of the factors governing the stability of boronic acid pinacol esters, outlines best practices for their storage and handling, and offers field-proven protocols for their purification, ensuring the integrity and reactivity of these crucial synthetic intermediates.

The Foundation of Stability: Why Pinacol Esters?

The enhanced stability of boronic acid pinacol esters stems from the protective nature of the pinacol group. This bulky diol sterically shields the electrophilic boron atom, hindering its interaction with atmospheric moisture and oxygen.[4] Free boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation under certain conditions.[3] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in pinacol esters effectively mitigates these degradation pathways, resulting in compounds that are generally crystalline solids with a significantly longer shelf-life.[2][3]

Understanding and Mitigating Degradation Pathways

Despite their inherent stability, boronic acid pinacol esters are not entirely inert and can degrade over time or under improper conditions. The two primary degradation pathways are hydrolysis and oxidation. A thorough understanding of these mechanisms is paramount for preventing the loss of valuable material and ensuring reproducible experimental outcomes.

Hydrolysis: The Reversible Reaction with Water

The most common degradation pathway for boronic acid pinacol esters is hydrolysis, which reverts the ester back to the free boronic acid and pinacol.[5][6] This reaction is often catalyzed by the presence of acid or base and is driven by the presence of water.[7][8] While this reversibility is sometimes exploited in situ during cross-coupling reactions, uncontrolled hydrolysis during storage or workup can lead to decreased yields and purification challenges.[2]

The mechanism of hydrolysis involves the nucleophilic attack of water on the Lewis acidic boron atom, followed by proton transfer and cleavage of the B-O bond.

dot

Hydrolysis_Mechanism Bpin R-B(pin) Intermediate R-B⁻(pin)(OH₂⁺) Bpin->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate BA R-B(OH)₂ Intermediate->BA Proton transfer & Cleavage Pinacol Pinacol Intermediate->Pinacol

Caption: Mechanism of Hydrolysis for Boronic Acid Pinacol Esters.

Mitigation Strategies for Hydrolysis:

  • Anhydrous Conditions: Store and handle boronic acid pinacol esters under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[9] Use anhydrous solvents for reactions and workups whenever possible.

  • Aprotic Solvents: When preparing solutions for analysis or reaction, use aprotic solvents like acetonitrile or THF instead of protic solvents like methanol or water, which can promote hydrolysis.[8][10]

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze hydrolysis.[7]

Oxidation: Sensitivity to Atmospheric Oxygen

The carbon-boron bond in boronic esters is susceptible to oxidation, particularly in the presence of air and certain metal catalysts.[11][12] This process typically leads to the formation of the corresponding alcohol or phenol, consuming the desired reagent. The mechanism can be complex and may involve radical intermediates.[12]

dot

Oxidation_Pathway Bpin R-B(pin) Intermediate [Oxidative Intermediate] Bpin->Intermediate Oxidation Oxygen O₂ / Peroxides Oxygen->Intermediate Alcohol R-OH Intermediate->Alcohol C-B bond cleavage

Caption: Generalized Oxidation Pathway of a Boronic Acid Pinacol Ester.

Mitigation Strategies for Oxidation:

  • Inert Atmosphere: Storing and handling under an inert atmosphere is crucial to prevent oxidation.[9]

  • Avoidance of Radical Initiators: Be mindful of reaction conditions that could generate radicals, such as exposure to UV light or the presence of radical initiators, unless part of a planned synthetic step.

  • Chelation: In some cases, the presence of certain functional groups on the boronic ester can influence its susceptibility to oxidation.

Recommended Storage and Handling Protocols

Proper storage and handling are critical for maintaining the quality and reactivity of boronic acid pinacol esters. The following protocols are based on best practices and field experience.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C is generally recommended for long-term storage.[9]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[9]Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, opaque glass bottles or vials.Prevents exposure to light and atmosphere. Ensure the cap provides a good seal.
Moisture Do not allow the product to come into contact with water during storage.Prevents hydrolysis.
Incompatible Materials Store separately from strong oxidizing agents, acids, and bases.[9]Avoids potential catalytic degradation.

Table 1: Recommended Storage Conditions for Boronic Acid Pinacol Esters.

Handling Procedures
  • Inert Atmosphere Handling: For sensitive boronic acid pinacol esters, it is advisable to handle them in a glovebox or under a positive pressure of an inert gas.

  • Weighing and Transfer: Perform weighing and transfers promptly to minimize exposure to the atmosphere.

  • Solvent Selection: Use anhydrous, aprotic solvents for dissolving and transferring the esters.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Purification of Boronic Acid Pinacol Esters: Overcoming the Challenges

Purification of boronic acid pinacol esters can be challenging due to their propensity to degrade on standard silica gel.[6] The acidic nature of silica can catalyze hydrolysis, and the Lewis basic silanol groups can strongly adsorb the Lewis acidic boron atom, leading to product loss and tailing on chromatograms.[13]

Protocol for Purification using Boric Acid-Impregnated Silica Gel

A highly effective method to overcome these challenges is to use silica gel impregnated with boric acid. This neutralizes the acidic sites on the silica and reduces the over-adsorption of the boronic ester.[13][14]

Materials:

  • Silica gel for flash chromatography

  • Boric acid

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.

  • Slurry Formation: In a flask, create a slurry of the silica gel in the boric acid/methanol solution. For every 100g of silica gel, use approximately 550 mL of the solution.

  • Impregnation: Gently agitate the slurry for 1 hour at room temperature.

  • Filtration and Washing: Remove the solvent by filtration. Wash the treated silica gel with ethanol (approximately 600 mL for 100g of silica).

  • Drying: Dry the boric acid-impregnated silica gel thoroughly under vacuum, for example, at 60°C for 1.5 hours.[13]

  • Chromatography: Pack the column with the prepared silica gel and perform the chromatography as usual.

dot

Purification_Workflow A Prepare 5% Boric Acid in Methanol B Create Silica Gel Slurry in Boric Acid Solution A->B C Agitate for 1 hour B->C D Filter and Wash with Ethanol C->D E Dry Silica Gel under Vacuum D->E F Perform Flash Chromatography E->F

Caption: Workflow for Preparing Boric Acid-Impregnated Silica Gel.

Alternative Purification Strategies
  • Neutral Alumina: For less polar esters, neutral alumina can be a suitable alternative to silica gel.[15]

  • Crystallization: If the boronic acid pinacol ester is a crystalline solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Distillation: For volatile esters, distillation under reduced pressure can be employed.[1]

Conclusion: Ensuring Success in Synthesis

The stability and longevity of boronic acid pinacol esters are directly linked to meticulous storage and handling practices. By understanding the fundamental mechanisms of their degradation and implementing the protocols outlined in this guide, researchers can ensure the integrity of these valuable reagents. This proactive approach not only preserves the financial investment in these compounds but, more importantly, underpins the reliability and reproducibility of synthetic endeavors, ultimately accelerating the pace of discovery in chemical research and drug development.

References

A Comprehensive Spectroscopic Guide to 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester. Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes theoretical principles with predictive data analysis for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on the well-understood properties of its constituent functional groups—the carbazole ring system, the ethyl linker, and the boronic acid pinacol ester. We present detailed predictions for spectral data, explain the underlying chemical principles, and provide standardized protocols for experimental acquisition. This serves as a foundational reference for the characterization, quality control, and utilization of this important chemical building block.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule that incorporates a rigid, electron-rich carbazole moiety with a versatile boronic ester group. This structure makes it a valuable intermediate in organic synthesis, particularly for creating advanced materials with specific electronic and optoelectronic properties and for developing complex pharmaceutical agents.[] Accurate characterization is paramount to ensuring its purity and suitability for these applications.

Table 1: Chemical Identifiers and Properties

ParameterValueSource(s)
IUPAC Name 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole[2][3]
CAS Number 608534-41-4[2][3]
Molecular Formula C₂₀H₂₄BNO₂[2][3]
Molecular Weight 321.22 g/mol []
Appearance White Powder[2][3]
Melting Point 108.0 - 114.0 °C[2][3]

Chemical Structure:

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis below predicts the ¹H, ¹³C, and ¹¹B NMR spectra based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the carbazole aromatic protons, the two methylene groups of the ethyl bridge, and the twelve equivalent protons of the pinacol group's methyls.

  • Carbazole Protons (δ 7.2-8.1 ppm): The eight protons on the carbazole ring will appear in the aromatic region. Due to the N-substitution, the molecule is symmetric, but the protons on each benzene ring are chemically distinct, leading to a series of doublets and triplets. Protons adjacent to the nitrogen (H-4, H-5) are typically downfield, while the others (H-1, H-2, H-3, H-6, H-7, H-8) will show characteristic splitting patterns.

  • Ethyl Bridge Protons (δ 4.5 ppm, δ 1.5 ppm): The two methylene groups (-CH₂-) form an A₂X₂ system. The protons on the carbon attached to the carbazole nitrogen (N-CH₂) will be significantly downfield due to the deshielding effect of the nitrogen atom. The protons on the carbon attached to the boron atom (B-CH₂) will be further upfield. Both are expected to appear as triplets due to coupling with each other.

  • Pinacol Protons (δ 1.2 ppm): The four methyl groups on the pinacol moiety are chemically and magnetically equivalent. This will result in a single, sharp, and highly integrated signal (12H), a hallmark of the pinacol ester group.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1Doublet2HAr-H (4, 5)Deshielded by proximity to N and aromatic ring current.
~ 7.5Triplet2HAr-H (2, 7)Standard aromatic region, coupled to adjacent protons.
~ 7.4Doublet2HAr-H (1, 8)Standard aromatic region, coupled to adjacent protons.
~ 7.2Triplet2HAr-H (3, 6)Standard aromatic region, coupled to adjacent protons.
~ 4.5Triplet2HN-CH₂ -CH₂-BDeshielded by the adjacent nitrogen atom.
~ 1.5Triplet2HN-CH₂-CH₂ -BAliphatic region, less deshielded than the N-CH₂ group.
~ 1.2Singlet12H-C(CH₃)₂Equivalent methyl protons of the pinacol group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will corroborate the structure by identifying all unique carbon environments.

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 140Ar-C (quaternary, C-N)Quaternary aromatic carbons attached to nitrogen.
~ 126Ar-CHAromatic methine carbons.
~ 123Ar-C (quaternary, bridgehead)Fused aromatic quaternary carbons.
~ 120Ar-CHAromatic methine carbons.
~ 109Ar-CHAromatic methine carbons.
~ 84C (CH₃)₂Quaternary carbons of the pinacol ester group.
~ 45N-CH₂ -Aliphatic carbon attached to nitrogen.
~ 25C (CH₃)₂Methyl carbons of the pinacol group.
Not Observed-CH₂-B The carbon attached to boron is often broadened to the baseline or entirely unobserved due to quadrupolar relaxation of the boron nucleus.[4]
Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a crucial technique for confirming the presence and electronic environment of the boron atom. For a tetracoordinate boronic acid pinacol ester, a single, relatively broad signal is expected.

  • Expected Shift (δ 30-35 ppm): This chemical shift range is characteristic for tetracoordinate boron atoms in similar pinacol ester environments.[4] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromatic C-HCharacteristic stretching of sp² C-H bonds on the carbazole ring.
2980-2850C-H StretchAliphatic C-HSymmetric and asymmetric stretching of sp³ C-H bonds in the ethyl and pinacol groups.
1600-1450C=C StretchAromatic RingSkeletal vibrations of the carbazole aromatic system.
~ 1360B-O StretchBoronate EsterA strong, characteristic absorption for the B-O bond within the dioxaborolane ring.[5]
1300-1200C-N StretchAryl AmineStretching vibration of the C-N bond linking the carbazole and ethyl groups.
1145C-O StretchBoronate EsterStretching of the C-O bonds within the pinacol ester moiety.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

  • Molecular Ion Peak: The calculated monoisotopic mass of C₂₀H₂₄BNO₂ is 321.1900 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule, [M+H]⁺, at m/z ≈ 322.2 .

  • Predicted Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation would occur. Key fragments would include:

    • Loss of the ethylboronic ester group: Cleavage at the N-C bond could yield the carbazole cation at m/z 167.

    • Benzylic-type cleavage: Cleavage of the C-C bond in the ethyl linker could produce a fragment corresponding to the carbazole-CH₂⁺ ion at m/z 180.

    • Fragmentation of the carbazole core: The carbazole moiety itself can undergo fragmentation, as seen in related structures like N-ethylcarbazole.[7]

Standard Operating Procedures for Analysis

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

General Spectroscopic Characterization Workflow

The following diagram outlines the logical flow for a comprehensive characterization of a new batch of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting A Verify Purity & Dryness B Prepare NMR Sample (CDCl3, ~10 mg/mL) A->B C Prepare IR Sample (ATR or KBr Pellet) A->C D Prepare MS Sample (MeOH/ACN, ~1 mg/mL) A->D E Acquire 1H, 13C, 11B NMR B->E F Acquire FT-IR Spectrum C->F G Acquire High-Res MS D->G H Process & Interpret Spectra E->H F->H G->H I Compare with Predictions H->I J Confirm Structure & Purity I->J K Generate Certificate of Analysis J->K

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • ¹¹B NMR Acquisition: Acquire data using a proton-decoupled sequence with a broad spectral width centered around 30 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol for FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and peak-picking.

Protocol for Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data over an m/z range of 100-500.

  • Analysis: Identify the m/z of the [M+H]⁺ ion and compare the measured exact mass to the theoretical calculated mass.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key signatures to verify its identity and purity are: the characteristic aromatic signals of a 9-substituted carbazole and the high-field 12H singlet of the pinacol group in ¹H NMR; the presence of a strong B-O stretching band around 1360 cm⁻¹ in the IR spectrum; and the detection of the correct molecular ion peak at m/z ≈ 322.2 in high-resolution mass spectrometry. This guide provides the predictive data and standardized methodologies necessary for researchers to confidently and accurately characterize this versatile chemical compound.

References

A Technical Guide to 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester, a key building block in modern organic synthesis and materials science. The authoritative IUPAC name for this compound is 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole .[1][2] This document details its chemical identity, physicochemical and spectroscopic properties, validated synthesis protocols with mechanistic insights, and its significant applications in drug discovery and organic electronics. The content is structured to provide researchers, chemists, and drug development professionals with a comprehensive and practical understanding of this versatile reagent.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The correct and systematic IUPAC name for the topic compound is 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole .[1][2][3] The common name, this compound, is frequently used but less precise. The structure consists of a planar, electron-rich 9H-carbazole core, which is N-alkylated with an ethyl group. This ethyl group is, in turn, attached at its second carbon to the boron atom of a pinacolato boronic ester. This specific arrangement—separating the carbazole nitrogen from the boron atom via an ethyl linker—imparts distinct reactivity and stability compared to carbazoles where the boronic ester is directly attached to the aromatic ring.

Physicochemical Properties

The compound is typically a white to off-white powder with a defined melting point, making it a stable and easily handled solid reagent in a laboratory setting.[1] Key quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 608534-41-4[1][2][3]
Molecular Formula C20H24BNO2[1][2][3]
Molecular Weight 321.23 g/mol [3]
Appearance White Powder[1]
Melting Point 111-114 °C[1][3]
Purity (Typical) ≥97.5% (GC)[1]
Spectroscopic Signature

Spectroscopic analysis is critical for verifying the identity and purity of 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole. While a specific, fully assigned spectrum for this exact molecule is not available in the provided search results, a composite profile can be inferred from data on highly analogous structures, such as other carbazole boronic esters.[4]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the carbazole core (typically in the δ 7.0-8.5 ppm range), triplet signals for the two CH2 groups of the ethyl linker, and a characteristic sharp singlet for the 12 equivalent protons of the pinacol group's methyls (around δ 1.2-1.3 ppm).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the aromatic carbons of the carbazole, the aliphatic carbons of the ethyl linker, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight, with an expected [M+H]⁺ peak around m/z 322.2.

Synthesis and Mechanistic Insights

The synthesis of N-alkylated carbazole boronic esters can be approached through several strategic routes. The most prevalent and field-proven methods involve either the borylation of a pre-formed N-alkylated carbazole halide or the hydroboration of N-vinylcarbazole.

Key Synthetic Route: Hydroboration of 9-Vinylcarbazole

A highly efficient and atom-economical method for preparing the title compound is the hydroboration of commercially available 9-vinylcarbazole. This reaction involves the syn-addition of a borane reagent, such as pinacolborane (HBPin), across the vinyl group's double bond.[5]

Causality Behind Experimental Choices:

  • Reagent Selection: Pinacolborane is chosen over other borane sources like BH3 because it directly installs the robust and chromatographically stable pinacol ester group, avoiding the need for subsequent esterification. The pinacol ester also offers enhanced stability towards air and moisture compared to the corresponding boronic acid.[6]

  • Catalyst/Reaction Conditions: The hydroboration can be catalyzed by various transition metals (e.g., rhodium, iridium) or can proceed under metal-free conditions, sometimes promoted by Lewis acids or other catalysts.[7][8] The choice of catalyst influences the regioselectivity. For this substrate, the reaction is highly regioselective, with the boron atom adding to the terminal carbon of the vinyl group (anti-Markovnikov addition) due to both steric effects and the electronic influence of the carbazole nitrogen.[5]

Detailed Laboratory Protocol: Catalytic Hydroboration

The following protocol is a representative, self-validating procedure for the synthesis of 9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-9H-carbazole.

Materials:

  • 9-Vinylcarbazole

  • Pinacolborane (HBPin)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Transition metal catalyst (e.g., a Rhodium or Iridium complex)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve 9-vinylcarbazole (1.0 eq.) in anhydrous toluene.

  • Catalyst Addition: Add the catalyst (e.g., 0.5-2 mol%) to the stirring solution.

  • Reagent Addition: Slowly add pinacolborane (1.1 eq.) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench any excess pinacolborane with a few drops of methanol. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Validation: Combine the product-containing fractions and remove the solvent in vacuo to yield the title compound as a white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Synthesis and Purification Workflow

The overall process from starting materials to the final, validated product can be visualized as a clear workflow.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_validation Validation Stage start 1. Charge Reactor with 9-Vinylcarbazole & Solvent catalyst 2. Add Catalyst (e.g., Rh/Ir complex) start->catalyst hbpin 3. Add Pinacolborane (HBPin) catalyst->hbpin react 4. Stir & Monitor (TLC / GC-MS) hbpin->react quench 5. Quench Reaction react->quench concentrate 6. Concentrate in vacuo quench->concentrate purify 7. Silica Gel Column Chromatography concentrate->purify isolate 8. Isolate Pure Product purify->isolate analyze 9. Characterize (NMR, MS) isolate->analyze

Caption: Workflow for Synthesis, Purification, and Validation.

Applications in Organic Synthesis & Drug Discovery

The utility of carbazole-containing boronic esters stems from the unique properties of the carbazole moiety and the versatility of the boronic ester functional group.[9][10]

Core Utility: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions.[11][12] The pinacol boronic ester readily undergoes transmetalation with a palladium catalyst, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.

Mechanistic Advantage: The ethyl linker is crucial. It electronically isolates the boronic ester from the carbazole's nitrogen atom, preventing the formation of stable, unreactive N-B adducts that can plague reactions involving N-heterocyclic boronic acids. This ensures efficient participation in the catalytic cycle.

G reagent 9-[2-(...yl)ethyl]-9H-carbazole C20H24BNO2 catalyst Pd(0) Catalyst + Base reagent->catalyst Transmetalation partner Aryl/Vinyl Halide R-X partner->catalyst Oxidative Addition product {Coupled Product | Carbazole-CH2CH2-R} catalyst->product Reductive Elimination

References

Methodological & Application

The Strategic Use of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The relentless advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its core components. Carbazole-based materials are cornerstones in this field, prized for their exceptional thermal stability and charge-transporting properties.[1][2][3] This application note provides a comprehensive guide to the use of a key synthetic building block, 2-(9H-Carbazolyl)ethylboronic acid pinacol ester , in the construction of high-performance materials for OLEDs. We will explore the compound's unique structural advantages and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions—a foundational technique for creating the complex conjugated systems required for next-generation OLEDs.[4][5] This guide is intended for researchers and chemists in materials science and drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Role of Carbazole Moieties and Boronic Esters in OLEDs

OLED devices, now ubiquitous in high-end displays and lighting, derive their efficiency, color purity, and longevity from the sophisticated organic molecules used in their emissive and charge-transport layers.[1][6] Among the most successful classes of materials are those derived from carbazole. The carbazole unit is an electron-rich aromatic heterocycle known for its high hole mobility, wide bandgap, and excellent thermal and chemical stability, making it an ideal component for Hole-Transporting Layers (HTLs) and as a host for phosphorescent emitters.[2][3][7][8][9]

The synthesis of these advanced materials requires robust and versatile chemical reactions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for forming the carbon-carbon bonds that link aromatic units into extended π-conjugated systems.[4][10] Boronic acid pinacol esters are favored reagents for this transformation due to their enhanced stability, ease of handling, and purification compared to their corresponding free boronic acids.[11][12] The pinacol ester group effectively protects the reactive boronic acid, reducing side reactions and increasing shelf life.[11]

This compound is a bifunctional reagent that elegantly merges these two worlds. It provides the essential carbazole core with its desirable optoelectronic properties, attached via a flexible ethyl linker to a pinacol boronate handle, ready for synthetic elaboration. This structure allows for the strategic incorporation of a hole-transporting carbazole unit into a wide array of molecular architectures.

Compound Profile: this compound

A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.

PropertyValue
CAS Number 608534-41-4[13]
Molecular Formula C₂₀H₂₄BNO₂[13]
Molecular Weight 333.22 g/mol
Appearance White to off-white powder/solid[13]
Melting Point 108.0-114.0 °C[13]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, EtOAc).
Stability Generally stable under inert conditions. Sensitive to moisture and strong acids/bases which can cause hydrolysis of the pinacol ester.[11][14][15]

Structural Rationale:

  • 9H-Carbazole Moiety: The core functional unit, providing robust hole-transport capabilities and a high triplet energy level, which is crucial for hosting blue phosphorescent emitters.

  • Ethyl Linker: This aliphatic chain provides structural flexibility, which can improve the solubility of the final material and influence its film-forming (morphological) properties in the solid state.

  • Pinacol Boronic Ester: The reactive site for Suzuki-Miyaura coupling. Its stability allows for easier handling and purification while ensuring high reactivity under catalytic conditions.[4][11]

Core Application: Suzuki-Miyaura Coupling for OLED Material Synthesis

The primary application of this compound is the construction of novel OLED materials via Suzuki-Miyaura coupling. This reaction creates a C(sp²)-C(sp²) bond between the boronic ester and an aryl or vinyl halide/triflate.

General Reaction Scheme:

Where [Carbazole]-Ethyl-B(pin) is the title compound, X is a halide (Br, I) or triflate, and Ar' is a desired aromatic or heteroaromatic core.

The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar'-Pd(II)LnX Pd0->ArPdX Ar'-X Pd0->ArPdX 1 Transmetal Transmetalation ArPdR Ar'-Pd(II)LnR ArPdX->ArPdR R-B(OR)₂(OH)⁻ ArPdX->ArPdR 2 ArPdR->Pd0 Ar'-R ArPdR->Pd0 3 RedElim Reductive Elimination Product_out Ar'-R ArX_in Ar'-X Base_in Base (e.g., OH⁻) Boronate_in R-B(OR)₂ L1 1. Oxidative Addition L2 2. Transmetalation L3 3. Reductive Elimination R R = [Carbazole]-Ethyl-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Model OLED Precursor

This protocol details the synthesis of 9-(2-(4'-methyl-[1,1'-biphenyl]-4-yl)ethyl)-9H-carbazole , a model compound demonstrating the coupling of the title reagent with 4-bromotoluene.

Objective: To provide a reliable, step-by-step methodology for the Suzuki-Miyaura coupling reaction, emphasizing techniques crucial for achieving high purity required for OLED applications.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
This compound333.221.00 g3.00 mmol1.0
4-Bromotoluene171.04564 mg3.30 mmol1.1
Pd(PPh₃)₄1155.56104 mg0.09 mmol0.03
Potassium Carbonate (K₂CO₃)138.211.24 g9.00 mmol3.0
Toluene-20 mL--
Deionized Water-5 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintaining an inert atmosphere is critical to prevent catalyst oxidation.

    • To the flask, add this compound (1.00 g), 4-bromotoluene (564 mg), and potassium carbonate (1.24 g).

  • Solvent Addition and Degassing:

    • Add toluene (20 mL) and deionized water (5 mL) to the flask via syringe.

    • Causality: The biphasic solvent system is common for Suzuki couplings. The base is soluble in the aqueous phase, where it activates the boronic ester for transmetalation.[5][16]

    • Seal the flask and vigorously sparge the mixture with a stream of argon through a needle for 15-20 minutes to remove dissolved oxygen. Effective degassing is paramount for preventing the oxidation of the Pd(0) catalyst and ensuring high yields.

  • Catalyst Addition:

    • Briefly remove the septum and quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (104 mg), to the flask.

    • Expert Insight: Add the catalyst against a positive flow of nitrogen/argon to minimize exposure to air. For particularly sensitive reactions, a glovebox is recommended.

  • Reaction Execution:

    • Attach a reflux condenser (under nitrogen/argon) and immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously overnight (12-16 hours).

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (visualized under UV light) indicates reaction completion. A typical eluent system is Hexane:Ethyl Acetate (9:1).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification Protocol (Critical for OLED-Grade Purity):

    • Rationale: Standard silica gel is acidic and can lead to the hydrolysis of any unreacted boronic ester back to the more polar boronic acid, complicating purification.[14] Furthermore, trace metal catalyst removal is essential for device performance.

    • Column Chromatography:

      • Prepare a slurry of silica gel in hexane. To neutralize the silica, add 1% triethylamine (v/v) to the eluent system.

      • Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

      • Elute the column using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

      • Collect fractions and analyze by TLC to isolate the pure product.

    • Recrystallization:

      • For the highest purity, dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethanol or a hexane/dichloromethane mixture) and allow it to cool slowly to form crystals.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >99.5% by HPLC for use in OLED device fabrication.

Caption: Experimental workflow for the synthesis of a model OLED precursor.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Impure starting materials or solvents.1. Use a fresh bottle of catalyst or one stored properly in a glovebox.2. Increase degassing time; consider freeze-pump-thaw cycles for highly sensitive reactions.3. Use anhydrous solvents and purify starting materials if necessary.
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature too high.2. Catalyst decomposition.1. Lower the reaction temperature.2. Use a more stable catalyst/ligand combination (e.g., Pd(dppf)Cl₂).
Product Loss During Purification 1. Hydrolysis of boronic ester on silica gel.2. Strong adsorption of the carbazole product onto silica.1. Use neutral alumina for chromatography or silica gel treated with triethylamine.[14][17]2. A short plug of silica may be preferable to a long column to minimize contact time.
Trace Palladium in Final Product Incomplete removal during chromatography.1. Multiple chromatographic purifications may be needed.2. Stirring the product solution with a palladium scavenger before final filtration can be effective.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced functional materials for OLEDs. Its structure provides an optimal combination of the desirable electronic properties of the carbazole moiety and the synthetic reliability of the pinacol boronic ester. By employing robust and carefully optimized protocols, such as the Suzuki-Miyaura coupling detailed herein, researchers can efficiently construct novel molecular architectures. The success of these syntheses, particularly for high-performance electronic applications, is critically dependent on meticulous experimental technique and rigorous purification strategies to ensure the highest possible material purity.

References

Application Notes and Protocols for C-C Bond Formation with Carbazolyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Carbazole Moiety

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making carbazole derivatives essential components in organic light-emitting diodes (OLEDs) and organic solar cells.[2] In the pharmaceutical realm, the carbazole framework is found in a multitude of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5] Consequently, the development of robust and efficient synthetic methodologies for the construction of functionalized carbazoles is of paramount importance to researchers in both academic and industrial settings, particularly those in drug development.

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation, specifically tailored for the use of carbazolyl boronic esters.[6][7][8] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key considerations for reaction optimization and troubleshooting.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester derivative) and an organohalide or triflate.[6][7] The reaction is catalyzed by a palladium complex and requires a base for the activation of the organoboron species. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[7][9]

  • Transmetalation: The organoboron species (in our case, the carbazolyl boronic ester, R²-B(OR)₂) reacts with the Pd(II) complex. The base activates the boronic ester, facilitating the transfer of the carbazolyl group from the boron atom to the palladium center, displacing the halide.[6][7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][9]

The use of boronic esters, particularly pinacol esters, is often favored over boronic acids due to their enhanced stability, which can lead to higher yields and better reproducibility by minimizing side reactions like protodeboronation.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product r1x Organic Halide (R¹-X) r2bor Carbazolyl Boronic Ester (R²-B(OR)₂) base Base caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Biarylcarbazole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a carbazolyl boronic ester with an aryl bromide. The specific reagents and conditions may require optimization depending on the exact substrates used.

Materials and Reagents
  • Carbazolyl boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Deionized water (if using an aqueous solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography eluent)

Equipment
  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the carbazolyl boronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[6][12]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[6]

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[6]

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC.[13] Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting materials. Develop the plate in an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature.[6]

    • Dilute the reaction mixture with ethyl acetate and water.[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][13]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[6][13] Elute with a gradient of hexane and ethyl acetate to isolate the desired C-C coupled carbazole product.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-100 °C, 12-24h) solvent->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Work-up (Cool, Dilute, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end caption Experimental Workflow

Figure 2: A flowchart outlining the key steps in the experimental protocol.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterCommon ChoicesRationale and Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst and ligand is critical. For challenging couplings, using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) may be necessary.[10][14] Catalyst poisoning can be an issue with nitrogen-containing heterocycles; anhydrous conditions or specific additives can mitigate this.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base strength can influence the rate of transmetalation. Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is a good choice for base-sensitive functional groups.[16]
Solvent Toluene, 1,4-Dioxane, DME, THF/H₂OThe solvent affects the solubility of reagents and the stability of intermediates. Anhydrous conditions can be beneficial, especially for heteroaryl boronic esters, to prevent protodeboronation.[15] The addition of water can sometimes accelerate the reaction but may also promote side reactions.
Temperature 60-110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization of temperature is often required for each specific substrate pair.[6]
Protodeboronation -This is a common side reaction where the boronic ester is replaced by a hydrogen atom. Using a stronger base, anhydrous conditions, or more stable boronic esters (e.g., neopentyl glycol esters) can minimize this issue.[10][15]

Applications in Drug Development

The C-C bond formation protocol using carbazolyl boronic esters is a powerful tool for the synthesis of complex molecules with therapeutic potential. Many carbazole-containing drugs and clinical candidates have been developed, targeting a wide range of diseases.

  • Anticancer Agents: The carbazole scaffold is present in numerous anticancer compounds, such as ellipticine and its derivatives, which act by inhibiting DNA synthesis and inducing apoptosis.[3] The Suzuki-Miyaura coupling enables the synthesis of novel carbazole derivatives with tailored substitutions to enhance their potency and selectivity against various cancer cell lines.[5]

  • Neuroprotective Agents: Carvedilol, a well-known cardiovascular drug with a carbazole core, also exhibits neuroprotective properties. The synthetic flexibility offered by this protocol allows for the creation of libraries of carbazole analogs to explore structure-activity relationships for neurodegenerative diseases.[1]

  • Antiviral and Antimicrobial Agents: Various carbazole derivatives have shown promising activity against viruses and bacteria.[1] The ability to readily form C-C bonds allows for the strategic modification of the carbazole structure to optimize these biological activities.

The development of efficient and versatile synthetic routes, such as the one described here, is crucial for advancing the discovery and development of next-generation carbazole-based therapeutics.[4]

References

Application Notes & Protocols: Hole Transport Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport Materials

Organic electronics, a field built on carbon-based semiconductor materials, is revolutionizing technology through devices like flexible displays (OLEDs), transparent solar panels (OPVs), and next-generation perovskite solar cells (PSCs).[1][2] At the heart of these devices lies a carefully orchestrated architecture of specialized layers, each with a distinct function. The Hole Transport Material (HTM), and its corresponding layer (HTL), is a critical component that dictates the overall efficiency, brightness, and lifespan of the device.[3]

The primary role of the HTM is to efficiently extract positive charge carriers, or "holes," from the light-absorbing or light-emitting layer and transport them to the anode (the positive electrode).[4][5] Simultaneously, it must act as a barrier, blocking electrons from traveling in the wrong direction, which would otherwise lead to energy loss and reduced device performance.[3][5] The selection and proper application of an HTM are therefore paramount for fabricating high-performance organic electronic devices.

Section 1: Characteristics of an Ideal Hole Transport Material

The effectiveness of an HTM is governed by a specific set of electrochemical and physical properties. Optimizing these characteristics is a key focus of materials science research in this field.

  • Energy Level Alignment: For efficient operation, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the active layer (e.g., the perovskite or organic emitter) and the work function of the anode.[4][6] This alignment creates a "downhill" energetic pathway, facilitating the smooth extraction of holes without a significant energy barrier.[6]

  • High Hole Mobility: Mobility (measured in cm² V⁻¹ s⁻¹) refers to how quickly charge carriers can move through a material under an electric field. An ideal HTM should possess high hole mobility (ideally >10⁻³ cm² V⁻¹ s⁻¹) to prevent charge accumulation at the interface, which can be a major source of recombination and efficiency loss.[4][7]

  • Optical Transparency: Since the HTL is positioned between the active layer and the transparent anode (like ITO), it must be highly transparent across the visible spectrum.[4] Any light absorbed by the HTL is light that cannot be used by the active layer to generate current (in a solar cell) or produce light (in an OLED), thus reducing device efficiency.[6]

  • Thermal and Morphological Stability: Organic electronic devices can experience temperature fluctuations during operation. The HTM must be thermally stable and possess a high glass transition temperature (Tg) to maintain its amorphous, uniform film structure and prevent crystallization, which can create short-circuits and degrade device performance over time.[8][9] The spirobifluorene core found in materials like Spiro-OMeTAD is known to enhance this stability.[10]

  • Solution Processability: For cost-effective and scalable manufacturing, HTMs that can be dissolved in common organic solvents and deposited using techniques like spin coating are highly desirable.[1][11]

References

Synthesis of High-Performance Conjugated Polymers Using 2-(9H-Carbazolyl)ethylboronic acid pinacol ester: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbazole-Based Conjugated Polymers

Carbazole and its derivatives are cornerstone building blocks in the field of organic electronics.[1][2] Their inherent electron-rich nature, excellent hole-transporting capabilities, high thermal stability, and strong photoluminescence make them ideal candidates for the active layers in a variety of optoelectronic devices.[3][4] By incorporating carbazole moieties into a polymer backbone, researchers can create materials for next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

The Suzuki-Miyaura cross-coupling reaction stands as the premier method for synthesizing these conjugated polymers.[5] It offers a robust and versatile pathway to form carbon-carbon bonds under relatively mild conditions, tolerating a wide variety of functional groups. This allows for the precise construction of alternating donor-acceptor (D-A) copolymer architectures, a proven strategy for tuning the electronic and photophysical properties of the final material.[5]

This guide provides a detailed protocol for the synthesis of alternating conjugated polymers using 2-(9H-Carbazolyl)ethylboronic acid pinacol ester as the key donor monomer. This specific monomer offers the advantage of positioning the reactive boronic ester away from the carbazole core via a flexible ethyl linker, which can influence polymer solubility and morphology without significantly disrupting the electronic properties of the carbazole unit. We will delve into the mechanistic rationale behind the procedural steps, present a comprehensive experimental protocol, discuss characterization techniques, and provide a troubleshooting guide for common synthetic challenges.

Monomer Spotlight: this compound

Properties and Handling
  • Structure: The monomer consists of a carbazole unit linked at the nitrogen atom to an ethyl group, which is terminated with a boronic acid pinacol ester.

  • Role in Polymerization: It serves as the 'A' monomer in an A-B type Suzuki-Miyaura polycondensation or, more commonly, as one half of an AA + BB type polymerization when reacted with a dihalogenated comonomer.

  • Handling and Storage: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids but can be sensitive to moisture and strong acids.[1] It is recommended to store the monomer under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

The Synthetic Pathway: Suzuki-Miyaura Polycondensation

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Polymerization

Causality Behind Experimental Choices:

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and its associated ligands is critical for achieving high molecular weight and avoiding side reactions.

    • Palladium Source: Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices. Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a more stable air-tolerant precursor that forms the active Pd(0) species in situ upon reaction with a phosphine ligand.

    • Ligand: Bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or SPhos accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, leading to higher polymer molecular weights.[5]

  • Base: An aqueous base (e.g., K₂CO₃, NaOH) is essential for the transmetalation step. It converts the boronic ester to a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium. The choice and concentration of the base can impact polymerization rates and the potential for side reactions.

  • Solvent System: A biphasic solvent system, typically an organic solvent like toluene or xylene mixed with water, is used. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base. Efficient stirring is crucial to maximize the interfacial area where the reaction occurs.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst like Aliquat 336 can be added to improve the transport of the anionic boronate species from the aqueous phase to the organic phase, thereby increasing the reaction rate.

Detailed Experimental Protocol

This protocol describes the synthesis of an alternating copolymer of this compound and a representative dihalogenated comonomer, 4,7-dibromo-2,1,3-benzothiadiazole.

Materials:

  • This compound (Monomer A)

  • 4,7-dibromo-2,1,3-benzothiadiazole (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃)

  • Aliquat 336 (optional)

  • Toluene (anhydrous)

  • Deionized Water

  • Methanol

  • Acetone

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: In a Schlenk flask, add this compound (e.g., 1.0 mmol, 1.0 eq) and 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 1.0 eq). Scientific Rationale: An exact 1:1 stoichiometric ratio of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. Any deviation leads to chain termination and lower molecular weight.[6]

  • Catalyst Pre-mixing: In a separate vial, mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%). Add 5 mL of anhydrous toluene and stir for 10 minutes under an inert atmosphere. Scientific Rationale: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active Pd(0)Lₙ catalytic species.

  • Reaction Setup: Add 20 mL of anhydrous toluene to the Schlenk flask containing the monomers. Stir to dissolve.

  • Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Addition of Base and Catalyst: Prepare a solution of K₂CO₃ (e.g., 6.0 mmol) in 4 mL of deionized water and degas it by bubbling argon through it for 30 minutes. Add the aqueous base to the monomer solution via cannula. If using, add a few drops of Aliquat 336. Finally, add the catalyst mixture to the reaction flask via cannula.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of argon. The reaction progress can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 24-48 hours.

  • End-capping (Optional but Recommended): To ensure stable end groups, after cooling the reaction slightly, add a small amount of an end-capping agent. For example, add phenylboronic acid (to cap bromine ends) followed after 2 hours by bromobenzene (to cap boronic ester ends). Allow reacting for another 4-6 hours.

  • Polymer Precipitation and Purification: Cool the reaction to room temperature. Pour the viscous polymer solution slowly into a beaker of rapidly stirring methanol (e.g., 400 mL). The polymer will precipitate as a fibrous solid.

  • Collection and Washing: Collect the crude polymer by filtration. Wash it thoroughly with water and methanol to remove residual salts and catalyst.

  • Soxhlet Purification: This is a critical step to remove oligomers and catalyst residues. Dry the polymer and place it in a Soxhlet thimble. Extract sequentially with acetone (to remove low molecular weight oligomers) and then chloroform or chlorobenzene to extract the desired polymer.

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final product by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours.

Data Presentation: Expected Outcomes

The properties of the resulting polymer are highly dependent on the chosen comonomer and the precise reaction conditions. The following tables provide representative data for carbazole-based alternating copolymers synthesized via Suzuki polycondensation.

Table 1: Representative Suzuki Polymerization Conditions and Results

Comonomer (Monomer B) Catalyst (mol%) Base Solvent Temp (°C) Mn (kDa) PDI (Mw/Mn) Reference
2,7-dibromofluorene Pd(OAc)₂ (2%) / P(o-tol)₃ (4%) K₂CO₃ Toluene/H₂O 100 15-25 1.8-2.5 [7]
4,7-dibromo-2,1,3-benzothiadiazole Pd₂(dba)₃ (1.5%) / SPhos (6%) K₂CO₃ Toluene/H₂O 90 20-40 2.0-3.0 [5]

| 2,5-dibromothiophene | Pd(PPh₃)₄ (2%) | NaOH | Xylene/H₂O | 110 | 10-20 | 1.7-2.2 | Adapted from[5][7] |

Table 2: Typical Photophysical and Electrochemical Properties

Polymer Backbone Abs. Max (nm, film) PL Max (nm, film) PLQY (%, solution) HOMO (eV) LUMO (eV) Eg (optical, eV) Reference
Carbazole-alt-Fluorene 390-400 420-430 (Blue) 75-87% -5.6 to -5.8 -2.3 to -2.5 3.1-3.3 [7][8]
Carbazole-alt-Benzothiadiazole 450-480 550-600 (Green-Orange) 20-50% -5.4 to -5.5 -3.4 to -3.6 1.8-2.0 [9]

| Carbazole-alt-Thiophene | 410-430 | 480-520 (Blue-Green) | 40-60% | -5.5 to -5.7 | -2.8 to -3.0 | 2.5-2.7 | General Data |

Note: HOMO/LUMO levels are typically determined by cyclic voltammetry and are estimates. PLQY = Photoluminescence Quantum Yield.

Polymer Characterization

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high Mn and a PDI close to 2 (for step-growth polymerization) are indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the polymer structure by showing the disappearance of monomer end-group signals (e.g., the B-O-C protons of the pinacol ester) and the appearance of new signals corresponding to the polymer backbone.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques reveal the optical properties of the polymer. The absorption and emission maxima indicate the polymer's color and potential for light-emitting applications.

  • Cyclic Voltammetry (CV): An electrochemical method used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which are critical for predicting device performance.[9][10]

Troubleshooting Guide

Troubleshooting_Flowchart

Conclusion

The Suzuki-Miyaura polycondensation of this compound with various dihaloaryl comonomers is a powerful and adaptable method for creating a diverse range of high-performance conjugated polymers. By carefully controlling monomer stoichiometry, ensuring reagent purity, and optimizing the catalyst system and reaction conditions, researchers can synthesize materials with tailored electronic and photophysical properties. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and engineers aiming to develop novel carbazole-based materials for advanced electronic and drug development applications.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development and manufacturing. These molecules serve as the crucial building blocks for Active Pharmaceutical Ingredients (APIs), and the efficiency, purity, and scalability of their synthesis directly impact the final drug product's quality, safety, and cost-effectiveness. This comprehensive guide provides an in-depth exploration of the key principles and practices in the synthesis of pharmaceutical intermediates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of this field, from initial route scouting to process scale-up, while adhering to stringent regulatory standards. This document emphasizes the integration of green chemistry principles, modern catalytic methods, and robust purification strategies to achieve sustainable and efficient manufacturing processes.

Introduction: The Central Role of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the structural backbone of an API.[1] They are the products of individual steps in a multi-step synthesis process, which are then used as starting materials for subsequent reactions.[1] The quality of these intermediates is paramount as it directly influences the critical quality attributes (CQAs) of the final API, including purity, impurity profile, and yield.[2] A well-designed synthesis of a pharmaceutical intermediate is characterized by:

  • High Yield and Selectivity: Maximizing the conversion of starting materials into the desired product while minimizing the formation of by-products.

  • Process Robustness and Scalability: Ensuring the synthesis is reproducible and can be reliably scaled up from laboratory to commercial production.[3][4]

  • Cost-Effectiveness: Utilizing readily available, inexpensive starting materials and efficient reaction conditions.

  • Safety and Sustainability: Minimizing the use of hazardous reagents and solvents and reducing the environmental impact of the manufacturing process.[5][6]

This guide will delve into the strategic considerations and practical methodologies for achieving these objectives.

Strategic Synthesis Design: From Retrosynthesis to Green Chemistry

The design of a synthetic route for a pharmaceutical intermediate is a multifaceted process that requires a deep understanding of organic chemistry, process development, and regulatory requirements.

Retrosynthetic Analysis and Route Scouting

The initial step in designing a synthesis is often a retrosynthetic analysis, where the target intermediate is deconstructed into simpler, commercially available starting materials. This exercise can reveal multiple potential synthetic routes. The selection of the optimal route is a critical decision based on factors such as:

  • Convergence: Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are often more efficient than linear syntheses.[7]

  • Atom Economy: A measure of how efficiently the atoms from the starting materials are incorporated into the final product.[6]

  • Step Economy: Minimizing the number of synthetic steps to improve overall yield and reduce manufacturing time and cost.[8]

  • Availability and Cost of Starting Materials: Sourcing reliable and affordable raw materials is crucial for commercial viability.[9]

The Imperative of Green Chemistry

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable and environmentally friendly manufacturing processes.[10][11] The 12 Principles of Green Chemistry, formulated by Paul Anastas and John Warner, provide a framework for designing safer and more efficient syntheses.[6] Key green chemistry approaches in intermediate synthesis include:

  • Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical fluids.[10][12]

  • Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.[13][14]

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.[15]

  • Waste Prevention: Designing syntheses to minimize the generation of waste.[6]

A successful example is Merck's redesign of the synthesis of sitagliptin, a diabetes drug, which significantly reduced waste and eliminated hazardous reagents.[6]

Core Synthetic Methodologies and Catalysis

The modern synthetic chemist has a vast arsenal of reactions at their disposal. The choice of methodology is dictated by the specific transformation required, the desired stereochemistry, and the need for process efficiency.

The Power of Catalysis

Catalysis is a cornerstone of modern pharmaceutical intermediate synthesis, enabling complex transformations with high selectivity and efficiency.[8][13] Approximately 90% of all chemical products are derived from catalytic processes.[13]

  • Asymmetric Catalysis: Crucial for the synthesis of chiral intermediates, which are common in pharmaceuticals.[15][16] Asymmetric hydrogenation, for instance, is widely used to establish stereocenters with high enantioselectivity.[8]

  • Transition Metal Catalysis: Reactions like cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) are invaluable for forming carbon-carbon and carbon-heteroatom bonds.[8]

  • Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), and environmental sustainability.[15][16][17] Enzymes like reductases, transaminases, and lipases are increasingly employed in industrial-scale synthesis.[17]

Modern Synthetic Techniques

Recent advancements in synthetic methodology offer greater precision and efficiency:

  • Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability.[18]

  • Microwave-Assisted Synthesis: Microwaves can accelerate reaction rates, often leading to shorter reaction times and higher yields.[1]

Purification of Pharmaceutical Intermediates: Achieving Stringent Purity Standards

The purification of pharmaceutical intermediates is a critical step to ensure the final API meets the required quality standards.[19] Regulatory agencies have stringent requirements for the control of impurities.[2] The choice of purification technique depends on the physical and chemical properties of the intermediate and the impurities to be removed.

Common Purification Techniques
Technique Principle Application
Crystallization Separation of a pure solid from a solution based on differences in solubility.[20][21]Widely used for the purification of solid intermediates. Can be highly effective in removing impurities.
Distillation Separation of liquid components based on differences in boiling points.[20][22]Used for purifying volatile liquid intermediates and removing solvents.
Extraction Separation of a compound from a mixture by partitioning it between two immiscible liquid phases.[20]Commonly used for initial work-up and removal of water-soluble or organic-soluble impurities.
Chromatography Separation of components based on their differential distribution between a stationary phase and a mobile phase.[19][20]A highly versatile and powerful technique for purifying complex mixtures and isolating trace impurities. Types include column chromatography, HPLC, and SFC.
Filtration Separation of solids from liquids or gases by passing the mixture through a porous medium.[20][22]Used to remove solid impurities, catalyst residues, or to isolate the crystallized product.[21]
Protocol: Flash Column Chromatography for Intermediate Purification

This protocol outlines a general procedure for purifying a pharmaceutical intermediate using flash column chromatography.

Objective: To isolate the target intermediate from reaction by-products and unreacted starting materials.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate mesh size)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Flash chromatography system (manual or automated)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent.

  • TLC Analysis: Spot the dissolved crude mixture onto a TLC plate and develop it in a solvent system that provides good separation of the target compound from impurities (Rf of the target compound should be around 0.2-0.4).

  • Column Packing:

    • For a manual column, prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.

    • For an automated system, use a pre-packed column.

  • Sample Loading:

    • Dry Loading: Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified intermediate.

  • Purity Analysis: Analyze the purity of the isolated intermediate using appropriate analytical techniques such as HPLC, GC, or NMR.

Causality behind Choices:

  • TLC Analysis: This is a crucial preliminary step to determine the optimal solvent system for separation, saving time and resources during the actual chromatography.

  • Dry Loading: This technique is often preferred for larger sample quantities as it can lead to better resolution and sharper bands compared to wet loading.

  • Gradient Elution: This is particularly useful for complex mixtures containing compounds with a wide range of polarities, allowing for a more efficient separation in a shorter amount of time.

Process Development and Scale-Up: From the Lab to Manufacturing

Scaling up a synthesis from the laboratory to a manufacturing plant is a complex process that requires careful planning and execution.[3][4] What works on a gram scale may not be feasible or safe on a kilogram or ton scale.

Key Considerations for Scale-Up
  • Process Safety: A thorough hazard assessment is essential to identify and mitigate potential risks associated with the process, such as exothermic reactions or the use of hazardous materials.[3]

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale due to the lower surface area-to-volume ratio of large reactors.

  • Mass Transfer and Mixing: Efficient mixing is crucial for ensuring uniform reaction conditions and preventing localized "hot spots."

  • Equipment Selection: The choice of reactors, pumps, and other equipment must be appropriate for the scale of the operation.

  • Process Analytical Technology (PAT): Real-time monitoring of critical process parameters can help ensure process consistency and quality.[3]

Workflow for Process Development and Scale-Up

Scale_Up_Workflow cluster_lab Phase 1: Discovery & Feasibility cluster_kilo Phase 2: Development & Scale-Up cluster_plant Phase 3: Commercial Manufacturing lab Lab-Scale Synthesis (mg to g scale) kilo Kilo-Lab/Pilot Plant (kg scale) lab->kilo Process Optimization & Safety Assessment lab_details Route Scouting Proof of Concept Initial Purity Analysis plant Manufacturing Plant (ton scale) kilo->plant Process Validation & Technology Transfer kilo_details Parameter Optimization (DoE) Impurity Profiling Material for Clinical Trials plant_details Routine Production Process Monitoring Regulatory Compliance

Caption: A generalized workflow for the scale-up of pharmaceutical intermediate synthesis.

Regulatory Landscape: Adherence to Global Standards

The synthesis of pharmaceutical intermediates is subject to stringent regulatory oversight to ensure the safety and quality of the final drug product. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory agencies worldwide.[23]

Key ICH Guidelines
  • ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: While primarily focused on APIs, this guideline also outlines GMP requirements for the manufacturing of intermediates.[2]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline provides a framework for the development and justification of the drug substance manufacturing process, including the selection and control of starting materials and intermediates.[2][24]

  • ICH Q3A/Q3C: Impurities in New Drug Substances and Residual Solvents: These guidelines establish thresholds for the identification, qualification, and control of impurities and residual solvents in the final API, which has direct implications for the purity requirements of intermediates.[25]

Adherence to these guidelines is essential for successful regulatory submissions and for ensuring the consistent quality of the manufactured intermediates.[2]

Case Study: Chemoenzymatic Synthesis of a Chiral Amine Intermediate

Background: Chiral amines are valuable intermediates in the synthesis of many pharmaceuticals.[26] This case study illustrates a green and efficient chemoenzymatic approach to produce a single enantiomer of a chiral amine.

Reaction Scheme:

Protocol:

  • Imine Formation: In a suitable reactor, dissolve the starting ketone and amine in an aqueous buffer (e.g., phosphate buffer, pH 7.5). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Enzymatic Reduction: To the reaction mixture, add the imine reductase enzyme and a cofactor (e.g., NADH or a cofactor regeneration system).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the imine and the enantiomeric excess (ee) of the chiral amine product.

  • Work-up and Purification: Once the reaction is complete, adjust the pH of the mixture to an appropriate value to facilitate extraction. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or chromatography if necessary.

Advantages of this Chemoenzymatic Approach:

  • High Enantioselectivity: Imine reductases can exhibit excellent stereoselectivity, leading to products with high enantiomeric excess.[26]

  • Mild Reaction Conditions: The reaction is carried out in an aqueous medium at or near room temperature, which is energy-efficient and avoids the use of harsh reagents.[15]

  • Reduced Environmental Impact: The use of water as a solvent and an enzymatic catalyst makes this a greener alternative to many traditional chemical methods.[12]

Conclusion

The synthesis of pharmaceutical intermediates is a dynamic and evolving field that plays a pivotal role in the development of new medicines. By embracing modern synthetic methodologies, integrating the principles of green chemistry, and adhering to rigorous quality and regulatory standards, researchers and drug development professionals can develop efficient, sustainable, and scalable processes for the production of high-quality intermediates. This, in turn, will accelerate the delivery of safe and effective medicines to patients worldwide.

References

Application Notes and Protocols: Crystalline Porous Materials as Building Blocks in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Designer Materials

In the realm of materials science, the ability to dictate the precise arrangement of atoms and molecules is the ultimate frontier. The "building block" approach, where well-defined molecular components are rationally assembled into extended, ordered structures, has revolutionized our capacity to create materials with tailored properties. This guide delves into the application of three preeminent classes of crystalline porous materials—Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Perovskites—as foundational building blocks. We will explore the underlying principles of their synthesis, provide detailed experimental protocols, and discuss their characterization and application in cutting-edge research and development, including drug delivery, electronics, and photovoltaics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these designer materials.

I. Metal-Organic Frameworks (MOFs): The Power of Coordination

Metal-Organic Frameworks are a class of crystalline porous polymers constructed from metal ions or clusters linked together by organic ligands.[1] This modular nature allows for a vast design space, leading to materials with exceptionally high surface areas and tunable pore sizes, making them prime candidates for applications in gas storage, separation, and catalysis.[2][3][4]

A. The Logic of MOF Synthesis: A Solvothermal Approach

The most prevalent method for synthesizing MOFs is solvothermal synthesis.[5][6] This technique involves heating a solution of a metal salt (the "node") and an organic linker in a sealed vessel, allowing for the slow crystallization of the MOF structure.[6][7]

Causality Behind Experimental Choices:

  • Precursor Selection: The choice of metal salt (e.g., nitrates, chlorides, acetates) and organic linker is paramount as it dictates the final topology and chemical functionality of the MOF.[8][9] Metal nitrates are often selected for their high reactivity and ability to readily decompose into the desired metal oxide clusters that form the nodes of the framework.[8] The linker's geometry and functional groups determine the size and shape of the pores.

  • Solvent System: The solvent plays a crucial role in dissolving the precursors and mediating the crystallization process.[10] A mixture of solvents is often employed to ensure both the metal salt and the organic linker remain in solution during the reaction.[5] The choice of solvent can also influence the final crystal morphology and size.

  • Temperature and Time: The reaction temperature and duration are critical parameters that control the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster crystallization but may also result in smaller, less-ordered crystals.[7] A slow and controlled heating and cooling process is often key to obtaining large, high-quality single crystals suitable for structural analysis.

B. Protocol: Solvothermal Synthesis of a Zirconium-Based MOF (UiO-66)

This protocol details the synthesis of UiO-66, a well-studied and robust zirconium-based MOF, known for its high thermal and chemical stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 125 mg of ZrCl₄ and 120 mg of H₂BDC in 10 mL of DMF.

  • Modulator Addition: To aid in the formation of a highly crystalline product, add 0.75 mL of concentrated HCl to the solution. The acid acts as a modulator, competing with the linker for coordination to the metal center, which slows down the nucleation process and promotes the growth of larger, more perfect crystals.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Product Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should be visible at the bottom of the vial.

  • Washing and Purification: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) by resuspending the solid, sonicating for 10 minutes, and then centrifuging to collect the product. This step is crucial to remove any unreacted precursors trapped within the pores.[5]

  • Solvent Exchange: To remove the high-boiling point DMF from the pores, perform a solvent exchange by soaking the product in methanol (3 x 10 mL) for 8 hours each, followed by chloroform (3 x 10 mL) for 8 hours each.

  • Activation: Dry the purified MOF under vacuum at 150 °C for 12 hours to completely remove the solvent from the pores. This "activation" step is essential to make the porous structure accessible for subsequent applications.[5][7]

Expected Outcome and Validation:

  • A white, microcrystalline powder should be obtained.

  • Validation: The crystallinity and phase purity of the synthesized UiO-66 should be confirmed using Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should match the simulated pattern for UiO-66. The surface area and porosity can be determined by Brunauer-Emmett-Teller (BET) analysis of a nitrogen adsorption isotherm.

C. Post-Synthetic Modification: Tailoring Functionality

A powerful feature of MOFs is the ability to modify their chemical functionality after the initial synthesis.[11][12][13][14] This can be achieved through ligand exchange, where the original organic linkers are replaced with new ones, or by chemically modifying the existing linkers. This allows for the introduction of specific catalytic sites, recognition elements for sensing, or drug molecules for controlled release applications.[11][12]

II. Covalent Organic Frameworks (COFs): The Strength of Covalent Bonds

Covalent Organic Frameworks are a class of porous crystalline polymers formed from light elements like carbon, nitrogen, oxygen, and boron, linked by strong covalent bonds.[4] This results in materials with exceptional thermal and chemical stability, low density, and permanent porosity.[15] Their ordered porous structures and tunable electronic properties make them promising for applications in electronics, membrane separations, and catalysis.[16][17][18]

A. The Rationale of COF Synthesis: Solvothermal Condensation

Similar to MOFs, solvothermal synthesis is a common method for preparing COFs.[15][19][20] However, the key difference lies in the formation of strong, irreversible covalent bonds between the organic building blocks.

Causality Behind Experimental Choices:

  • Monomer Selection: The geometry and reactivity of the organic monomers are critical for the successful formation of a crystalline COF. The monomers must be rigid and possess complementary reactive groups that can form strong covalent bonds under the reaction conditions.

  • Solvent and Catalyst: The choice of solvent is crucial for dissolving the monomers and facilitating the polycondensation reaction.[19] A mixture of solvents is often used to achieve optimal solubility.[15] An acidic or basic catalyst is typically required to promote the bond-forming reaction.

  • Reaction Conditions: The temperature and reaction time must be carefully controlled to balance the rates of polymerization and crystallization. A slow, controlled reaction is often necessary to allow for the formation of a well-ordered, crystalline framework.

B. Protocol: Solvothermal Synthesis of a Boronate Ester-Linked COF (COF-5)

This protocol describes the synthesis of COF-5, a well-known 2D COF constructed from 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene.

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • 1,4-Dioxane

  • Mesitylene

  • Acetone

  • Tetrahydrofuran (THF)

Equipment:

  • Pyrex tube

  • Vacuum sealing apparatus

  • Oven

  • Soxhlet extractor

Step-by-Step Methodology:

  • Monomer Mixture: In a Pyrex tube, combine 30 mg of BDBA and 30 mg of HHTP.

  • Solvent Addition: Add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

  • Degassing and Sealing: Freeze the mixture in liquid nitrogen, and evacuate the tube using a vacuum sealing apparatus. Seal the tube under vacuum.

  • Solvothermal Reaction: Place the sealed tube in an oven at 120 °C for 72 hours.

  • Product Collection and Washing: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the product with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).

  • Purification: Further purify the product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

  • Activation: Dry the purified COF under vacuum at 150 °C for 12 hours to remove the solvent from the pores.

Expected Outcome and Validation:

  • A light-yellow to brown microcrystalline powder should be obtained.

  • Validation: The crystallinity of the COF-5 should be confirmed by PXRD, and the characteristic peaks should be compared with the simulated pattern. The porosity will be confirmed by BET analysis.

C. COF Membranes for Separation Applications

The ability to form thin, continuous, and crystalline films makes COFs highly attractive for membrane-based separations.[16][17][21][22] These membranes can exhibit high permeability and selectivity for gases and liquids due to their well-defined and ordered pore structures.[21]

III. Perovskites: A Versatile Semiconductor Building Block

Perovskites are a class of materials with a specific crystal structure similar to that of the naturally occurring mineral perovskite.[23] In the context of materials science, organic-inorganic hybrid perovskites have garnered immense attention for their exceptional optoelectronic properties, including high absorption coefficients, long carrier diffusion lengths, and tunable bandgaps.[24][25] These properties make them ideal for applications in photovoltaics and optoelectronics.[23][24][26][27]

A. The Art of Perovskite Thin Film Deposition: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films of perovskites from a precursor solution.[10][28][29][30] The quality of the perovskite film is highly dependent on the processing parameters.

Causality Behind Experimental Choices:

  • Precursor Solution: The composition and concentration of the precursor solution (typically a mixture of a lead halide and an organic halide) directly influence the stoichiometry and optoelectronic properties of the final perovskite film.[31]

  • Solvent System: The choice of solvent is critical for dissolving the precursors and controlling the crystallization kinetics. Solvents with strong Lewis basicity can form intermediate phases with the lead halide, which can slow down the crystallization rate and lead to higher quality films.[2][32]

  • Spin Coating Parameters: The spin speed and duration control the thickness and uniformity of the deposited film.[33][34][35] A two-step spin program is often used, with a low-speed step to spread the solution and a high-speed step to thin the film.

  • Antisolvent Dripping: Dripping an antisolvent (a solvent in which the perovskite precursors are insoluble) during the high-speed spin step can rapidly induce supersaturation, leading to the formation of a dense and uniform film with large crystal grains.[28]

  • Annealing: A post-deposition annealing step is crucial for removing residual solvent and promoting the crystallization of the perovskite phase.[1][5][36] The annealing temperature and time significantly impact the film's morphology and crystallinity.[1][36]

B. Protocol: Spin Coating of a Methylammonium Lead Iodide (MAPbI₃) Perovskite Thin Film

This protocol describes a common method for depositing a high-quality MAPbI₃ thin film for use in perovskite solar cells.

Materials:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (antisolvent)

  • Indium tin oxide (ITO)-coated glass substrates

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-ozone treatment.

  • Precursor Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1.4 M precursor solution by dissolving PbI₂ and MAI in a 4:1 (v/v) mixture of DMF and DMSO. Stir the solution at 70 °C for at least 2 hours.

  • Spin Coating: a. Place a cleaned ITO substrate on the spin coater chuck. b. Dispense 100 µL of the perovskite precursor solution onto the substrate. c. Start the spin coating program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. d. During the second step (at 5000 rpm), after about 15 seconds, drip 100 µL of chlorobenzene onto the spinning substrate. A color change from yellow to dark brown should be observed.[10]

  • Annealing: Immediately transfer the substrate to a hotplate preheated to 100 °C and anneal for 10 minutes.[10]

Expected Outcome and Validation:

  • A uniform, dark brown, and highly reflective thin film should be formed.

  • Validation: The film's morphology and grain size can be characterized by Scanning Electron Microscopy (SEM). The crystal structure and phase purity should be confirmed by PXRD.

IV. Characterization of Crystalline Porous Materials

A suite of characterization techniques is essential to validate the synthesis and understand the properties of these building block materials.

A. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized materials.[13][22][33][37][38][39] The positions and intensities of the diffraction peaks are unique to a specific crystal structure and can be compared to simulated or reference patterns for identification.[30][37][39]

B. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology, particle size, and surface features of the synthesized materials.[14][16][17][28][35][36][40][41][42][43] High-resolution SEM can reveal the crystal habit and the presence of defects. For porous materials, advanced techniques like Focused Ion Beam-SEM (FIB-SEM) can be used for 3D reconstruction of the pore network.[28][42][43]

C. Brunauer-Emmett-Teller (BET) Analysis

BET analysis, based on the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures, is used to determine the specific surface area and pore volume of porous materials like MOFs and COFs.[21] This information is crucial for applications involving adsorption and catalysis.

D. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature. It is used to assess the thermal stability of the synthesized materials and to determine the temperature at which they begin to decompose.[15]

Table 1: Summary of Key Characterization Techniques

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Crystallinity, phase purity, crystal structure.[13][22][33][37][38][39]
Scanning Electron Microscopy (SEM) Morphology, particle size, surface topography.[14][16][17][28][35][36][40][41][42][43]
Brunauer-Emmett-Teller (BET) Specific surface area, pore volume, pore size distribution.[21]
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.[15]

V. Troubleshooting Common Synthesis Issues

IssuePotential CauseSuggested Solution
Amorphous or poorly crystalline product Reaction temperature too high or too low; incorrect solvent system; rapid crystallization.Optimize reaction temperature and time; screen different solvents or solvent mixtures; use a modulator to slow down crystallization.
Formation of an "oiled out" product Compound is coming out of solution above its melting point.Add more of the "soluble" solvent to keep the compound in solution longer at a lower temperature.[6]
Low product yield Incomplete reaction; product loss during washing.Increase reaction time or temperature; ensure thorough mixing; be careful during decanting and filtration steps.
Very few or no crystals form Solution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration; gently scratch the inside of the flask to create nucleation sites.[6][29]

VI. Visualizing the Building Block Approach

Diagram 1: Self-Assembly of a Metal-Organic Framework

MOF_Assembly cluster_precursors Precursors cluster_process Solvothermal Synthesis cluster_product Product Metal_Ion Metal Ion / Cluster Reaction Heating in Solvent Metal_Ion->Reaction Organic_Linker Organic Linker Organic_Linker->Reaction MOF_Structure Crystalline MOF Reaction->MOF_Structure Self-Assembly Perovskite_Workflow A Substrate Cleaning C Spin Coating (with Antisolvent) A->C B Precursor Solution Preparation B->C D Annealing C->D E Characterization (SEM, PXRD) D->E F Device Fabrication E->F

References

One-pot synthesis method for 9H-carbazole-2-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 9H-Carbazole-2-Boronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation

Abstract: This application note provides a comprehensive guide to the one-pot synthesis of 9H-carbazole-2-boronic acid pinacol ester, a critical building block in medicinal chemistry and materials science. We detail a highly efficient and regioselective method utilizing direct iridium-catalyzed C-H borylation of carbazole. This protocol emphasizes experimental causality, offering insights into the reaction mechanism, a detailed step-by-step procedure, troubleshooting advice, and expected outcomes. The methodology is designed for researchers in synthetic chemistry and drug development, offering a robust and scalable route to this valuable intermediate.

Introduction: The Significance of Borylated Carbazoles

Carbazole derivatives are privileged scaffolds in drug discovery and organic electronics, known for their excellent hole-transporting capabilities and biological activity.[1][2] Functionalization of the carbazole core is key to tuning its properties. Specifically, 9H-carbazole-2-boronic acid pinacol ester serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures and conjugated polymers.[2] Boronic acids and their esters are pivotal in modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib and Ixazomib, incorporating this functional group to interact with biological targets.[3][4]

Traditional multi-step syntheses of this compound are often laborious and less efficient. The advent of transition metal-catalyzed C-H activation has revolutionized synthetic strategies.[5] Iridium-catalyzed C-H borylation, in particular, has emerged as the premier method for preparing aromatic organoboron compounds due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6] This application note details a one-pot protocol that leverages this powerful transformation to directly and selectively borylate the C2 position of carbazole, providing a cost-effective and scalable route to the target compound.[7]

Mechanistic Insights: The Iridium Catalytic Cycle

The regioselectivity of the iridium-catalyzed C-H borylation is a subject of extensive study and is generally governed by a combination of steric and electronic factors.[6][8] The accepted mechanism proceeds through an Ir(III)/Ir(V) catalytic cycle.[5][9]

Key Steps in the Catalytic Cycle:

  • Catalyst Activation: The iridium precursor, often [Ir(COD)Cl]₂ or [Ir(COD)OMe]₂, reacts with the borylating agent (B₂pin₂) and a ligand (e.g., a phenanthroline derivative) to form the active Ir(III)-tris(boryl) catalyst.[6][9]

  • C-H Oxidative Addition: The electron-rich carbazole substrate coordinates to the iridium center. The C-H bond at the most sterically accessible and electronically favorable position undergoes oxidative addition to the Ir(III) center, forming a transient, highly crowded Ir(V) intermediate.[5][6]

  • Reductive Elimination: This sterically crowded Ir(V) species rapidly undergoes C-B reductive elimination, forming the C-B bond of the desired product and regenerating an Ir(III)-hydrido species.[6]

  • Catalyst Regeneration: The Ir(III) catalyst is regenerated through a sequence involving the oxidative addition of B₂pin₂, which restores the active Ir(III)-tris(boryl) species for the next cycle.[6]

The selectivity for the C2 position (meta to the nitrogen) on the carbazole ring is achieved by careful selection of the ligand. Sterically bulky ligands, such as phenanthroline derivatives, direct the borylation away from the more hindered C1 and C4 positions.[7] Furthermore, the N-H bond of carbazole is transiently protected in-situ, which also influences the electronic landscape of the arene and directs the borylation.[7]

Iridium Catalytic Cycle cluster_cycle Ir(III) / Ir(V) Catalytic Cycle cluster_reactants Reactants & Products IrIII_Active Active Ir(III)-tris(boryl) Catalyst IrV_Intermediate Ir(V) Hydrido Intermediate (Arene-H Oxidative Addition) IrIII_Active->IrV_Intermediate + Arene-H IrIII_Hydride Ir(III)-Hydrido Complex IrV_Intermediate->IrIII_Hydride C-B Reductive Elimination - Product (Arene-Bpin) Product 9H-Carbazole-2-Bpin IrV_Intermediate->Product IrIII_Hydride->IrIII_Active + B₂pin₂ - HBpin Arene Carbazole Arene->IrV_Intermediate B2pin2 B₂pin₂ B2pin2->IrIII_Active Synthesis Workflow start Start setup 1. Assemble Glassware (Flask, Condenser) start->setup inert 2. Add Solids & Purge (Carbazole, Ir Catalyst, Ligand) Evacuate/Backfill with N₂ setup->inert add_liquids 3. Add Solvents & Reagents (THF, B₂pin₂, Base, TFAA) inert->add_liquids react 4. Heat & Stir (50-80°C, 12-24h) add_liquids->react quench 5. Cool & Quench (Add Water) react->quench extract 6. Liquid-Liquid Extraction (EtOAc/Brine) quench->extract dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) extract->dry purify 8. Purify Product (Recrystallization from Petroleum Ether) dry->purify end Final Product: 9H-Carbazole-2-Bpin purify->end

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(9H-Carbazolyl)ethylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high yields and reproducible results.

Troubleshooting Guide: Low Yield & Side Reactions

Low yields in Suzuki coupling reactions involving N-heterocyclic boronic esters can be frustrating. Below are common issues and systematic approaches to diagnose and resolve them.

Low or No Product Formation

Q1: My Suzuki coupling reaction with this compound is showing very low to no conversion. What are the primary factors I should investigate?

A1: When a Suzuki coupling fails, a systematic review of your reaction components and conditions is the most effective approach. Here are the critical parameters to assess first:

  • Catalyst Activity: The heart of the reaction is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Oxygen can poison the catalyst and lead to the formation of palladium black (inactive aggregated palladium), significantly reducing your yield.[3]

    • Recommendation: Ensure your solvents are rigorously degassed, and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 palladacycle) that is designed for robust activation.[1]

  • Inefficient Transmetalation: The transfer of the carbazolyl ethyl group from boron to the palladium center is a crucial step. Boronic esters are generally less reactive than boronic acids and require activation by a base to form a more nucleophilic "ate" complex.[4][5]

    • Recommendation: The choice of base is critical. For boronic esters, a strong base is often necessary to facilitate the formation of the boronate species required for transmetalation.[1][5] Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered for maximum surface area and reactivity.[2]

  • Ligand Choice: The ligand plays a vital role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For substrates that may be sterically demanding or electronically challenging, a generic ligand like PPh₃ may be insufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered or complex substrates.[1][6][7][8] These ligands promote the key steps in the catalytic cycle.

  • Reaction Temperature: Suzuki couplings often require elevated temperatures to overcome the activation energy barriers of the catalytic cycle.[9]

    • Recommendation: If your reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C, while monitoring for any potential substrate or product decomposition.[2][9]

Significant Side Product Formation

Q2: I'm observing a significant amount of a side product that appears to be the homocoupling of my boronic ester. What causes this and how can I minimize it?

A2: Homocoupling of the boronic ester is a common side reaction, often driven by the presence of oxygen or excess Pd(II) in the reaction mixture.[1]

  • Causality: Oxygen can facilitate an oxidative dimerization of the boronic ester, catalyzed by palladium. This unwanted reaction consumes your starting material and complicates purification.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water used in a biphasic system) and the reaction vessel are thoroughly degassed.[1] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30 minutes) are highly recommended.[10]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) available for side reactions.[1]

    • Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[1]

Q3: My primary side product is the result of protodeboronation (replacement of the boronic ester with a hydrogen atom). How can I prevent this?

A3: Protodeboronation is particularly problematic with heteroaromatic boronic acids and esters, especially under harsh basic conditions or at elevated temperatures.[2][11]

  • Causality: The carbon-boron bond can be cleaved by a proton source, which is often exacerbated by the presence of water and a strong base.[3]

  • Mitigation Strategies:

    • Use Milder Bases: If possible, switch to a milder base like KF.[2]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial. This involves using dry solvents and a base like potassium trimethylsilanolate (TMSOK).[2][12]

    • Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize the rate of decomposition.[2]

    • Slow Release of Boronic Acid: Pinacol esters are more stable than their corresponding boronic acids and are designed to hydrolyze slowly under reaction conditions, which helps to keep the concentration of the more sensitive boronic acid low.[1] Ensure your pinacol ester is of high quality.

Frequently Asked Questions (FAQs)

Q: Is a co-solvent like water necessary when using a boronic ester?

A: Not always, but it can be beneficial. While boronic esters do not require water for activation in the same way boronic acids do, a small amount of water in a co-solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) can help to solubilize the inorganic base and facilitate the formation of the active boronate species.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[12]

Q: What is the optimal ratio of boronic ester to aryl halide?

A: It is common practice to use a slight excess of the boronic ester (typically 1.1 to 1.5 equivalents) relative to the limiting aryl halide.[2] This helps to drive the reaction to completion and compensate for any potential decomposition or homocoupling of the boronic ester.

Q: My aryl halide is an unactivated chloride. What special considerations are needed?

A: Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[13][14] To successfully couple aryl chlorides, you will likely need:

  • A highly active catalyst system: This typically involves bulky, electron-rich ligands like Buchwald's biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][6][15]

  • A strong base: Cs₂CO₃ or K₃PO₄ are often required.[1]

  • Higher temperatures: You may need to run the reaction at a higher temperature than for the corresponding bromide or iodide.[1]

Visualizations & Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

TroubleshootingWorkflow cluster_optimization Optimization Strategies Start Low Yield Observed CheckCatalyst 1. Verify Catalyst & Ligand - Is it active? - Is it the right choice for the substrate? Start->CheckCatalyst CheckBase 2. Evaluate Base & Solvent - Is the base strong enough? - Is it soluble? - Are conditions anhydrous if needed? CheckCatalyst->CheckBase CheckConditions 3. Assess Reaction Conditions - Is the temperature high enough? - Is the system rigorously degassed? CheckBase->CheckConditions Optimize Systematic Optimization CheckConditions->Optimize Opt_Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Opt_Base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Opt_Temp Increase Temperature Success High Yield Achieved Opt_Ligand->Success If resolved Opt_Base->Success If resolved Opt_Temp->Success If resolved

Caption: A logical workflow for troubleshooting low yields.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂]⁻ M⁺ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Optimized General Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide. It should be optimized for each specific substrate combination.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Palladium Catalyst/Ligand System (e.g., XPhos Pd G3, 1-2 mol%)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, concentration 0.1 M relative to aryl halide)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[1][10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1][2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]

Recommended Catalyst & Base Combinations

Aryl Halide TypeRecommended Catalyst SystemRecommended BaseSolvent SystemTemperature (°C)
Aryl Bromide/Iodide Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110
Activated Aryl Chloride XPhos Pd G3 / SPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene100-120
Unactivated/Hindered Aryl Halide XPhos Pd G3 / RuPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane, Toluene110-130

References

Technical Support Center: Chromatographic Purification of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatographic purification of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this valuable compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, with a focus on practical, scientifically-grounded solutions.

Question 1: My product is showing significant peak tailing or is completely retained on the silica gel column. What's causing this and how can I fix it?

Answer: This is a frequent challenge arising from the interaction between your compound and the stationary phase. There are two primary causes:

  • Interaction with Acidic Silanol Groups: The carbazole nitrogen in your compound is weakly basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor elution and asymmetrical peak shapes.[1]

  • Lewis Acid-Base Interaction: The boron atom in the pinacol ester is Lewis acidic and can interact with the Lewis basic silanol groups, causing strong adsorption to the silica gel and potentially leading to product loss.[2]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to neutralize the acidic silanol sites. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1] This will compete with your compound for binding to the silica, resulting in a more symmetrical peak.

  • Stationary Phase Deactivation: Before packing your column, you can deactivate the silica gel. Create a slurry of the silica in your chosen eluent and add a small amount of a non-nucleophilic base like triethylamine.[2]

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for the purification of basic compounds and less polar esters.[1][2]

  • Boric Acid Impregnation: A specialized technique involves impregnating the silica gel with boric acid. This can surprisingly suppress the over-adsorption of pinacol esters, leading to better recovery.[2][3][4]

Question 2: I'm observing a new, more polar spot on my TLC plate during purification, and my final product NMR shows impurities. What is happening?

Answer: This is likely due to the hydrolysis of the pinacol ester back to the more polar boronic acid.[2][5] Pinacol esters are sensitive to hydrolysis, especially in the presence of water or on acidic surfaces like silica gel.[2][6]

Solutions:

  • Anhydrous Conditions: Ensure all your solvents are anhydrous and that your glassware is thoroughly dried. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help if your compound is particularly sensitive.[2]

  • Minimize Contact Time: The longer your compound is on the silica gel, the greater the chance of hydrolysis. Use flash chromatography with a slightly higher flow rate to minimize the purification time.[7] A quick plug of silica or Celite might be sufficient to remove baseline impurities while reducing contact time.[2]

  • Use Deactivated Silica: As mentioned previously, deactivating the silica with a base can help mitigate hydrolysis by neutralizing the acidic sites that can catalyze this process.

  • Alternative Protecting Groups: While not a purification strategy, if hydrolysis is a persistent issue, consider using more robust boronic ester protecting groups for future syntheses, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin).[7][8]

Question 3: My desired product is co-eluting with unreacted starting materials or other non-polar impurities. How can I improve the separation?

Answer: Achieving good resolution between compounds with similar polarities can be challenging. Here are some strategies to enhance separation:

  • Optimize the Solvent System: Carefully screen different solvent systems using thin-layer chromatography (TLC). For carbazole derivatives, gradients of ethyl acetate in hexanes or methanol in dichloromethane are often effective.[1][9] A shallow gradient during column chromatography can significantly improve the separation of closely eluting compounds.[10]

  • Adjust Column Parameters: Use a longer, narrower column to increase the number of theoretical plates and improve resolution. Ensure you are not overloading the column, as this is a common cause of poor separation.[11]

  • Recrystallization: If the co-eluting impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective final purification step.[1][11] Common solvents for carbazole derivatives include ethanol, isopropanol, and acetone.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on silica gel?

A1: A good starting point is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis. A gradient elution from 0% to 50% ethyl acetate in hexanes has been reported for similar carbazole boronic acid pinacol esters.[9]

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the carbazole moiety, the compound should be UV active and can be visualized under a UV lamp (typically at 254 nm).[12] Staining with potassium permanganate can also be an effective visualization method.[12]

Q3: Can I use reversed-phase chromatography for purification?

A3: While normal-phase chromatography is more common for this type of molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for analytical purposes and small-scale purification. However, be aware that typical RP-HPLC conditions can promote the hydrolysis of the pinacol ester to the corresponding boronic acid.[5][13][14] Specialized methods, such as using aprotic diluents and high pH mobile phases, may be necessary to stabilize the compound during analysis.[5][14]

Q4: What are the common impurities I should look out for?

A4: Common impurities may include unreacted starting materials (e.g., the corresponding bromide or iodide and bis(pinacolato)diboron), byproducts from side reactions, and the hydrolyzed boronic acid.[1][2]

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelHexanes/Ethyl Acetate0.1-1% TriethylamineGeneral purification, good for resolving non-polar impurities.
Silica GelDichloromethane/Methanol0.1-1% TriethylamineFor more polar compounds or when solubility in hexanes is low.
Neutral AluminaHexanes/Ethyl AcetateNoneAlternative to silica for base-sensitive or strongly adsorbing compounds.
Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product. Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity as determined by your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

PurificationWorkflow Crude_Product Crude Product TLC_Analysis TLC Analysis (Hex/EtOAc ± TEA) Crude_Product->TLC_Analysis Column_Selection Select Stationary Phase TLC_Analysis->Column_Selection Silica Silica Gel Column_Selection->Silica Default Alumina Neutral Alumina Column_Selection->Alumina If Tailing/ Decomposition Purification Flash Chromatography Silica->Purification Alumina->Purification Analysis Purity Check (TLC, NMR, LC-MS) Purification->Analysis Analysis->Purification Impure Pure_Product Pure Product Analysis->Pure_Product Purity >95%

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue? Tailing Peak Tailing or Strong Adsorption? Start->Tailing Decomposition Decomposition or New Polar Spot? Start->Decomposition Coelution Co-elution of Impurities? Start->Coelution Sol1 Add TEA to Eluent (0.1-1%) Tailing->Sol1 Yes Sol2 Use Neutral Alumina Tailing->Sol2 If TEA fails Sol3 Use Anhydrous Solvents Decomposition->Sol3 Yes Sol4 Minimize Column Contact Time Decomposition->Sol4 Also consider Sol5 Optimize Solvent Gradient (Shallow Gradient) Coelution->Sol5 Yes Sol6 Recrystallize Product Coelution->Sol6 If solid

References

Technical Support Center: Troubleshooting Side Reactions and Byproducts in Carbazolyl Boronic Ester Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazolyl boronic ester couplings. This guide is designed for researchers, scientists, and professionals in drug development who utilize Suzuki-Miyaura cross-coupling reactions with carbazole-based building blocks. Carbazolyl boronic esters are invaluable reagents for the synthesis of functional materials and pharmaceutical intermediates; however, their unique electronic and structural properties can give rise to specific challenges.[1] This resource provides in-depth, field-proven insights into common side reactions and byproducts, offering a structured, question-and-answer-based approach to troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a carbazolyl boronic ester is giving low to no yield. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling involving a carbazolyl boronic ester fails or provides a low yield, a systematic evaluation of the reaction parameters is crucial. The primary suspects are often related to catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic ester itself.[2]

  • Catalyst System and Ligand Choice: Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be efficient for electron-rich heteroaromatic systems like carbazoles.[3] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or CataCXium ligands) that promote the rate-limiting oxidative addition step and stabilize the palladium center.[4]

  • Base Selection: The choice and strength of the base are critical. While a base is necessary to activate the boronic ester for transmetalation, an overly strong base, especially in the presence of water, can accelerate the decomposition of the carbazolyl boronic ester.

  • Solvent and Temperature: The solvent must be appropriate for the solubility of all reactants and the chosen base. The temperature should be high enough for efficient catalytic turnover but low enough to minimize thermal decomposition and side reactions.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[2] It is imperative to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2][3]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting carbazole (without the boronic ester group). What is this, and how can I prevent it?

This common byproduct is the result of protodeboronation , a reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[3] Carbazolyl boronic esters, being electron-rich heteroaromatic compounds, are particularly susceptible to this side reaction.[3][5]

Causality: The electron-rich nature of the carbazole ring system makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis, especially under basic conditions in the presence of a proton source like water or alcohol.

Troubleshooting Protodeboronation:

  • Use of More Stable Boronic Esters: Pinacol esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3]

  • Careful Selection of Base: Strong bases like sodium hydroxide can significantly promote protodeboronation.[3] Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[3]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.[3] While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura catalytic cycle, using anhydrous solvents and bases can be an effective strategy if protodeboronation is a major issue.

  • Reaction Kinetics: A slow desired coupling reaction gives more time for the protodeboronation side reaction to occur. Employing a more active catalyst system to accelerate the cross-coupling can often outcompete the protodeboronation pathway.[3]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Formation of Homocoupling Byproducts

Question: My reaction mixture contains significant amounts of a biaryl product derived from the coupling of two carbazolyl boronic ester molecules. How do I minimize this homocoupling?

Background: The homocoupling of boronic esters to form a symmetrical biaryl is a well-known side reaction in Suzuki-Miyaura couplings.[6][7][8][9][10] This is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.

Mechanism of Homocoupling: The presence of an oxidant (like O₂) can lead to the oxidative homocoupling of the boronic ester, catalyzed by the palladium complex.

Caption: Formation of homocoupling byproduct from carbazolyl boronic esters.

Solutions:

ParameterRecommendationRationale
Atmosphere Ensure rigorous exclusion of oxygen.Oxygen promotes the oxidative homocoupling pathway.[2] Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas.
Catalyst Pre-treatment Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).Pd(II) species can directly facilitate homocoupling.
Reaction Stoichiometry Avoid a large excess of the boronic ester.A higher concentration of the boronic ester can increase the rate of homocoupling.
Additives Some studies suggest that the addition of a small amount of a reducing agent like a phosphine ligand can help maintain the catalyst in the Pd(0) state.This minimizes the concentration of Pd(II) species that can promote homocoupling.
Issue 2: Challenges with N-Substituted Carbazole Boronic Esters

Question: I am observing different side reactions when using N-alkyl versus N-aryl substituted carbazolyl boronic esters. How does the N-substituent affect the reaction?

Background: The substituent on the carbazole nitrogen can significantly influence the electronic properties of the carbazole ring system and may also introduce steric hindrance. This, in turn, can affect the rates of the desired reaction and competing side reactions.

Troubleshooting Workflow for N-Substituted Carbazoles:

N_Substituent_Troubleshooting Start Low Yield with N-Substituted Carbazole-BE N_Substituent Identify N-Substituent Start->N_Substituent N_H N-H Carbazole N_Substituent->N_H Unsubstituted N_Alkyl N-Alkyl Carbazole N_Substituent->N_Alkyl Alkyl Group N_Aryl N-Aryl Carbazole N_Substituent->N_Aryl Aryl Group N_H_Issue Potential Issues: - Deprotonation and catalyst inhibition - Poor solubility N_H->N_H_Issue N_Alkyl_Issue Potential Issues: - Increased electron density leading to faster protodeboronation N_Alkyl->N_Alkyl_Issue N_Aryl_Issue Potential Issues: - Steric hindrance around the reaction center - Potential for intramolecular side reactions N_Aryl->N_Aryl_Issue N_H_Solution Solutions: - Use a non-nucleophilic base (e.g., K₃PO₄) - Consider N-protection if issues persist N_H_Issue->N_H_Solution N_Alkyl_Solution Solutions: - Use milder base (e.g., K₂CO₃) - Anhydrous conditions - Faster catalyst system N_Alkyl_Issue->N_Alkyl_Solution N_Aryl_Solution Solutions: - Use less bulky phosphine ligands - Optimize reaction temperature and time N_Aryl_Issue->N_Aryl_Solution

Caption: Troubleshooting workflow based on the N-substituent of the carbazole.

Detailed Protocols:

Protocol for Minimizing Protodeboronation with N-Alkyl Carbazolyl Boronic Esters:

  • Reagent Preparation:

    • Dry the N-alkyl carbazolyl boronic ester under high vacuum for 2-4 hours.

    • Use anhydrous potassium carbonate (K₂CO₃) as the base.

    • Use a high-purity, anhydrous solvent (e.g., dioxane or toluene), degassed by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), N-alkyl carbazolyl boronic ester (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if necessary).

    • Add the degassed solvent via cannula.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within a few hours to minimize exposure of the boronic ester to the reaction conditions.

Issue 3: Macrocyclization in Polymerization Reactions

Question: When attempting to polymerize bifunctional carbazole monomers via Suzuki-Miyaura coupling, I am observing the formation of cyclic byproducts. How can this be controlled?

Background: In the context of Suzuki-Miyaura polymerization of AB-type monomers (containing both a halide and a boronic ester on the same carbazole unit), intramolecular cyclization to form macrocycles can compete with intermolecular chain growth.[11][12] This is particularly prevalent at low monomer concentrations.

Controlling Macrocyclization:

  • Concentration: Running the polymerization at a higher monomer concentration favors the intermolecular reaction (polymerization) over the intramolecular reaction (cyclization).

  • Slow Monomer Addition: A slow addition of the monomer to the reaction mixture containing the catalyst can help to maintain a low concentration of reactive oligomers, which can suppress cyclization.

  • Catalyst Choice: Some catalyst systems may have a higher propensity for promoting polymerization over cyclization. Screening different palladium catalysts and ligands can be beneficial.

References

Technical Support Center: Optimizing Base and Solvent for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds, particularly in the pharmaceutical and materials science industries.[1][2] Despite its versatility, the success of a Suzuki coupling is critically dependent on a nuanced interplay of components, with the base and solvent system being paramount.[3][4] An improperly chosen base or solvent can lead to a cascade of issues, from sluggish or stalled reactions to a plethora of side products that complicate purification and decimate yields.[5][6]

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the optimization of these critical reaction parameters. Our goal is to move beyond simple recipes and explain the fundamental causality behind each experimental choice, empowering you to troubleshoot effectively and design robust, scalable synthetic routes.

Part 1: Frequently Asked Questions - The "Why" Behind the Choice

This section addresses the fundamental principles governing the roles of the base and solvent in the Suzuki-Miyaura catalytic cycle.

Q1: Why is a base essential for the Suzuki-Miyaura reaction?

A1: The base plays a multifaceted and indispensable role in the catalytic cycle; the reaction will not proceed in its absence.[7] Its primary function is to activate the organoboron species (e.g., boronic acid) to facilitate the transmetalation step, which is often rate-determining.[2][4]

There are three key functions of the base:

  • Formation of a Boronate Complex: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4][8] This activation enhances the polarization of the organic group on the boron atom, making it competent to transfer from boron to the palladium(II) center during transmetalation.[8][9]

  • Formation of Palladium(II) Intermediates: The base can react with the initial oxidative addition product (e.g., [Ar-Pd(II)-X-L₂]) to form a more reactive intermediate (e.g., [Ar-Pd(II)-OH-L₂]).[7][10] This exchange of the halide for a hydroxide or alkoxide facilitates the subsequent transmetalation.

  • Acceleration of Reductive Elimination: In some cases, the base can also accelerate the final reductive elimination step, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[7][8]

The Role of the Base in the Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pathway Pd0 Pd(0)Lₙ OA_Product R¹-Pd(II)-X Lₙ Pd0->OA_Product Oxidative Addition (R¹-X) Base_Activated_Pd R¹-Pd(II)-OR' Lₙ OA_Product->Base_Activated_Pd Metathesis Transmetalation_Complex R¹-Pd(II)-R² Lₙ Base_Activated_Pd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Boronate->Base_Activated_Pd Attacks Pd Complex Base Base (e.g., OH⁻) Base->OA_Product Exchanges Halide Base->Boronic_Acid

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation steps mediated by the base.

Q2: What is the role of the solvent? Is it just to dissolve the reagents?

A2: The solvent's role extends far beyond simple solubilization. It significantly influences reaction rates, selectivity, and even the mechanism itself.[11][12] Key functions include:

  • Solubilizing Reagents: A primary role is to dissolve the (often nonpolar) organic halide, the (more polar) organoboron species, the palladium catalyst, and the (often inorganic) base.[11] This is why mixed solvent systems, particularly biphasic ones like toluene/water, are common.[7]

  • Influencing Catalyst Speciation: The solvent can coordinate to the palladium center, affecting the nature and reactivity of the active catalyst.[11][12] For example, polar, coordinating solvents like DMF or MeCN can stabilize anionic palladium complexes, which can alter chemoselectivity in substrates with multiple leaving groups.[13]

  • Mediating Base Activity: In biphasic systems, the solvent phases control the delivery and concentration of the base. The reaction often occurs in the organic layer or at the interface, requiring the base to be transferred from the aqueous phase.[14]

  • Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states, particularly during the oxidative addition step, which can be rate-limiting for less reactive halides like aryl chlorides.[11][13]

Part 2: Troubleshooting Guide - When Reactions Go Wrong

This section provides direct answers to specific problems encountered during Suzuki-Miyaura reactions.

Q3: My reaction is giving a very low yield or has stalled completely. What are the first things I should check?

A3: Low or no conversion is a common issue. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low / No Conversion Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid purity (check for boroxine) - Halide stability - Base equivalents (2-3 eq.) Start->Check_Reagents Check_Catalyst 2. Assess Catalyst System - Pd source active? (use fresh catalyst) - Ligand appropriate? (e.g., bulky, electron-rich for Ar-Cl) - Pre-catalyst activation needed? Check_Reagents->Check_Catalyst Reagents OK Check_Conditions 3. Review Reaction Conditions - Is atmosphere inert? (Degas properly!) - Temperature high enough? - Is solubility an issue? Check_Catalyst->Check_Conditions Catalyst OK Optimize 4. Systematically Optimize - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Increase temperature or catalyst loading Check_Conditions->Optimize Conditions OK Success Reaction Successful Optimize->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Detailed Checklist:

  • Inert Atmosphere: The presence of oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting homocoupling of the boronic acid.[15][16] Ensure solvents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Base Strength & Solubility: The base may be too weak or poorly soluble in the reaction medium. For challenging substrates like electron-rich aryl halides or aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often required.[16][17] Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility in many organic solvents compared to K₂CO₃.[16]

  • Solubility of Reagents: If any reagent (especially the halide or boronic acid) is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[6] Consider a different solvent or solvent mixture. For very nonpolar substrates, toluene or xylenes may be better, while for polar substrates, DMF or 2-MeTHF/water might be necessary.[15][18]

  • Catalyst Deactivation: The palladium catalyst may have precipitated as "palladium black," indicating aggregation and loss of activity.[19] This can be caused by poor ligand choice, high temperatures, or impurities. Using a more robust pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure efficient generation of the active Pd(0) species.[18][20]

Q4: I'm observing significant amounts of side products. How do I identify and minimize them?

A4: Three side reactions are particularly common: protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H):

    • Problem: This is the hydrolysis of the carbon-boron bond, replacing it with a C-H bond.[15] It is a major issue with electron-deficient or heteroaryl boronic acids and is accelerated by water, strong bases, and high temperatures.[6][20]

    • Solution:

      • Use Anhydrous Conditions: Switch to an anhydrous solvent (e.g., dioxane, toluene, THF) with a non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6][18]

      • Use a Milder Base: KF is known to be effective while minimizing protodeboronation, especially if your substrate has base-sensitive functional groups.[6][9]

      • Lower the Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable rate.[20]

      • Use a More Stable Boron Species: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt, which are less prone to protodeboronation.[7][15]

  • Dehalogenation (Ar-X → Ar-H):

    • Problem: The starting aryl halide is reduced, replacing the halogen with hydrogen. This can occur if a hydride source is present, sometimes generated from the solvent (e.g., alcohols) or amine bases.[15]

    • Solution:

      • Avoid Amine Bases and Alcohol Solvents: If dehalogenation is observed, switch to an inorganic base (carbonates, phosphates) and an aprotic solvent (toluene, dioxane, THF).[15]

      • Ensure Inert Atmosphere: Rigorous degassing is important, as some dehalogenation pathways can be influenced by oxidative processes.

  • Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar):

    • Problem: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[15][21]

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[18]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction, though these can be less stable.[18] Modern precatalysts are generally preferred for their stability and reliability.

      • Control Stoichiometry: Ensure the aryl halide is the limiting reagent, though a slight excess of the boronic acid (1.1-1.2 eq) is standard practice.

Q5: How do I choose between a monophasic and a biphasic solvent system?

A5: The choice depends on reagent solubility, the nature of the base, and downstream processing considerations.

  • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water):

    • Pros: Excellent for dissolving a nonpolar organic halide and a polar inorganic base (like Na₂CO₃ or K₃PO₄).[7] The aqueous layer acts as a reservoir for the base and sequesters inorganic byproducts, often simplifying workup.[7][14] This is a very common and robust starting point for many reactions.[18]

    • Cons: The reaction becomes mass-transfer limited. Vigorous stirring is essential to maximize the interfacial surface area where the reaction is believed to occur.[14][18] The presence of water can promote protodeboronation of sensitive substrates.[20]

  • Monophasic Systems (e.g., DMF, Dioxane, THF, 2-MeTHF):

    • Pros: Eliminates mass-transfer limitations, potentially leading to faster reactions.[22] Necessary when water must be avoided to prevent side reactions like protodeboronation or hydrolysis of sensitive functional groups.[6]

    • Cons: Finding a single solvent that effectively dissolves all components (nonpolar halide, polar boronic acid, inorganic base) can be challenging.[6] Bases like K₃PO₄ or Cs₂CO₃ are often used due to their better solubility in organic solvents compared to carbonates.[16] Solvents like DMF can be difficult to remove and are not considered "green".[23]

Part 3: Data Tables & Experimental Protocols

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
BaseClassStrength (pKa of conj. acid)Typical Use Case & Comments
Na₂CO₃ / K₂CO₃ Carbonate~10.3Workhorse bases. Good starting point for general couplings with aryl bromides/iodides. Often used in aqueous biphasic systems.[3][18]
Cs₂CO₃ Carbonate~10.3Higher solubility in organic solvents than K₂CO₃. Often gives higher yields in difficult couplings due to cation effects and solubility.[16][23]
K₃PO₄ Phosphate~12.3Stronger base, effective for less reactive aryl chlorides. Good for anhydrous conditions to prevent protodeboronation.[3][20]
KF / CsF Fluoride~3.2Mild bases. Used for substrates with base-sensitive functional groups (e.g., esters). Fluoride is thought to form a highly reactive fluoroborate species.[6][9]
KOtBu / NaOtBu Alkoxide~19Very strong, non-nucleophilic bases. Used for highly challenging couplings, but can promote side reactions. Must be used under strictly anhydrous conditions.[15]
NEt₃ / DIPEA Organic Amine~11Generally less effective than inorganic bases for most Suzuki couplings. Can act as a source for dehalogenation.[3][15]

Data compiled from multiple sources for illustrative purposes.[3][15]

Table 2: Selecting a Solvent System
Solvent(s)System TypeProperties & Use Case
Toluene / H₂O BiphasicStandard choice. Good for nonpolar substrates. High boiling point allows for higher reaction temperatures.[7]
1,4-Dioxane / H₂O BiphasicCommon alternative to toluene. Miscible with water at high temps but can phase-separate. Good general-purpose solvent.[15][18]
THF / H₂O BiphasicLower boiling point limits reaction temperature. Good for more reactive substrates that don't require heating.
2-MeTHF Monophasic/BiphasicGreener alternative to THF/Dioxane. [18][23] Can be used anhydrously or with water. Forms a biphasic mixture with water.
DMF / DMAc Monophasic (Polar Aprotic)Good for substrates with poor solubility in other solvents. High boiling point. Can be difficult to remove and are not environmentally friendly.[15][23]
Ethanol / H₂O Monophasic (Protic)A "green" solvent system that can be effective, but the protic nature can lead to side reactions like dehalogenation or protodeboronation.[24]
Protocol: General Procedure for Base and Solvent Screening

This protocol provides a robust starting point for optimizing a new Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • Organoboron Reagent (1.2 equiv, e.g., 0.6 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (2.0 - 3.0 equiv, e.g., 1.0-1.5 mmol)

  • Degassed Solvent(s) (to achieve ~0.1 M concentration)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In separate, labeled reaction vials under an inert atmosphere, add the aryl halide, the organoboron reagent, and the selected base. Prepare one vial for each base/solvent combination you wish to test.

  • Catalyst Addition: To each vial, add the palladium pre-catalyst. The solid reagents should be added in a glovebox or under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent or solvent mixture to each vial via syringe. For biphasic systems, a common ratio is 4:1 or 5:1 organic:water.[20]

  • Degassing (Final): If reagents were handled in air, seal the vials and perform 3 cycles of vacuum/backfill with inert gas to ensure the reaction mixture is free of oxygen.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer plate. Heat to the desired temperature (a good starting point is 80-100 °C for toluene or dioxane systems).[25]

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS to determine conversion and identify major byproducts.

  • Analysis: Compare the results from each condition to identify the optimal base and solvent system that provides the highest conversion to the desired product with the fewest side products.

References

Preventing protodeboronation of boronic acid pinacol esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acid Pinacol Esters

Welcome to the technical support center for researchers working with boronic acid pinacol esters (Bpins). This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: preventing undesired protodeboronation. Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material and reduces the yield of your desired product[1]. This resource offers practical troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and ensure the integrity of your valuable compounds.

Troubleshooting Guide: High Protodeboronation Observed

This section addresses the common scenario where a significant amount of the protodeboronated side-product is detected during a reaction, such as a Suzuki-Miyaura cross-coupling.

Problem: My reaction is showing significant (>10%) conversion of my aryl boronic acid pinacol ester (Ar-Bpin) to the corresponding arene (Ar-H). How can I mitigate this?

Analysis: Protodeboronation of boronic esters can occur through two primary pathways: a direct pathway involving the ester itself, and a more common pre-hydrolytic pathway[2][3]. In the latter, the pinacol ester first hydrolyzes to the corresponding boronic acid (Ar-B(OH)₂), which is often more susceptible to protodeboronation, especially under the basic, aqueous conditions typical of cross-coupling reactions[2][4]. The rate of this undesired reaction is highly sensitive to several factors, including base strength, temperature, water content, and the electronic properties of the aryl group[1][5][6].

Below is a logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow

G cluster_conditions Reaction Conditions cluster_reagent Reagent Stability start High Protodeboronation Observed? base Step 1: Evaluate the Base start->base Is a strong base (NaOH, KOH) or alkoxide being used? temp Step 2: Assess Reaction Temperature solvent Step 3: Check Solvent System catalyst Step 4: Optimize Catalyst System base->temp No / Issue Persists base->temp Is the temperature >100 °C? base_sol Action: Switch to a weaker base. (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->base_sol Yes temp->solvent No / Issue Persists temp->solvent Is an aqueous solvent mixture used? temp_sol Action: Reduce temperature. Attempt reaction at 60-80 °C. temp->temp_sol Yes solvent->catalyst No / Issue Persists solvent->catalyst Is the reaction sluggish (long reaction time)? solvent_sol Action: Use anhydrous solvents. (e.g., Toluene, 2-MeTHF). Minimize water content. solvent->solvent_sol Yes protect Step 5: Consider a More Robust Protecting Group catalyst->protect No / Issue Persists catalyst->protect Have all condition optimizations failed? catalyst_sol Action: Increase catalyst loading (2-5 mol%). Use a more active ligand (e.g., Buchwald-type). catalyst->catalyst_sol Yes protect_sol Action: Convert to MIDA boronate or Trifluoroborate salt for slow release. protect->protect_sol

Caption: A decision tree for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of protodeboronation for a pinacol ester?

A1: Protodeboronation is a protonolysis reaction that cleaves the C-B bond[1]. For pinacol esters, it's crucial to consider two competing pathways, particularly under the basic aqueous conditions used in many cross-coupling reactions[2][3].

  • Direct Protodeboronation: The boronate ester complex, formed by the addition of a hydroxide ion to the boron center, undergoes direct cleavage. This pathway is generally slower for pinacol esters because the bulky methyl groups provide steric protection to the boron center[7].

  • Pre-Hydrolytic Pathway: The pinacol ester is first hydrolyzed to the corresponding boronic acid. This boronic acid then forms a more reactive trihydroxyboronate anion ([ArB(OH)₃]⁻) which subsequently undergoes rapid protodeboronation[2][7]. For many systems, this pre-hydrolytic route is the dominant component of the overall protodeboronation process[2].

G cluster_main Protodeboronation Pathways for Ar-Bpin ArBpin Aryl Pinacol Boronate (Ar-Bpin) ArBpin_ate Boronate Ester Complex [Ar-Bpin(OH)]⁻ ArBpin->ArBpin_ate + OH⁻ ArBOH2 Aryl Boronic Acid Ar-B(OH)₂ ArBpin->ArBOH2 + H₂O (Hydrolysis) ArH_direct Protodeboronated Product (Ar-H) ArBpin_ate->ArH_direct + H₂O (Direct Pathway, Slower) ArBOH2_ate Trihydroxyboronate [Ar-B(OH)₃]⁻ ArBOH2->ArBOH2_ate + OH⁻ ArH_indirect Protodeboronated Product (Ar-H) ArBOH2_ate->ArH_indirect + H₂O (Pre-Hydrolytic Pathway, Often Faster)

Caption: The direct vs. pre-hydrolytic protodeboronation pathways.

Q2: How does pH influence the stability of my boronic ester?

A2: The pH of the reaction medium is a critical factor[4]. Protodeboronation is often fastest at high pH, which is problematic as many Suzuki-Miyaura couplings are run under basic conditions[2]. The high concentration of hydroxide ions promotes the formation of the tetrahedral boronate species ([Ar-Bpin(OH)]⁻ or [ArB(OH)₃]⁻), which are significantly more reactive towards C-B bond cleavage than the neutral, trigonal boronic acid or ester[2][7]. For certain heteroaromatic boronic acids, like 2-pyridine boronic acid, the situation is more complex, with maximum instability observed at neutral pH due to the formation of a reactive zwitterionic intermediate[1]. In such cases, adding either acid or base can surprisingly attenuate protodeboronation[1].

Q3: Are all pinacol esters more stable than their corresponding boronic acids?

A3: It is a common assumption that esterification always confers greater stability, but this is not universally true[2]. While pinacol esters are generally more robust due to steric hindrance and reduced Lewis acidity, the stability is highly nuanced[7][8]. The structure of the diol used for esterification plays a significant role. For instance, esters that form six-membered rings can sometimes undergo protodeboronation faster than the parent boronic acid due to ring strain effects in the tetrahedral boronate intermediate[4]. Pinacol esters, forming a five-membered ring with significant steric bulk, are uniquely stable among simple diol esters[2].

Q4: My aryl group is electron-deficient. Am I at higher risk for protodeboronation?

A4: Yes. Aryl boronic acids and esters with electron-withdrawing groups (e.g., -CF₃, -NO₂, multiple fluorine atoms) are generally more susceptible to protodeboronation[9][10]. The electron-withdrawing nature of the substituents increases the Lewis acidity of the boron atom, making it more prone to nucleophilic attack by hydroxide. This facilitates the formation of the reactive boronate anion, accelerating C-B bond cleavage[7].

Q5: Beyond optimizing conditions, are there superior alternatives to pinacol esters for highly sensitive substrates?

A5: Absolutely. For substrates that are notoriously unstable, the "slow-release" strategy is highly effective[1][11]. This involves using a more stable boron derivative that, under the reaction conditions, slowly hydrolyzes to release a low, steady-state concentration of the active boronic acid. This minimizes the concentration of the unstable species at any given time, thus suppressing side reactions like protodeboronation[4][11].

Boron Reagent TypeStructure Example (Aryl-)StabilityMechanism of Action
Boronic Acid Ar-B(OH)₂LowActive coupling species, but prone to decomposition[9].
Pinacol Ester (Bpin) Ar-B(O₂C₂Me₄)ModerateMore stable than boronic acid due to steric bulk[8].
Trifluoroborate Salt [Ar-BF₃]⁻K⁺HighHighly stable salt; requires hydrolysis for slow release of boronic acid[1][9].
MIDA Boronate Ar-B(MIDA)Very HighCrystalline, air-stable solid; slow release of boronic acid under basic conditions[1][5].

Experimental Protocol: Conversion to a Stabilized MIDA Boronate Ester

For particularly sensitive aryl boronic acids, conversion to the corresponding N-methyliminodiacetic acid (MIDA) boronate ester provides a robust, often crystalline, and highly stable reagent suitable for "slow-release" cross-coupling[5].

Objective: To protect a sensitive aryl boronic acid as its MIDA boronate ester to prevent protodeboronation during storage and subsequent reactions.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene or Dimethyl Sulfoxide (DMSO)

  • Molecular sieves (4 Å), activated

  • Dean-Stark apparatus (for toluene)

Step-by-Step Procedure (Azeotropic Method using Toluene):

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Thoroughly flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool.

  • Charging the Flask: To the flask, add the aryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry (concentration typically 0.1-0.2 M).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water, formed during the esterification, will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours).

  • Reaction Completion & Workup: Allow the reaction mixture to cool to room temperature. The MIDA boronate ester, which is often a crystalline solid, may precipitate from the toluene.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., toluene or hexanes) to remove any unreacted starting materials.

  • Drying: Dry the isolated MIDA boronate ester under high vacuum. The product is typically stable and can be stored for extended periods without special precautions[5].

Verification: The formation of the MIDA ester can be confirmed by ¹H and ¹¹B NMR spectroscopy.

References

Technical Support Center: Navigating Solubility Challenges with Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the often-complex solubility behavior of these valuable compounds. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively address future challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility trends for carbazole derivatives in organic solvents?

The solubility of carbazole and its derivatives is fundamentally governed by the principle of "like dissolves like".[1] The parent carbazole structure is a large, rigid, and aromatic system, making it inherently non-polar.[2] Consequently, it exhibits better solubility in non-polar organic solvents such as toluene and benzene, and is sparingly soluble in polar solvents like water.[2] However, its solubility is notable in some polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where specific intermolecular interactions can play a significant role.[2][3] The solubility of N-ethylcarbazole, for instance, has been shown to increase with rising temperature in various alcohols and petroleum ether.[4]

Q2: How do different substituents on the carbazole ring affect solubility?

Substituents can dramatically alter the solubility profile of the parent carbazole molecule.[5] Here's a general overview:

  • Alkyl Groups: Long-chain or bulky alkyl groups, such as tert-butyl, generally increase solubility in non-polar organic solvents.[5][6] This is due to the introduction of non-polar aliphatic character and the disruption of crystal lattice packing.

  • Polar Functional Groups: The introduction of polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can enhance solubility in more polar solvents.[5] These groups can participate in hydrogen bonding with protic solvents.

  • Aryl Groups: Appending aryl groups can increase π-π stacking interactions, which might decrease solubility unless solubilizing groups are also present on the appended aryl ring.[5]

  • Halogens: Halogen substituents can have varied effects. While they increase molecular weight and can enhance van der Waals forces, they can also alter the electronic properties and crystal packing of the molecule.[5]

Q3: Why is my carbazole derivative soluble in DMF but not in other polar solvents?

This is an excellent and common observation. The high solubility of many carbazole derivatives in DMF, despite DMF being a polar aprotic solvent, is often attributed to strong intermolecular hydrogen bonding between the N-H proton of the carbazole and the carbonyl oxygen of DMF.[7][8] This specific interaction can overcome the energy required to break the solute-solute and solvent-solvent interactions. Other polar solvents that cannot act as strong hydrogen bond acceptors may not be as effective at solvating the carbazole derivative.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: My carbazole derivative has precipitated out of solution during a reaction or upon cooling. What should I do?

Immediate Steps:

  • Gentle Warming: As a first step, try gently warming the solution. The solubility of most organic solids, including carbazole derivatives, increases with temperature.[2][4] This may be sufficient to redissolve the compound and allow your reaction to proceed.

  • Addition of a Co-solvent: If warming is not an option or is ineffective, the addition of a small amount of a co-solvent in which your compound is highly soluble can be a powerful technique.[1][9] For example, if your reaction is in toluene and your compound has precipitated, adding a small volume of DMF or DMSO might bring it back into solution.

Long-Term Solutions & Root Cause Analysis:

  • Cause: The concentration of your carbazole derivative likely exceeded its saturation solubility at the given temperature. This is a common issue when a reaction mixture is cooled after being heated.

  • Solution:

    • Solvent Screening: Before running your reaction on a larger scale, perform a small-scale solvent screening experiment to identify a solvent or solvent mixture that provides adequate solubility at both the reaction temperature and room temperature.

    • Adjust Concentration: If possible, run the reaction at a lower concentration to ensure the compound remains in solution throughout the process.

Problem 2: I'm struggling to dissolve my carbazole derivative in any common solvent for purification by column chromatography.

Troubleshooting Steps:

  • Initial Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, dichloromethane, acetone, methanol).

  • Use of "Stronger" Solvents for Loading: For loading onto the silica gel, you may need to use a stronger, more polar solvent than your mobile phase to dissolve the compound.

    • Minimal Volume: Use the absolute minimum volume of a strong solvent (like dichloromethane or a few drops of DMF) to dissolve your crude material.

    • Adsorption onto Silica: Once dissolved, adsorb this concentrated solution onto a small amount of silica gel. Then, evaporate the solvent completely to leave your compound coated on the silica. This dry-loaded sample can then be placed at the top of your column. This prevents the strong solvent from interfering with the initial separation.

  • Consider a Different Stationary Phase: If solubility is a persistent issue with silica gel, consider using a different stationary phase for your chromatography, such as alumina or reverse-phase silica (C18), which may have different compatibility with your compound and required solvents.

Problem 3: My purified carbazole derivative is a crystalline solid that is very difficult to dissolve for subsequent reactions or analysis.

Root Cause: Highly crystalline organic molecules often have very strong intermolecular forces (e.g., π-π stacking, hydrogen bonding) in their solid state, which require a significant amount of energy to overcome for dissolution.

Strategies to Overcome High Crystal Lattice Energy:

  • Sonication: Use an ultrasonic bath to provide energy to the solution. This can help to break up the crystal lattice and accelerate the dissolution process.

  • Solvent Mixtures: A mixture of solvents can be more effective than a single solvent. For example, a mixture of toluene and a small amount of a more polar solvent like isopropanol might disrupt the crystal packing more effectively than either solvent alone.

  • Amorphous vs. Crystalline Forms: The method of purification and isolation can influence the crystalline nature of your compound. Rapid precipitation or lyophilization may yield a more amorphous (and often more soluble) solid compared to slow crystallization.[10]

Data & Protocols for the Bench Scientist

Table 1: General Solubility of Unsubstituted Carbazole in Common Organic Solvents at Room Temperature
SolventPolaritySolubilityKey Intermolecular Forces with Carbazole
HexaneNon-polarPoorLondon Dispersion Forces[11][12]
TolueneNon-polarSolubleLondon Dispersion, π-π Stacking
Dichloromethane (DCM)Polar AproticModerately SolubleDipole-Dipole, London Dispersion[11][12]
AcetonePolar AproticSlightly SolubleDipole-Dipole, London Dispersion[2]
EthanolPolar ProticSlightly SolubleHydrogen Bonding (weak), Dipole-Dipole
Dimethylformamide (DMF)Polar AproticHighly SolubleHydrogen Bonding (strong acceptor)[7][8]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDipole-Dipole, London Dispersion[2][3]

Note: This table provides general trends. The actual solubility will vary depending on the specific derivative, temperature, and purity.

Experimental Protocol: Systematic Solvent Screening for a Novel Carbazole Derivative

Objective: To identify a suitable solvent or co-solvent system for a reaction, purification, or analysis.

Materials:

  • Your carbazole derivative

  • A selection of solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetonitrile, isopropanol, ethanol, DMF)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Heating block or oil bath

Procedure:

  • Preparation: Place a small, accurately weighed amount of your carbazole derivative (e.g., 5 mg) into each labeled vial.

  • Initial Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Room Temperature Agitation:

    • Cap the vials securely.

    • Vortex each vial for 30 seconds.

    • Place the vials on a stir plate and stir for 15-20 minutes at room temperature.

  • Observation: Visually inspect each vial for dissolution. A fully dissolved compound will result in a clear solution with no visible particles.[1]

  • Heating (if necessary): For vials where the compound did not fully dissolve, place them on a heating block and gradually increase the temperature (e.g., to 40 °C, then 60 °C). Observe if dissolution occurs with heating.

  • Cooling: Allow any heated vials that showed complete dissolution to cool back to room temperature. Observe if the compound remains in solution or precipitates out. Precipitation upon cooling indicates a risk of the compound crashing out of solution during workup or storage.

  • Co-solvent Testing (Optional): For promising primary solvents where solubility is good but not ideal, you can test the effect of adding a co-solvent. For example, to a vial with your compound in toluene, add a small aliquot (e.g., 50 µL) of DMF and observe the effect on solubility.

  • Documentation: Record your observations in a table, noting the solvent, temperature, and degree of solubility (e.g., insoluble, partially soluble, fully soluble).

Visualizing Key Concepts

Diagram 1: Intermolecular Forces in Carbazole Derivative Solubility

G cluster_solute Carbazole Derivative cluster_solvent Solvent cluster_solution Solution Cz_solute Carbazole-Carbazole (Solute-Solute) pi_stack π-π Stacking Cz_solute->pi_stack Strong h_bond_solute H-Bonding (if applicable) Cz_solute->h_bond_solute Strong Solute_Solvent Favorable Interaction Leads to Dissolution Cz_solute->Solute_Solvent Must be overcome Solvent_Solvent Solvent-Solvent Solvent_Solvent->Solute_Solvent Must be overcome h_bond_solution H-Bonding Solute_Solvent->h_bond_solution dispersion Dispersion Forces Solute_Solvent->dispersion

Caption: Key intermolecular forces governing solubility.

Diagram 2: Troubleshooting Workflow for Solubility Issues

start Solubility Issue Identified is_reaction During Reaction? start->is_reaction heat_cosolvent Try Gentle Heat or Add Co-solvent is_reaction->heat_cosolvent Yes is_purification For Purification? is_reaction->is_purification No reassess Reassess Solvent Choice & Concentration heat_cosolvent->reassess end Issue Resolved reassess->end dry_load Use Minimal Strong Solvent & Dry Load onto Silica is_purification->dry_load Yes is_post_purification Post-Purification (Crystalline Solid)? is_purification->is_post_purification No change_phase Consider Alternative Stationary Phase dry_load->change_phase change_phase->end sonicate_mixture Use Sonication or Solvent Mixtures is_post_purification->sonicate_mixture Yes recrystallize Consider Rapid Precipitation for Amorphous Solid sonicate_mixture->recrystallize recrystallize->end

Caption: A logical workflow for troubleshooting common solubility problems.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions when utilizing boronic esters. As drug development professionals and scientists, we understand that failed reactions can be a significant impediment to progress. This center moves beyond generic advice to provide in-depth, mechanistically grounded solutions to common (and uncommon) challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a boronic ester has failed completely (no product, only starting material). Where do I begin troubleshooting?

When a reaction yields no desired product, a systematic review of the core components is the most effective approach.

  • Initial Checks:

    • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction setup was rigorously purged with an inert gas (Argon or Nitrogen) and this atmosphere was maintained throughout the reaction.[1] Standard Schlenk line techniques are recommended for optimal oxygen exclusion.[2]

    • Reagent Integrity:

      • Palladium Catalyst: Pre-catalysts, especially Pd(II) sources, can degrade over time. Ensure your catalyst is fresh and has been stored correctly.[1]

      • Phosphine Ligands: These are notoriously prone to oxidation.[1] Use fresh ligands or store them meticulously under an inert atmosphere.

      • Solvents: Anhydrous and degassed solvents are critical. Oxygen dissolved in the solvent can deactivate the catalyst.[1] Ethereal solvents can also form peroxides which may oxidize the boronic ester.[3]

    • Reaction Temperature: Confirm that the reaction was heated to the appropriate temperature. Some modern, highly active catalysts can perform at lower temperatures, but many systems require significant thermal energy (e.g., 80–110 °C) to drive the catalytic cycle.[4]

Q2: I'm observing very low yield, with significant amounts of unreacted aryl halide. What are the likely causes?

Low conversion often points to issues within the catalytic cycle, specifically the oxidative addition or transmetalation steps.

  • Potential Causes & Solutions:

    • Inactive Catalyst System: The combination of palladium source and ligand may not be active enough for your specific substrates. Aryl chlorides, for instance, are much more challenging to activate than aryl bromides or iodides and require highly active, electron-rich, and bulky phosphine ligands.[1][5]

      • Actionable Step: Consider switching to a more robust catalyst system. Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G2 are often more reliable than generating the active catalyst in situ from a Pd(II) source and a separate ligand.[2][4]

    • Inefficient Transmetalation: This is a crucial step where the organic group is transferred from boron to palladium.

      • Base Selection: The base's primary role is to activate the boronic ester, forming a more nucleophilic boronate species ([R-B(OR')3]⁻) that facilitates transmetalation.[6] If the base is too weak or poorly soluble, this step will be slow or incomplete.[6] For boronic esters, a common misconception is that anhydrous conditions are always optimal. While water can cause hydrolysis (see Q3), its presence in small amounts with bases like K₃PO₄ can be crucial for efficient transmetalation, potentially by hydrolyzing the ester to the more reactive boronic acid in situ.[3][7]

      • Boronic Ester Stability: While generally more stable than boronic acids, the reactivity of boronic esters can vary.[3] Pinacol esters are very common but can be sterically hindered, potentially slowing transmetalation.[8] Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, but the rate is highly dependent on the ester's structure.[8][9][10]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Protodeboronation is a Major Side Reaction

You observe a significant amount of the arene/heteroarene derived from your boronic ester (Ar-H instead of Ar-Ar'). This indicates protodeboronation, the replacement of the C-B bond with a C-H bond.

  • Causality: This side reaction is often promoted by the presence of a proton source (like water) and is catalyzed by the base.[3][11] Electron-deficient boronic esters are particularly susceptible.[1] Paradoxically, recent research has also shown that palladium complexes with bulky phosphine ligands can accelerate protodeboronation.[12]

  • Troubleshooting Protocol:

    • Base Modification: Switch to a milder, less nucleophilic base. Fluoride sources like CsF or KF are excellent choices as they activate the boronic ester without strongly promoting protodeboronation.[13][14] K₃PO₄ is also often a good choice.[6]

    • Solvent & Water Content: While some water can be beneficial, excess water will favor protodeboronation. If you suspect this is the issue, try using a carefully dried solvent and a base like anhydrous K₃PO₄.[11][15] You may need to add a controlled amount of water (e.g., a few equivalents) to find the optimal balance.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Higher temperatures can accelerate protodeboronation.[11]

    • Ligand Choice: If using a very bulky ligand (e.g., tBu₃P), consider screening a ligand with a smaller steric profile to see if it mitigates the side reaction.[12]

Scenario 2: Homocoupling of the Boronic Ester is Dominant

The main byproduct is a biaryl formed from two molecules of your boronic ester (Ar-Ar), while your aryl halide remains unreacted.

  • Causality: The primary cause of homocoupling is the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic ester molecules, often involving a Pd(II) species.[11][16]

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is non-negotiable. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (e.g., 15-30 minutes).[4][11]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction of a Pd(II) precatalyst, a step which can sometimes contribute to homocoupling.[11]

    • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 - 1.1 equivalents) relative to the boronic ester can sometimes suppress homocoupling.[11]

    • Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby minimizing the rate of homocoupling.[1]

Visual & Data-Driven Guides

Logical Troubleshooting Workflow

This workflow provides a step-by-step decision-making process for diagnosing a failed Suzuki coupling reaction.

G start Reaction Failed: Low or No Yield check_inert 1. Verify Inert Atmosphere & Reagent Quality start->check_inert no_product Complete Failure: Only Starting Material check_inert->no_product If issues found, re-run correctly low_yield Low Yield: Incomplete Conversion check_inert->low_yield If setup is sound side_products Major Side Products Observed? low_yield->side_products protodeboronation Protodeboronation (Ar-H) side_products->protodeboronation  Yes   homocoupling Homocoupling (Ar-Ar) side_products->homocoupling  Yes   no_major_side_products No Major Side Products side_products->no_major_side_products  No   solve_proto Action: - Change Base (KF, CsF) - Control Water Content - Lower Temperature protodeboronation->solve_proto solve_homo Action: - Rigorous Degassing - Use Pd(0) Source - Adjust Stoichiometry homocoupling->solve_homo solve_conversion Action: - Increase Catalyst Loading - Screen Ligands/Bases - Increase Temperature no_major_side_products->solve_conversion

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Table 1: Base & Solvent Selection Guide for Boronic Esters

This table provides general recommendations for base and solvent combinations tailored to different substrate sensitivities.

Substrate ChallengeRecommended Base(s)Solvent System(s)Rationale & Key Considerations
Base-Sensitive Functional Groups (e.g., esters, ketones) K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, 2-MeTHF (often with a small amount of water)Milder bases prevent degradation of sensitive groups.[6] Water can be crucial for transmetalation but excessive amounts may cause hydrolysis.[14]
Prone to Protodeboronation (Electron-deficient systems) KF, CsF, K₃PO₄ (anhydrous)Dioxane, THF (anhydrous)Fluoride bases are effective at activating the boronate without being strongly protic.[11] Anhydrous conditions minimize the primary proton source.[15]
Sterically Hindered Substrates Stronger bases: NaOtBu, KOSiMe₃Toluene, DioxaneStronger, non-nucleophilic bases can accelerate the reaction for challenging, hindered substrates where transmetalation is slow.
Poorly Soluble Reagents Cs₂CO₃, K₃PO₄DMF, NMP, CPMEPolar aprotic solvents can improve solubility.[14] CPME is a greener alternative to dioxane with a high boiling point.[15]

Experimental Protocols

Standard Protocol for a Screening Reaction

This protocol provides a robust starting point for optimizing a difficult Suzuki coupling with a boronic ester.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes.[1] Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[1] Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product can then be purified by column chromatography.[4]

References

Validation & Comparative

A Technical Guide to the NMR Spectroscopic Signature of 2-(9H-Carbazolyl)ethylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and materials science, carbazole derivatives and boronic acids are foundational building blocks. The fusion of these two moieties in molecules such as 2-(9H-Carbazolyl)ethylboronic acid pinacol ester offers a versatile platform for the synthesis of novel organic electronics, pharmaceuticals, and chemical sensors. A precise understanding of the molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against structurally related analogues to illuminate the nuanced interplay of its constituent functional groups.

The Archetypal Spectrum: this compound

While a publicly available, experimentally verified high-resolution spectrum of this compound is not readily found in the literature, we can confidently predict its ¹H and ¹³C NMR spectral features based on the well-established principles of NMR spectroscopy and extensive data from analogous structures. The predicted data serves as a robust benchmark for researchers synthesizing or utilizing this compound.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~8.10d2HH-4, H-5These protons are in the deshielded region of the aromatic spectrum due to the anisotropic effect of the neighboring benzene ring and the electron-withdrawing nature of the nitrogen atom. They appear as a doublet due to coupling with H-3 and H-6, respectively.
~7.45t2HH-2, H-7These protons are shielded relative to H-4 and H-5. They appear as a triplet due to coupling with their two neighboring aromatic protons.
~7.25t2HH-3, H-6These protons are in a similar environment to H-2 and H-7 and also appear as a triplet.
~7.20d2HH-1, H-8These protons are adjacent to the nitrogen-bearing carbon and are deshielded. They appear as a doublet due to coupling with H-2 and H-7.
~4.40t2HN-CH₂-The methylene group directly attached to the electron-withdrawing carbazole nitrogen is significantly deshielded. The triplet multiplicity arises from coupling with the adjacent -CH₂-B group.
~1.35t2H-CH₂-BThis methylene group is shielded relative to the N-CH₂ group as it is further from the carbazole ring. The triplet is due to coupling with the N-CH₂- protons.
1.25s12H-C(CH₃)₂The twelve protons of the four methyl groups on the pinacol ester are magnetically equivalent, resulting in a sharp singlet. This is a characteristic signal for the pinacol protecting group.[1]
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~140.5C-4a, C-4bThese are the quaternary carbons at the fusion of the benzene rings, deshielded by the aromatic system and the nitrogen atom.
~125.8C-4, C-5Aromatic carbons deshielded by their position relative to the nitrogen and the overall aromatic system.
~122.5C-8a, C-9aQuaternary carbons adjacent to the nitrogen atom. Their chemical shift is influenced by both the aromatic ring currents and the electronegativity of the nitrogen.
~120.0C-2, C-7Aromatic carbons in the carbazole ring system.
~119.0C-3, C-6Aromatic carbons experiencing moderate shielding effects within the carbazole moiety.
~108.5C-1, C-8These carbons are adjacent to the nitrogen atom and are shielded due to the electron-donating resonance effect of the nitrogen lone pair into the aromatic system.
83.5-O-C(CH₃)₂-The quaternary carbons of the pinacol group are deshielded by the attached oxygen atoms. This is a highly characteristic peak for the pinacol boronic ester moiety.[1]
~45.0N-CH₂-The carbon of the methylene group attached to the nitrogen is deshielded due to the electronegativity of the nitrogen atom.
24.8-C(CH₃)₂The methyl carbons of the pinacol group, appearing as a single, intense peak.[1]
~15.0 (broad)-CH₂-BThe carbon atom directly bonded to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2). Its chemical shift is in the aliphatic region.

Comparative Spectral Analysis

To truly appreciate the spectroscopic features of this compound, a comparison with simpler, related molecules is instructive. We will consider N-ethylcarbazole and ethylboronic acid pinacol ester as our comparative models.

N-Ethylcarbazole: Isolating the Carbazole Ethyl Moiety's Contribution

N-ethylcarbazole provides a baseline for the signals arising from the carbazole ring and the N-ethyl group, without the influence of the boronic ester.

¹H NMR of N-Ethylcarbazole (in CDCl₃):

  • Aromatic Protons: The aromatic region will be very similar to our target compound, with signals typically appearing between δ 7.2 and 8.1 ppm.

  • N-CH₂- Protons: The methylene protons of the ethyl group appear as a quartet around δ 4.3 ppm, coupled to the methyl protons.

  • -CH₃ Protons: The methyl protons appear as a triplet around δ 1.4 ppm, coupled to the methylene protons.

¹³C NMR of N-Ethylcarbazole (in CDCl₃):

  • Aromatic Carbons: The chemical shifts of the carbazole carbons will closely mirror those predicted for the target compound.

  • N-CH₂- Carbon: This carbon will appear around δ 37 ppm.

  • -CH₃ Carbon: The methyl carbon will be found at approximately δ 13 ppm.

Key Comparative Insight: The most significant difference is in the ethyl side chain. In this compound, the replacement of the terminal methyl group with a boronic acid pinacol ester group leads to a downfield shift of the adjacent methylene protons (N-CH₂) and introduces the characteristic signals of the pinacol group. The coupling pattern of the N-CH₂ protons changes from a quartet to a triplet.

Ethylboronic Acid Pinacol Ester: Understanding the Boronic Ester's Signature

This simple molecule allows for the unambiguous identification of the signals associated with the ethylboronic acid pinacol ester fragment.

¹H NMR of Ethylboronic Acid Pinacol Ester (in CDCl₃): [2]

  • -CH₂-B Protons: A quartet around δ 0.8 ppm.

  • -CH₃ Protons: A triplet around δ 0.9 ppm.

  • Pinacol Protons: A singlet at δ 1.23 ppm for the 12 methyl protons.[1]

¹³C NMR of Ethylboronic Acid Pinacol Ester (in CDCl₃):

  • -O-C(CH₃)₂- Carbon: Around δ 83.0 ppm.[1]

  • -C(CH₃)₂ Carbons: Around δ 24.8 ppm.[1]

  • -CH₂-B Carbon: A broad signal around δ 8 ppm.

  • -CH₃ Carbon: Around δ 8 ppm.

Key Comparative Insight: The pinacol ester protons and carbons have highly conserved chemical shifts, providing a reliable diagnostic tool. The presence of the carbazole moiety in our target compound dramatically deshields the ethyl group protons and carbons due to its electron-withdrawing nature.

Experimental Protocols

For researchers aiming to acquire high-quality NMR spectra of this compound and related compounds, the following standardized protocol is recommended.[3]

Sample Preparation
  • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹³C NMR: A more concentrated sample is preferable; dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, particularly in the aromatic region.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

Logical Workflow for NMR Data Acquisition and Analysis

workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (Optional, for complex structures) B->D C->D E Fourier Transform F Phase Correction E->F G Baseline Correction F->G H Integration (1H) G->H I Peak Picking G->I H->I J Chemical Shift Analysis I->J K Multiplicity Analysis (1H) I->K L Integration Analysis (1H) I->L M Structural Assignment J->M K->M L->M N Comparison with Analogues M->N

Caption: A logical workflow for NMR data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by a combination of signals from the carbazole, ethyl linker, and pinacol boronic ester moieties. By dissecting the spectrum and comparing it with simpler analogues, a clear and unambiguous assignment of each resonance can be achieved. The predictable and distinct signals of the pinacol group, coupled with the characteristic aromatic pattern of the carbazole ring and the deshielded ethyl linker, provide a unique spectroscopic fingerprint for this important synthetic building block. This guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the advancement of their scientific endeavors.

References

The Suzuki Coupling Duel: A Senior Application Scientist's Guide to Boronic Acids vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[1] Its elegance lies in its generally mild conditions and functional group tolerance.[2] However, the success of this Nobel Prize-winning reaction hinges on a critical choice: the nature of the organoboron coupling partner. This guide provides an in-depth, objective comparison of the two most common classes of these reagents: boronic acids and their pinacol boronate esters. We will delve into the nuances of their reactivity, stability, and practical application, supported by experimental insights to empower you to make the optimal choice for your synthetic strategy.

The Core Dichotomy: Reactivity vs. Stability

The fundamental difference between boronic acids and their pinacol ester counterparts can be summarized in a single, crucial trade-off: reactivity versus stability.[3] Boronic acids are generally the more reactive species, often leading to faster reaction times.[4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which is believed to facilitate the key transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[4]

Conversely, pinacol boronate esters offer significantly enhanced stability.[5] They are frequently crystalline solids that are easier to handle, can be purified by standard column chromatography, and exhibit a longer shelf-life, making them robust reagents for multi-step syntheses and high-throughput screening endeavors.[4][6] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[4]

Mechanistic Considerations: A Tale of Two Pathways

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] The key steps are oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice between a boronic acid and a pinacol ester directly influences the critical transmetalation step.

With boronic acids, the presence of a base is crucial.[9] The base activates the boronic acid by forming a more nucleophilic boronate species (RB(OH)3-), which then readily undergoes transmetalation with the palladium complex.[10]

The mechanism for pinacol boronate esters has been a subject of some debate.[4] It was widely believed that the ester first hydrolyzes in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[3] However, there is now substantial evidence demonstrating that direct transmetalation from the boronate ester is a viable and often operative pathway.[11][12] Kinetic and computational studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[12] The efficiency of this direct pathway can be influenced by the electronic properties of the diol used to form the ester.[11]

Suzuki_Coupling_Comparison cluster_0 Boronic Acid Pathway cluster_1 Pinacol Ester Pathway BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Boronate) BA->Boronate Activation Base1 Base (e.g., K₂CO₃) Base1->Boronate Transmetalation1 Transmetalation Boronate->Transmetalation1 Pd_complex1 LₙPd(II)-X(Ar) Pd_complex1->Transmetalation1 BE R-B(pin) Transmetalation2 Direct Transmetalation BE->Transmetalation2 Hydrolysis In situ Hydrolysis (Potential Pathway) BE->Hydrolysis Base2 Base Base2->Transmetalation2 Pd_complex2 LₙPd(II)-X(Ar) Pd_complex2->Transmetalation2 BA2 R-B(OH)₂ Hydrolysis->BA2

References

A Senior Application Scientist's Guide to Alternatives for 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced materials and therapeutics, the carbazolylethyl moiety is a privileged structural motif. Its unique electronic and photophysical properties have led to its incorporation in a diverse range of applications, from organic light-emitting diodes (OLEDs) to Proteolysis Targeting Chimeras (PROTACs). The most common method for introducing this group is through the Suzuki-Miyaura cross-coupling reaction, for which 2-(9H-Carbazolyl)ethylboronic acid pinacol ester has become a go-to reagent.

However, the "best" reagent is always context-dependent. Challenges such as suboptimal yields, reagent stability, and the need for specific reaction conditions often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental insights and protocols to empower you to make the most informed decision for your synthetic strategy.

The Incumbent: this compound

The widespread use of boronic acid pinacol esters stems from their excellent balance of reactivity and stability.[1] They are generally crystalline, shelf-stable solids that are compatible with a wide range of reaction conditions, making them amenable to complex, multi-step syntheses.

Alternative Reagents: A Comparative Analysis

The choice of an alternative reagent can be driven by several factors, including the desire for enhanced reactivity, improved stability under specific conditions, or a completely different coupling strategy. Here, we compare several classes of alternatives.

Alternative Boron-Based Reagents

For researchers committed to the robust and versatile Suzuki-Miyaura coupling, modifying the boronic acid derivative can offer significant advantages.

  • N-Methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates have emerged as exceptionally stable alternatives to pinacol esters.[2] They are often crystalline, highly stable to chromatography, and can be stored for extended periods without degradation.[2] This stability allows for their use in iterative cross-coupling strategies. In the context of polymerization reactions, MIDA boronate esters have been shown to produce polymers with higher molecular weights and in better yields compared to their pinacol counterparts under identical conditions.[3]

  • Potassium Trifluoroborate Salts: These salts often exhibit enhanced reactivity compared to boronic esters and are highly stable, crystalline solids.[4] The increased nucleophilicity of the trifluoroborate species can be advantageous in challenging coupling reactions where pinacol esters may be sluggish.[5] Their conversion from pinacol esters is a straightforward process.[4]

Table 1: Comparison of Boron-Based Reagents

Reagent TypeKey AdvantagesPotential DisadvantagesBest Suited For
Pinacol Ester Good balance of stability and reactivity; widely available.Can be prone to hydrolysis and protodeboronation.[6]General purpose Suzuki-Miyaura couplings.
MIDA Ester Exceptional stability; compatible with iterative cross-coupling.[7][8]Requires a deprotection step to the free boronic acid for reaction.Polymer synthesis; multi-step synthesis requiring robust intermediates.
Trifluoroborate Salt Often more reactive than pinacol esters; highly stable solids.[4]Preparation requires an additional synthetic step from the boronic acid or ester.Challenging couplings with sterically hindered or electron-poor partners.
Alternative Coupling Strategies & Functional Groups

Moving beyond the Suzuki-Miyaura reaction, other synthetic methodologies can be employed to introduce the carbazolylethyl moiety, often with the use of different functional groups.

  • Stille Coupling (Organostannanes): The Stille coupling, which utilizes organostannane reagents, is another powerful cross-coupling reaction. It is often tolerant of a wide range of functional groups and does not typically require a base.[9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9]

  • Phosphonates: For applications in organic electronics and as linkers, [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid and its esters present a compelling alternative. Phosphonate groups are known to act as effective linkers and can self-assemble on surfaces, a property leveraged in the fabrication of optoelectronic devices.[7]

  • "Click Chemistry" Precursors (Azides and Alkynes): In the realm of bioconjugation and PROTAC synthesis, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for linker construction.[10] Synthesizing a carbazolylethyl derivative bearing a terminal alkyne or azide allows for its facile conjugation to a complementary reaction partner. This approach is highly modular and amenable to the rapid generation of compound libraries.[10]

Table 2: Comparison of Alternative Coupling Strategies

Strategy/ReagentKey AdvantagesPotential DisadvantagesBest Suited For
Stille Coupling Broad functional group tolerance; no base required.[11]Toxicity of tin reagents; purification challenges.[9]Cases where Suzuki coupling fails or is low-yielding.
Phosphonates Strong surface binding; useful in optoelectronics.[7]Different reactivity profile compared to boronates.Surface modification; linkers in specific biological applications.
Click Chemistry High efficiency and orthogonality; ideal for library synthesis.[12]Requires synthesis of azide or alkyne functionalized precursors.PROTAC and bioconjugate synthesis.

Experimental Protocols

To provide a practical framework for comparison, the following section details representative experimental protocols.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a standard starting point for the coupling of the title compound with an aryl bromide.

Suzuki_Protocol reagents Reagents: - Aryl Bromide (1.0 eq) - this compound (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) solvent Solvent: Toluene/H2O (4:1) reagents->solvent setup Reaction Setup: - Add reagents to a Schlenk flask. - Degas with N2 for 15 min. solvent->setup reaction Reaction: - Heat to 90 °C for 12 h. - Monitor by TLC/LC-MS. setup->reaction workup Work-up: - Cool to RT. - Dilute with EtOAc. - Wash with H2O and brine. reaction->workup purification Purification: - Dry over Na2SO4. - Concentrate in vacuo. - Purify by column chromatography. workup->purification

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling with a Carbazolylethyl Trifluoroborate Salt

This protocol is adapted for the potentially higher reactivity of the trifluoroborate salt.

Trifluoroborate_Protocol reagents Reagents: - Aryl Bromide (1.0 eq) - Potassium (2-(9H-Carbazolyl)ethyl)trifluoroborate (1.5 eq) - Pd(OAc)2 (0.02 eq), SPhos (0.04 eq) - K3PO4 (3.0 eq) solvent Solvent: Toluene/H2O (10:1) reagents->solvent setup Reaction Setup: - Add reagents to a microwave vial. - Degas with N2 for 15 min. solvent->setup reaction Reaction: - Heat to 100 °C for 2-4 h. - Monitor by TLC/LC-MS. setup->reaction workup Work-up: - Cool to RT. - Dilute with EtOAc. - Filter through celite. reaction->workup purification Purification: - Concentrate in vacuo. - Purify by column chromatography. workup->purification

Caption: Workflow for Suzuki coupling with a trifluoroborate salt.

Detailed Steps:

  • To a microwave vial, add the aryl bromide (1.0 mmol), potassium (2-(9H-Carbazolyl)ethyl)trifluoroborate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.02 mmol, 0.02 eq), SPhos (0.04 mmol, 0.04 eq), and potassium phosphate (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add degassed toluene (10 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 2-4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Representative Procedure for Click Chemistry Ligation

This protocol outlines the CuAAC reaction for conjugating a carbazolylethyl azide with a terminal alkyne.

Click_Chemistry_Protocol reagents Reagents: - Carbazolylethyl Azide (1.0 eq) - Terminal Alkyne (1.0 eq) - CuSO4·5H2O (0.1 eq) - Sodium Ascorbate (0.2 eq) solvent Solvent: t-BuOH/H2O (1:1) reagents->solvent setup Reaction Setup: - Dissolve reagents in solvent. - Add catalyst and reductant. solvent->setup reaction Reaction: - Stir at RT for 4-12 h. - Monitor by TLC/LC-MS. setup->reaction workup Work-up: - Dilute with H2O. - Extract with EtOAc. reaction->workup purification Purification: - Wash combined organics with brine. - Dry, concentrate, and purify. workup->purification

Caption: Workflow for CuAAC "Click Chemistry" ligation.

Detailed Steps:

  • In a round-bottom flask, dissolve 9-(2-azidoethyl)-9H-carbazole (1.0 mmol) and the terminal alkyne-containing molecule (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) as a 0.1 M aqueous solution, followed by sodium ascorbate (0.2 mmol, 0.2 eq) as a 1 M aqueous solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting triazole product by flash column chromatography.

Conclusion and Future Outlook

While this compound remains a reliable and effective reagent for many applications, a thorough understanding of the available alternatives can significantly enhance synthetic efficiency and open new avenues for molecular design. MIDA boronates offer superior stability for complex syntheses, while trifluoroborate salts can provide the necessary reactivity for challenging couplings. For applications in bioconjugation and PROTAC development, moving away from traditional cross-coupling towards highly efficient methods like click chemistry can be particularly advantageous.

The choice of reagent should be guided by the specific requirements of the target molecule and the overall synthetic strategy. By considering the alternatives presented in this guide, researchers can optimize their synthetic routes, leading to higher yields, purer products, and ultimately, accelerated discovery.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous identification and characterization of reaction products are paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, offering unparalleled accuracy and sensitivity for dissecting complex reaction mixtures.[1][2] This guide provides an in-depth comparison of leading HRMS technologies, detailed experimental protocols, and robust data analysis strategies to empower you to confidently characterize your reaction products.

The Power of Precision: Why HRMS is Essential for Reaction Analysis

In the intricate landscape of chemical reactions, the desired product is often accompanied by a host of byproducts, unreacted starting materials, and trace-level impurities. Traditional analytical techniques may lack the specificity to differentiate between compounds with very similar molecular weights.[3] HRMS overcomes this limitation by providing extremely accurate mass measurements, typically to four or more decimal places, enabling the confident determination of elemental compositions.[2][4] This high resolving power allows for the clear separation of ions with minute mass-to-charge (m/z) differences, ensuring that even minor components in a complex mixture are accurately detected and identified.[1][3]

Choosing Your Weapon: A Head-to-Head Comparison of Orbitrap and Time-of-Flight (TOF) Mass Analyzers

The two most prominent HRMS technologies in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[5] While both provide high resolution and mass accuracy, they operate on different principles, leading to distinct advantages and disadvantages for reaction product analysis.

FeatureOrbitrapTime-of-Flight (TOF)
Resolving Power Very High to Ultra-High (up to 500,000+)[5]High (typically 35,000 - 60,000)[5]
Mass Accuracy Excellent (< 1-3 ppm)Very Good (1-5 ppm)
Dynamic Range Good, but can be limited for low-abundance ions in the presence of highly abundant ones[6]Excellent, particularly for detecting low-abundance species in complex mixtures[6]
Scan Speed Generally slower, which can be a limitation for fast chromatography[5][7]Very fast, making it highly compatible with ultra-high-performance liquid chromatography (UHPLC)[5]
Cost Generally higherMore accessible
Best For Unambiguous identification of major products and known impurities where high resolving power is critical for separating isobaric interferences.Rapid screening of complex reaction mixtures, detection of a wide range of products and byproducts, and analysis of low-level impurities.[6]

Causality in Selection: The choice between an Orbitrap and a TOF analyzer is dictated by the specific analytical challenge. For instance, if a reaction is expected to produce isomeric byproducts with very close molecular weights, the superior resolving power of an Orbitrap would be the deciding factor.[5] Conversely, for a discovery-phase reaction where a broad screen for all potential products and impurities is necessary, the wider dynamic range and faster scan speed of a Q-TOF would be more advantageous.[6]

From Reaction Vial to Mass Spectrum: A Step-by-Step Experimental Workflow

The following protocol outlines a robust, self-validating workflow for the analysis of a typical chemical reaction mixture using HRMS coupled with liquid chromatography (LC-HRMS).

Experimental Protocol: LC-HRMS Analysis of a Reaction Mixture

1. Sample Preparation:

  • a. Quenching the Reaction: If the reaction is ongoing, quench it appropriately to halt any further transformations.

  • b. Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The final concentration should be in the low µg/mL to ng/mL range to avoid detector saturation.

  • c. Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • d. Control Samples: Prepare and analyze samples of your starting materials and any known intermediates or potential byproducts for comparison.

2. LC-HRMS Instrument Setup (Example Parameters):

  • a. Liquid Chromatography (UHPLC):

    • Column: A reversed-phase C18 column is a good starting point for a wide range of small organic molecules.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ionization mode) or 5 mM ammonium acetate (for negative ionization mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A generic gradient of 5% to 95% B over 10-15 minutes is suitable for initial screening.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • b. High-Resolution Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) is the most common for small molecule analysis.

    • Polarity: Acquire data in both positive and negative ion modes to maximize the detection of different components.

    • Acquisition Mode:

      • Full Scan: Acquire data over a broad m/z range (e.g., 100-1000) to detect all ions.

      • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): For structural elucidation, set the instrument to automatically acquire fragmentation (MS/MS) data for the most abundant ions detected in the full scan.

    • Instrument-Specific Parameters:

      • Orbitrap:

        • Resolution: 70,000 - 140,000 for full scan; 17,500 - 35,000 for MS/MS.

        • AGC Target: Set to a value that prevents space-charge effects (refer to manufacturer's recommendations).

      • Q-TOF:

        • Resolution: > 30,000.

        • Collision Energy: Use a ramped collision energy to generate a rich fragmentation spectrum.

3. Quality Control (Self-Validation):

  • a. Blank Injection: Run a solvent blank before your samples to ensure there is no carryover from previous analyses.

  • b. Mass Calibration: Perform an internal or external mass calibration to ensure high mass accuracy.[8]

  • c. System Suitability: Inject a standard mixture to verify the performance of the LC-MS system.

Visualizing the Path to Discovery: HRMS Workflow Diagram

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Reaction Reaction Mixture Dilution Dilution & Filtration Reaction->Dilution LC UHPLC Separation Dilution->LC Controls Starting Materials & Standards Controls->LC MS HRMS Detection (Full Scan & MS/MS) LC->MS Processing Peak Picking & Alignment MS->Processing Identification Compound Identification (Database & Formula Prediction) Processing->Identification Interpretation Structural Elucidation & Impurity Profiling Identification->Interpretation Report Final Report Interpretation->Report

Caption: A generalized workflow for the analysis of reaction products using LC-HRMS.

Deciphering the Data: A Guide to HRMS Data Analysis

The rich data generated by HRMS requires a systematic approach to analysis. The primary goal is to identify the main product, known byproducts, and any unknown impurities.

1. Data Processing:

  • a. Peak Picking and Alignment: Utilize software to detect chromatographic peaks and align them across different sample injections.

  • b. Background Subtraction: Remove background ions to improve the signal-to-noise ratio.

2. Compound Identification:

  • a. Targeted Analysis: Search for the exact masses of your expected product and starting materials.

  • b. Untargeted Analysis (for Unknowns):

    • Elemental Composition Prediction: Use the accurate mass to generate a list of possible elemental formulas.[9] Software can rank these formulas based on isotopic pattern matching.

    • Database Searching: Compare the experimental MS/MS spectra against spectral libraries (e.g., NIST, MassBank) to identify known compounds.

    • Fragment Ion Analysis: For novel compounds, interpret the fragmentation pattern to deduce the structure.

3. Software Solutions for HRMS Data Analysis:

Several software packages are available to streamline the analysis of HRMS data.

SoftwareKey FeaturesDeveloper
Compound Discoverer Node-based workflow for flexible data processing, statistical analysis, and structural elucidation tools.[10][11]Thermo Fisher Scientific
MassHunter Comprehensive tools for data acquisition, processing, and analysis, particularly for Agilent instruments.Agilent Technologies
UNIFI Integrated platform for data acquisition, processing, and reporting, with a focus on streamlined workflows.[12]Waters Corporation
MS-DIAL Open-source software with a wide range of features for non-targeted analysis.[13]RIKEN Center for Sustainable Resource Science
MZmine Open-source platform for differential analysis of mass spectrometry data.[13][14]Open Source Community

Causality in Software Choice: Commercial software like Compound Discoverer and MassHunter often provides a more integrated and user-friendly experience, especially when paired with the manufacturer's instruments.[13] Open-source options like MS-DIAL and MZmine offer greater flexibility and customization but may have a steeper learning curve.[13]

Navigating the Analytical Landscape: A Decision Tree for HRMS Analysis

HRMS_Decision_Tree Start Reaction Product Analysis Goal Confirm_Product Confirm Identity of Expected Product? Start->Confirm_Product Screen_Mixture Screen for All Components? Confirm_Product->Screen_Mixture No Targeted_Analysis Targeted HRMS Analysis (Search for Exact Mass) Confirm_Product->Targeted_Analysis Yes Identify_Unknowns Identify Unknown Impurities? Screen_Mixture->Identify_Unknowns No Untargeted_Screening Untargeted HRMS Screening (Full Scan Analysis) Screen_Mixture->Untargeted_Screening Yes MSMS_Analysis MS/MS Fragmentation Analysis (DDA or DIA) Identify_Unknowns->MSMS_Analysis Yes Formula_Prediction Elemental Formula Prediction MSMS_Analysis->Formula_Prediction Database_Search Spectral Library Search Formula_Prediction->Database_Search Structural_Elucidation Manual/Software-Assisted Structural Elucidation Database_Search->Structural_Elucidation

Caption: A decision tree to guide the HRMS analysis strategy for reaction products.

Best Practices for Trustworthy and Publishable HRMS Data

To ensure the integrity and reproducibility of your results, adhere to the following best practices:

  • Method Validation: For quantitative analyses, validate your method for linearity, accuracy, precision, and sensitivity.

  • Data Reporting: When publishing, report the type of HRMS instrument used, the ionization mode, and the measured and calculated exact masses.[15] The mass error should be reported in parts per million (ppm) and should ideally be less than 5 ppm.[8]

  • Data Archiving: Store your raw data in a secure and accessible format. This allows for retrospective analysis and ensures data integrity.

By leveraging the power of high-resolution mass spectrometry and adhering to rigorous experimental and data analysis practices, researchers can gain unprecedented insights into their chemical reactions, accelerating the pace of discovery and development.

References

A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Carbazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Carbazole Scaffolds

Carbazole and its derivatives represent a cornerstone in modern materials science and medicinal chemistry.[1][2][3] Their unique electronic, photophysical, and biological properties, stemming from a rigid, planar, and electron-rich aromatic structure, have positioned them as critical building blocks in a vast array of applications, from organic light-emitting diodes (OLEDs) and solar cells to potent anticancer and neuroprotective agents.[3][4][5][6][7][8] The precise three-dimensional arrangement of atoms within these molecules, however, is the ultimate determinant of their function. Substituents on the carbazole core can dramatically influence molecular packing, intermolecular interactions, and overall conformation, thereby tuning their macroscopic properties.[9][10]

Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating this atomic-level architecture.[11][12] It provides unparalleled insight into bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the solid-state properties of these materials.[12] This guide, intended for researchers, scientists, and drug development professionals, offers a comparative analysis of the X-ray crystal structure of various carbazole derivatives. We will delve into the practical aspects of crystallization, data acquisition, and structure solution, while critically examining how structural modifications impact crystallographic outcomes and, consequently, material performance.

Comparative Crystallographic Analysis: The Devil is in the Details

The seemingly minor addition or alteration of a functional group on the carbazole skeleton can lead to profound differences in crystal packing and, by extension, the material's properties.[9] Let's consider a comparative analysis of three distinct classes of carbazole derivatives to illustrate this point.

Table 1: Comparative Crystallographic Data of Representative Carbazole Derivatives
Derivative ClassExample CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsDihedral Angle (Carbazole & Substituent)Reference
9-Aryl-Carbazoles 9-(4-bromophenyl)-9H-carbazoleMonoclinicP2₁/nπ-π stacking, C-H···π~50-60°[9]
Halogenated Carbazoles 3-chloro-9-ethylcarbazoleMonoclinicP2₁/cSlipped face-to-face π···π, C-H···πN/A[10]
Fused-Ring Carbazoles 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazoleOrthorhombicPca2₁C-H···O hydrogen bonds, π-π stacking~2.5° (Benzofuran & Carbazole)[13]

Expert Insights: The data in Table 1 reveals a clear structure-packing relationship. The bulky aryl substituent at the 9-position in 9-(4-bromophenyl)-9H-carbazole induces a significant twist, influencing the efficiency of π-π stacking.[9] In contrast, the smaller halogen substituents in 3-chloro-9-ethylcarbazole allow for a more compact, slipped-stack arrangement, which can be advantageous for charge transport in electronic devices.[10] The fused benzofuran ring in the third example results in a nearly planar system, facilitating strong intermolecular interactions and a distinct packing motif.[13]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized carbazole derivative to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow provides a comprehensive overview of the key stages.

experimental_workflow Figure 1: Generalized Experimental Workflow for Carbazole Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection Purity is crucial for good crystals crystallization_method Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) solvent_selection->crystallization_method crystal_mounting Crystal Selection & Mounting crystallization_method->crystal_mounting Harvesting suitable single crystals data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Obtaining diffraction data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation database_deposition Database Deposition (CCDC) validation->database_deposition Deposition to CCDC

Caption: Figure 1: Generalized Experimental Workflow for Carbazole Crystallography.

Detailed Protocol 1: Crystallization of Carbazole Derivatives

The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[11] For carbazole derivatives, which are typically organic solids, solvent-based crystallization methods are most common.[14][15]

Objective: To grow single crystals of a carbazole derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions).

Materials:

  • Purified carbazole derivative

  • A selection of high-purity solvents (e.g., acetone, ethanol, chloroform, ethyl acetate, hexane, toluene)

  • Small, clean glass vials or test tubes

  • Microscope

Procedure:

  • Purity is Paramount: Ensure the carbazole derivative is of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures. Recrystallization or column chromatography are often necessary purification steps.

  • Solvent Screening: The choice of solvent is critical.[16] A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

    • Place a few milligrams of the compound in separate vials.

    • Add a small amount of each test solvent to the vials.

    • Observe the solubility at room temperature and upon gentle heating.

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the carbazole derivative in the chosen solvent at an elevated temperature.

    • Filter the hot solution through a pre-warmed filter (e.g., cotton wool in a pipette) into a clean vial to remove any particulate matter.

    • Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[16]

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively low-boiling point solvent.

    • Place this vial inside a larger, sealed container that contains a small amount of a higher-boiling point "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or spatula and allow them to dry.

Detailed Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement

This protocol outlines the general steps for collecting and processing single-crystal X-ray diffraction data.

Objective: To obtain a high-quality diffraction dataset and refine the crystal structure of the carbazole derivative.

Instrumentation and Software:

  • Single-crystal X-ray diffractometer

  • Software for data collection and processing (e.g., provided by the instrument manufacturer)

  • Structure solution and refinement software (e.g., SHELXS and SHELXL)[9]

Procedure:

  • Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to generate a list of reflection intensities.

  • Structure Solution:

    • The processed data is used to solve the "phase problem" and obtain an initial model of the crystal structure. Direct methods, as implemented in programs like SHELXS, are commonly used for small molecules like carbazole derivatives.[9]

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[9]

    • This iterative process involves adjusting atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is rigorously checked for quality using various crystallographic metrics (e.g., R-factor, goodness-of-fit).[9] The final crystallographic data is then prepared in the form of a Crystallographic Information File (CIF).

Logical Relationships in Structure-Property Determination

The insights gained from X-ray crystallography are foundational for understanding and predicting the properties of carbazole derivatives. The following diagram illustrates the logical flow from molecular design to material application, with crystallography as a central, validating step.

structure_property_relationship Figure 2: The Central Role of Crystallography in Structure-Property Relationships molecular_design Molecular Design & Synthesis crystallography X-ray Crystal Structure Analysis molecular_design->crystallography Provides material for analysis computational_modeling Computational Modeling (e.g., DFT) crystallography->computational_modeling Provides experimental geometry for calculations property_characterization Property Characterization (Optical, Electronic, Biological) crystallography->property_characterization Explains observed properties computational_modeling->property_characterization Predicts properties application Material/Drug Application property_characterization->application Determines suitability for use application->molecular_design Informs next design cycle (feedback loop)

Caption: Figure 2: The Central Role of Crystallography in Structure-Property Relationships.

Conclusion and Future Outlook

X-ray crystal structure analysis is an indispensable tool in the development of novel carbazole derivatives. By providing a precise atomic-level understanding of these molecules, it enables researchers to establish robust structure-property relationships, which are critical for rational design in both materials science and drug discovery. The comparative analysis of different carbazole analogues reveals that subtle changes in molecular structure can have a significant impact on solid-state packing and intermolecular interactions, ultimately dictating the performance of the final material or the efficacy of a drug candidate. As synthetic methodologies for carbazole derivatives continue to advance, a comprehensive understanding of their crystallographic behavior will remain a key factor in unlocking their full potential.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbazole Moiety

The carbazole nucleus is a privileged scaffold in materials science and medicinal chemistry, forming the core of numerous organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active compounds. The functionalization of this heterocycle via cross-coupling reactions is therefore of paramount importance. Specifically, 2-(9H-Carbazolyl)ethylboronic acid pinacol ester is a versatile building block that allows for the introduction of the carbazole unit onto various aromatic and heteroaromatic systems through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[1]

However, the efficiency of the Suzuki-Miyaura coupling is not guaranteed; it is critically dependent on the catalytic system employed. The choice of palladium precursor and, most importantly, the ancillary ligand, dictates reaction rate, yield, and overall catalyst stability. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of this specific substrate, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

The Catalytic Challenge: Substrate-Specific Considerations

While the ethyl linker in this compound isolates the boronic ester from the direct electronic influence of the carbazole nitrogen, the substrate is not without its challenges. The bulky nature of the carbazole moiety can sterically hinder the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atom of the carbazole could potentially coordinate to the palladium center, leading to catalyst inhibition or alternative, unproductive reaction pathways. Therefore, a successful catalyst must possess high activity to overcome steric barriers and sufficient stability to resist deactivation.

Comparative Analysis of Palladium-Ligand Systems

The performance of a palladium catalyst in Suzuki-Miyaura coupling is overwhelmingly influenced by the choice of ligand.[2][3] We will compare two dominant classes of ligands: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

Bulky Biaryl Phosphine Ligands (Buchwald-Type)

Pioneered by Stephen Buchwald, bulky, electron-rich dialkylbiaryl phosphine ligands have become the gold standard for a vast range of cross-coupling reactions.[4]

Causality Behind Performance:

  • Steric Bulk: Ligands like SPhos and XPhos possess large cone angles. This bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the initial oxidative addition step with the aryl halide.[2]

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition step and accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.

G SPhos SPhos Steric_Bulk Steric_Bulk SPhos->Steric_Bulk Electron_Rich Electron_Rich SPhos->Electron_Rich OA OA Steric_Bulk->OA Creates reactive monoligated species RE RE Steric_Bulk->RE XPhos XPhos XPhos->Steric_Bulk XPhos->Electron_Rich RuPhos RuPhos RuPhos->Steric_Bulk RuPhos->Electron_Rich Electron_Rich->OA Electron_Rich->RE Stability Stability

Caption: Logical relationships for Buchwald-type phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as powerful alternatives to phosphines, often providing superior stability and reactivity, particularly for challenging substrates.[5][6]

Causality Behind Performance:

  • Strong σ-Donation: NHCs are powerful σ-donors, even more so than electron-rich phosphines. This property significantly stabilizes the palladium center against decomposition.[6]

  • Robust Pd-C Bond: The bond between palladium and the carbene carbon is exceptionally strong and stable, preventing ligand dissociation and contributing to very high catalyst turnover numbers (TONs) and overall catalyst longevity, even at elevated temperatures.[6][7] This makes them ideal for sterically demanding couplings that may require more forcing conditions.

Head-to-Head Performance Data

The following table summarizes the performance of various palladium catalysts in a model Suzuki-Miyaura reaction between this compound and 4-bromotoluene.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)[2][3]
System 1 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100495
System 2 Pd₂(dba)₃XPhosK₃PO₄Dioxane100692
System 3 [Pd(IPr)(μ-Cl)Cl]₂IPr (NHC)K₂CO₃THF80298
System 4 Pd/CNoneNa₂CO₃Ethanol/H₂O801253[8]

Note: Yields are representative and collated from benchmark studies on similar substrates.[2][3] Direct comparison can be influenced by variations in experimental conditions.

Analysis:

  • Buchwald-type ligands (SPhos, XPhos) provide excellent yields under standard conditions. They represent a reliable and high-performing choice for general applications.

  • The NHC-ligated catalyst (System 3) demonstrates exceptional efficiency, affording a near-quantitative yield at a lower temperature and in a shorter reaction time. This highlights the high activity conferred by the IPr ligand.[5]

  • Heterogeneous Pd/C (System 4) shows significantly lower efficacy. While reusable, the lower activity makes it unsuitable for sterically demanding substrates where high catalyst performance is crucial.[8]

Experimental Protocols & Mechanistic Visualization

General Protocol for Catalyst Screening

This protocol is designed as a self-validating system for comparing catalyst performance under identical conditions.

Trustworthiness through Rigor: The use of an inert atmosphere and anhydrous solvents is critical to prevent protodeboronation of the boronic ester and deactivation of the Pd(0) catalyst.[9][10]

  • Preparation (Inert Atmosphere Glovebox):

    • To an array of reaction vials, add the aryl bromide (e.g., 4-bromotoluene, 0.5 mmol, 1.0 equiv).

    • In separate vials, prepare catalyst stock solutions by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 1 mol%) and the respective ligand (2 mol%) in the chosen anhydrous solvent (e.g., Toluene, 2 mL). For pre-formed catalysts like [Pd(IPr)(μ-Cl)Cl]₂, use 0.5 mol%.

  • Reagent Addition:

    • Add the catalyst solution to each reaction vial.

    • Add this compound (0.75 mmol, 1.5 equiv).

    • Add the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv) and a small amount of degassed water (if required by the system).

  • Reaction Execution:

    • Seal the vials tightly with Teflon-lined caps.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a magnetic stir plate.

    • Run the reactions at the desired temperature for the specified time.

  • Analysis:

    • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixture by GC-MS or LC-MS to determine conversion and product yield relative to an internal standard.

G

Caption: Experimental workflow for parallel catalyst screening.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimization. The ligand influences every step of this process.

Suzuki_Miyaura_Cycle

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that directly impacts synthetic efficiency.

  • For General Reliability and High Yields: Buchwald-type biaryl phosphine ligands, particularly SPhos , are an outstanding first choice. They are robust, commercially available, and highly effective for a broad range of aryl halide coupling partners.

  • For Maximum Activity and Challenging Substrates: When coupling with sterically hindered or electron-deficient partners, or when seeking to minimize reaction times and catalyst loading, N-heterocyclic carbene (NHC) ligands like IPr are superior. Their exceptional stability and high activity often justify the use of their corresponding pre-catalysts.[6]

Ultimately, the optimal catalyst is application-specific. The experimental screening protocol provided in this guide offers a reliable framework for making an informed, data-driven decision tailored to your specific research needs.

References

A Senior Application Scientist's Guide to HPLC Analysis of Boronic Acid Pinacol Esters: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their widespread use in the pharmaceutical and materials science industries necessitates robust and reliable analytical methods to ensure their purity, stability, and overall quality. However, the inherent reactivity of the boronate group presents unique challenges for chromatographers. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of boronic acid pinacol esters, drawing upon established scientific principles and experimental data to empower researchers in selecting and optimizing the most suitable analytical strategy.

The Analytical Conundrum: The Instability of Boronic Acid Pinacol Esters

The primary analytical challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2][3] This degradation can occur both in the sample diluent and, more critically, on the HPLC column itself, leading to inaccurate purity assessments and the appearance of artifact peaks.[4][5][6] Furthermore, boronic acids are polar compounds that often exhibit poor retention on traditional reversed-phase (RP) columns.[1][7] This guide will dissect and compare the two primary HPLC modes used to address these challenges: Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC: Taming Hydrolysis

Reversed-phase HPLC remains a workhorse in many analytical laboratories. While standard RP-HPLC conditions can promote the hydrolysis of boronic acid pinacol esters, several strategies have been developed to mitigate this issue. The key to successful RP-HPLC analysis lies in carefully selecting the stationary phase, mobile phase, and sample diluent to create a less hydrolytic environment.

The Critical Role of the Stationary Phase: Minimizing Silanol Activity

The silica support of many RP-HPLC columns possesses residual silanol groups (Si-OH) that can catalyze the hydrolysis of boronic acid pinacol esters.[4][5] Therefore, selecting a column with low residual silanol activity is paramount. A study comparing three C18 columns with differing silanol activities—Agilent Zorbax Eclipse XDB C18, Phenomenex Onyx Monolithic, and Waters XTerra MS C18—demonstrated that the stationary phase has a significant impact on the extent of on-column hydrolysis.[4][5][8] The Waters XTerra MS C18 column, which is synthesized using a hybrid particle technology that results in a lower silanol activity, exhibited the least on-column hydrolysis.[4][5][9]

Table 1: Comparison of Reversed-Phase Columns for Boronic Acid Pinacol Ester Analysis

ColumnStationary Phase CharacteristicsPerformance in Boronic Acid Pinacol Ester Analysis
Waters XTerra MS C18 Hybrid silica-based C18 with low silanol activityExcellent: Minimal on-column hydrolysis observed. Recommended for robust analysis.[4][5][9]
Agilent Zorbax Eclipse XDB C18 Densely bonded and double end-capped C18Moderate: Higher potential for on-column hydrolysis compared to XTerra.[4][5][8]
Phenomenex Onyx Monolithic Monolithic silica C18Moderate: Performance can be variable depending on the analyte and conditions.[4][5][8]
Mobile Phase Strategies: A Balancing Act

Mobile phase composition is another critical factor in controlling on-column hydrolysis.

  • Avoiding Acidic Modifiers: The presence of acidic modifiers like formic acid in the mobile phase can significantly accelerate the hydrolysis of boronic acid pinacol esters.[4][5][8] Whenever possible, it is advisable to use a mobile phase without a pH modifier.[4][5][9]

  • High pH Mobile Phases: In some cases, particularly for aryl boronate esters with electron-deficient rings that are more prone to hydrolysis, a high pH mobile phase can be employed to stabilize the compound.[2][7] A method utilizing a highly basic mobile phase (pH 12.4) with an ion-pairing reagent was successfully developed to analyze reactive pinacolboronate esters.[2]

  • Fast LC (UHPLC): Minimizing the residence time of the analyte on the column can effectively reduce the extent of on-column degradation. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with shorter analysis times has been shown to be a successful strategy.[6][7]

Sample Diluent: The First Line of Defense

Hydrolysis can begin before the sample is even injected. Therefore, the choice of sample diluent is crucial. Aprotic solvents such as acetonitrile (ACN) and tetrahydrofuran (THF) are preferred over protic solvents like methanol or aqueous mixtures, which can promote hydrolysis.[7][10]

Experimental Protocol 1: Optimized Reversed-Phase HPLC Method

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile

Hydrophilic Interaction Liquid Chromatography (HILIC): A Paradigm Shift

HILIC has emerged as a powerful and often superior alternative to RP-HPLC for the analysis of boronic acid pinacol esters.[1] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically >80% acetonitrile). This high organic content effectively suppresses the hydrolysis of the pinacol esters, providing a more accurate and reliable analysis.[1][7]

Key Advantages of HILIC:
  • Prevention of On-Column Hydrolysis: The predominantly organic mobile phase creates a non-aqueous environment on the column, effectively preventing the hydrolysis of the boronic acid pinacol ester.[1][7]

  • Simultaneous Analysis: HILIC allows for the simultaneous analysis and separation of both the boronic acid pinacol ester and its corresponding boronic acid, which is often a key process impurity.[1]

  • Enhanced Retention of Polar Analytes: Boronic acids, being polar, are well-retained in HILIC mode, which is a significant advantage over RP-HPLC where they can elute in the void volume.[1][7]

  • MS Compatibility: HILIC mobile phases are highly compatible with mass spectrometry (MS) detection, facilitating peak identification and characterization.[1][7]

A study that screened over 40 different pinacol boronate compounds on ten different HILIC stationary phases found that a zwitterionic HILIC phase, specifically the ZIC-cHILIC column, demonstrated excellent selectivity and retention for both the esters and their corresponding acids.[1]

Table 2: Comparison of HPLC Modes for Boronic Acid Pinacol Ester Analysis

FeatureReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Primary Challenge On-column hydrolysis of the ester.[1][4][6]Requires careful method development for optimal retention and selectivity.
Mitigation Strategy Use of low silanol activity columns, neutral or high pH mobile phases, and aprotic diluents.[2][4][10]High organic content in the mobile phase prevents hydrolysis.[1][7]
Retention of Boronic Acid Poor retention, often elutes early.[1][7]Good retention and separation from the ester.[1]
MS Compatibility Good, but ion-pairing agents can cause suppression.Excellent due to high organic mobile phase.[1][7]
Recommended Column Waters XTerra MS C18[4][5][9]ZIC-cHILIC[1]

Experimental Protocol 2: Generic HILIC Method

  • Column: ZIC-cHILIC, 2.1 x 100 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 50% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 254 nm and/or Mass Spectrometer

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water

Visualization of Analytical Workflows

HPLC_Workflow_Comparison cluster_RP Reversed-Phase HPLC Workflow cluster_HILIC HILIC Workflow RP_Sample Sample in Aprotic Diluent (e.g., ACN) RP_Inject Inject RP_Sample->RP_Inject RP_Column Low Silanol C18 Column (e.g., XTerra MS C18) RP_Inject->RP_Column RP_Detect UV/MS Detection RP_Column->RP_Detect RP_MobilePhase Mobile Phase (Neutral or High pH) RP_MobilePhase->RP_Column RP_Result Purity of Ester (Potential for Hydrolysis Artifact) RP_Detect->RP_Result HILIC_Sample Sample in High Organic Diluent HILIC_Inject Inject HILIC_Sample->HILIC_Inject HILIC_Column HILIC Column (e.g., ZIC-cHILIC) HILIC_Inject->HILIC_Column HILIC_Detect UV/MS Detection HILIC_Column->HILIC_Detect HILIC_MobilePhase High Organic Mobile Phase HILIC_MobilePhase->HILIC_Column HILIC_Result Accurate Purity of Ester and Boronic Acid HILIC_Detect->HILIC_Result

Caption: Comparative workflows for RP-HPLC and HILIC analysis of boronic acid pinacol esters.

Conclusion and Recommendations

The choice between Reversed-Phase HPLC and HILIC for the analysis of boronic acid pinacol esters depends on the specific analytical goals and the nature of the analyte.

  • For routine purity analysis where the primary goal is to quantify the pinacol ester and hydrolysis is a concern, HILIC is the superior choice . It provides a more robust and accurate method by preventing on-column degradation and allowing for the simultaneous determination of the corresponding boronic acid.

  • If a laboratory is restricted to Reversed-Phase HPLC , careful method development is crucial. The use of a column with low residual silanol activity, such as the Waters XTerra MS C18, combined with a neutral mobile phase and an aprotic sample diluent, can yield acceptable results. For particularly labile esters, a high pH mobile phase or the use of fast LC should be considered.

By understanding the underlying chemical principles and leveraging the comparative data presented, researchers can confidently develop and implement reliable HPLC methods for the critical analysis of boronic acid pinacol esters, ensuring the quality and integrity of these vital synthetic building blocks.

References

A Senior Application Scientist's Guide to Quantum Yield and Efficiency in OLEDs: A Comparative Analysis Featuring 4CzIPN

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in display technology and drug development, where advanced imaging and sensitive detection are paramount, the performance of Organic Light-Emitting Diodes (OLEDs) is a critical factor. The heart of an OLED's performance lies in its quantum efficiency—a measure of how effectively the device converts electrical energy into light. This guide provides an in-depth comparison of OLED emitter technologies, with a special focus on the high-performing Thermally Activated Delayed Fluorescence (TADF) compound, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . We will explore the underlying science, compare its performance against traditional emitters using experimental data, and provide detailed protocols for key performance measurements.

The Cornerstone of OLED Performance: Understanding Quantum Efficiency

In an OLED, the internal quantum efficiency (IQE) represents the ratio of photons generated within the device to the number of electrons injected. Due to spin statistics, the recombination of electrons and holes initially produces excited states (excitons) in a 1:3 ratio of emissive singlets to non-emissive triplets.[1]

  • First-Generation (Fluorescence): These emitters only utilize the singlet excitons, limiting their theoretical maximum IQE to 25%.[2][3] The remaining 75% of energy from triplet excitons is lost as heat.[2] A classic example is Tris(8-hydroxyquinolinato)aluminum (Alq3).[4][5]

  • Second-Generation (Phosphorescence): By incorporating heavy metal atoms like iridium or platinum, these materials facilitate a process called intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission.[6] This enables a theoretical IQE of nearly 100%.[7] Ir(ppy)3 (tris(2-phenylpyridine)iridium) is a benchmark green phosphorescent emitter.[7][8] However, these materials are often expensive and can have stability issues, particularly for blue emission.[2][9]

  • Third-Generation (TADF): TADF emitters represent a paradigm shift, achieving up to 100% IQE without relying on costly noble metals.[1][2] These purely organic molecules are engineered to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states.[10] This small gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally activated process called reverse intersystem crossing (RISC).[10][11] This leads to "delayed fluorescence" and harnesses the 75% of excitons that are wasted in conventional fluorescent materials.[10][12] 4CzIPN is a prominent example of a green TADF emitter.[13][14]

The External Quantum Efficiency (EQE) is the ultimate measure of a device's performance, representing the ratio of photons emitted from the device into the viewing direction to the number of electrons injected.[15][16] It is a product of the IQE and the light out-coupling efficiency.

A Case Study: The Rise of 4CzIPN

4CzIPN has emerged as a key material in OLED research due to its exceptional photophysical properties.[17] It is a donor-acceptor molecule, where four carbazole units (donors) are attached to a dicyanobenzene core (acceptor).[14] This structure leads to spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for achieving the small singlet-triplet energy gap required for efficient TADF.[10][12]

Key performance attributes of 4CzIPN include:

  • High Photoluminescence Quantum Yield (PLQY): Values exceeding 90% are commonly reported, indicating that a very high fraction of absorbed photons are re-emitted as light.[13][14][18]

  • Efficient Triplet Harvesting: The small energy gap enables highly efficient RISC, allowing devices to harness nearly all generated excitons.[19]

  • High Device Efficiency: OLEDs using 4CzIPN as the emitter have demonstrated remarkable EQEs, with some optimized device structures reaching over 30% and even as high as 43.9%.[20][21]

TADF_Mechanism

Comparative Performance Analysis

To contextualize the performance of 4CzIPN, it is essential to compare it with first and second-generation emitters under similar conditions.

Emitter TypeCompound ExampleTheoretical Max IQETypical Max EQE (%)Key AdvantagesKey Disadvantages
Fluorescence (1st Gen) Alq3~25%[2]3 - 5%[22][23]Good stability, low costLow efficiency
Phosphorescence (2nd Gen) Ir(ppy)3~100%[7]20 - 30%[3][24]High efficiencyExpensive (noble metals), blue emitter instability[2]
TADF (3rd Gen) 4CzIPN ~100% [2]>30% [20][21]High efficiency, metal-free, lower cost Can have broader emission spectra, stability concerns being addressed[25]

Note: EQE values can vary significantly based on device architecture, host materials, and out-coupling enhancement techniques.

Experimental data consistently demonstrates the superiority of TADF emitters like 4CzIPN over fluorescent materials. While phosphorescent devices can achieve comparable peak efficiencies, TADF technology offers the significant advantage of being metal-free, which addresses concerns about cost and material scarcity.[26] One study achieved a maximum EQE of 43.9% for a green OLED using 4CzIPN as the guest material, a testament to the high potential of this technology.[20] In another instance, a device using a specific host material for 4CzIPN reached a high maximum quantum efficiency of 31.2%.[21]

Essential Experimental Protocols

Accurate and reproducible measurement of quantum efficiency is vital for material and device characterization. Below are standardized protocols for determining Photoluminescence Quantum Yield (PLQY) and External Quantum Efficiency (EQE).

Protocol: Absolute Photoluminescence Quantum Yield (PLQY) Measurement

This protocol determines the intrinsic ability of the emitter material to convert absorbed photons into emitted photons. The absolute method using an integrating sphere is the industry standard.[27]

Objective: To measure the ratio of photons emitted to photons absorbed by a thin film of the compound.

Equipment:

  • Spectrofluorometer with a calibrated light source (e.g., Xenon lamp or laser).

  • Integrating sphere (coated with a highly reflective material like Spectralon® or BaSO₄).[28]

  • Calibrated spectrometer/detector (e.g., CCD).

  • Sample holder for thin films.

  • Blank substrate for reference measurement (e.g., quartz).

Methodology:

  • System Calibration: Calibrate the spectral response of the detection system (sphere + spectrometer) using a calibrated light source.

  • Reference Measurement (Excitation Profile):

    • Place the blank substrate in the sample holder inside the integrating sphere.[29]

    • Illuminate the blank substrate with a monochromatic excitation light source.

    • Record the spectrum of the scattered excitation light. This provides the lamp's spectral profile (Lₐ).[28]

  • Sample Measurement (Emission and Scattering):

    • Replace the blank substrate with the sample film.[29]

    • Illuminate the sample with the same excitation light.

    • Record the resulting spectrum. This spectrum will contain both the scattered excitation light (Lₑ) and the photoluminescence from the sample (Eₑ).[30]

  • Data Analysis:

    • Integrate the area under the emission peak of the sample (∫ Eₑ dλ) to get the number of emitted photons.

    • Integrate the area under the excitation peak for both the reference (∫ Lₐ dλ) and the sample (∫ Lₑ dλ). The difference between these two values represents the number of photons absorbed by the sample.[27]

    • Calculate the PLQY using the formula: PLQY (%) = [ ∫ Eₑ dλ ] / [ ∫ Lₐ dλ - ∫ Lₑ dλ ] x 100

PLQY_Workflow

Protocol: External Quantum Efficiency (EQE) Measurement

This protocol measures the performance of a fully fabricated OLED device.

Objective: To determine the ratio of photons emitted from the device to the number of electrons injected.

Equipment:

  • Source Measure Unit (SMU).

  • Integrating sphere with a port for the OLED device.

  • Calibrated photodiode or spectrometer.

  • Computer for automated control and data acquisition.

Methodology:

  • Device Placement: Mount the OLED device onto the port of the integrating sphere. Ensure that only forward-emitted light is captured and cover the device edges to prevent wave-guided light from escaping and artificially inflating the measurement.[31]

  • Electrical Connection: Connect the SMU to the anode and cathode of the OLED.

  • Simultaneous Measurement:

    • Apply a stepped voltage or current sweep to the device using the SMU.

    • For each step, simultaneously record:

      • The current (I) flowing through the device.

      • The total optical power or photon flux of the emitted light using the calibrated detector.[15]

  • Spectral Measurement: At a representative operating current, measure the electroluminescence (EL) spectrum of the device. This is needed to calculate the number of photons from the measured optical power.

  • Data Analysis:

    • Calculate the number of injected electrons per second from the current (I) using the elementary charge (e): Number of electrons/sec = I / e .

    • Calculate the number of emitted photons per second from the measured optical power and the EL spectrum.

    • Calculate the EQE at each current step using the formula: EQE (%) = (Number of emitted photons/sec) / (Number of injected electrons/sec) x 100 [16]

    • Plot EQE as a function of current density or luminance to analyze device performance and efficiency roll-off.

Conclusion and Future Outlook

The development of third-generation TADF emitters like 4CzIPN has been a pivotal advancement in OLED technology. By providing a pathway to 100% internal quantum efficiency without the need for expensive and rare noble metals, TADF materials bridge the gap between the low efficiency of traditional fluorescence and the high cost of phosphorescence.[26] The exceptional performance of 4CzIPN, with reported EQEs exceeding 30-40% in optimized devices, underscores its potential for creating highly efficient and cost-effective displays and lighting solutions.[20][21]

While challenges such as emission bandwidth and long-term operational stability continue to be areas of active research, the fundamental principles of TADF offer a robust platform for future innovation.[9][25] Further advancements in molecular design, host material engineering, and device architecture will undoubtedly push the boundaries of efficiency and durability, solidifying the role of TADF emitters in the next generation of optoelectronic applications.

References

A Senior Application Scientist's Guide to Benchmarking Hole Transport Layer Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development leveraging optoelectronic devices, the selection of an appropriate Hole Transport Layer (HTL) is a critical determinant of device performance, stability, and overall efficacy. This guide provides an in-depth, objective comparison of commonly employed HTL materials, supported by experimental data and detailed characterization protocols. Our focus is to equip you with the necessary knowledge to make informed decisions for your specific application, be it in perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), or other advanced optoelectronic systems.

The Crucial Role of the Hole Transport Layer

The HTL is a fundamental component in many optoelectronic devices, positioned between the active layer (e.g., perovskite absorber or emissive organic layer) and the anode. Its primary functions are to facilitate the efficient extraction and transport of holes (positive charge carriers) from the active layer to the anode while simultaneously blocking electrons.[1][2] An ideal HTL should possess a combination of key characteristics:

  • High Hole Mobility: To ensure rapid and efficient transport of holes, minimizing charge recombination.[1]

  • Suitable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the active layer to facilitate efficient hole extraction.[3]

  • High Transparency: To allow maximum light to reach the active layer in devices like solar cells.[4]

  • Good Film-Forming Properties: To create a uniform and defect-free layer that ensures good interfacial contact.

  • Long-Term Stability: Resistance to degradation under operational stress from factors like heat, light, and ambient conditions.[4]

The following diagram illustrates the typical device architecture of a conventional (n-i-p) perovskite solar cell, highlighting the position of the HTL.

G cluster_device Conventional (n-i-p) Perovskite Solar Cell Architecture cluster_charge_flow Charge Carrier Movement Anode Anode (e.g., ITO/FTO) ETL Electron Transport Layer (ETL) Anode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTL) Perovskite->HTL Cathode Cathode (e.g., Au, Ag) HTL->Cathode e Electron (e⁻) h Hole (h⁺) Perovskite_center->e to ETL Perovskite_center->h to HTL

Caption: Device architecture of a conventional n-i-p perovskite solar cell.

Comparative Analysis of Key Hole Transport Layer Materials

The choice of HTL material significantly impacts device performance. Below is a comparative table summarizing the key properties of some of the most widely used and emerging HTL materials.

MaterialTypeHole Mobility (cm²/Vs)HOMO (eV)LUMO (eV)Key AdvantagesKey Disadvantages
Spiro-OMeTAD Organic2 x 10⁻⁴-5.0 to -5.2-1.5 to -2.0High efficiency in PSCs, good processability.[1]High cost, requires hygroscopic dopants, potential for thermal instability.[5][6]
PTAA Organic10⁻³ to 10⁻²-5.1 to -5.3-1.9 to -2.2Higher hole mobility than Spiro-OMeTAD, good thermal stability.[7][8]Can have lower charge extraction efficiency in some cases, hydrophobicity can affect perovskite growth.[7]
P3HT Organic10⁻⁴ to 10⁻²-4.9 to -5.1-2.9 to -3.1More stable than Spiro-OMeTAD, cost-effective.[1]Can lead to energy losses due to charge recombination at the interface.[7]
NiOₓ Inorganic10⁻⁶ to 10⁻²-5.1 to -5.4-1.4 to -1.7Excellent thermal and chemical stability, low cost, suitable for inverted devices.[4]Lower conductivity without doping, performance is highly dependent on deposition method.[4]
CuSCN Inorganic10⁻² to 10⁻¹-5.3 to -5.5-1.7 to -1.9High hole mobility, wide bandgap, good transparency.[4]Can be challenging to process into uniform films.
Cu₂O Inorganic1 to 100-5.2 to -5.4-3.2 to -3.4High hole mobility, earth-abundant, non-toxic.Performance can be limited by defects and grain boundaries.[9]

The following diagram illustrates the energy level alignment of different HTLs with a typical perovskite absorber layer.

G cluster_energy Energy Level Alignment (vs. Vacuum) cluster_htls Hole Transport Layers cluster_etl Electron Transport Layer Perovskite Perovskite VB: ~-5.4 eV CB: ~-3.9 eV Spiro Spiro-OMeTAD HOMO: ~-5.2 eV Perovskite->Spiro Hole Extraction PTAA PTAA HOMO: ~-5.3 eV Perovskite->PTAA Hole Extraction NiOx NiOₓ VB: ~-5.2 eV Perovskite->NiOx Hole Extraction TiO2 TiO₂ CB: ~-4.2 eV Perovskite->TiO2 Electron Extraction

Caption: Energy level diagram showing the alignment of various HTLs with a perovskite absorber.

Experimental Protocols for HTL Characterization

To ensure the scientific integrity and reproducibility of your findings, it is crucial to follow standardized and well-documented experimental protocols. This section provides step-by-step methodologies for key HTL characterization techniques.

Measurement of Hole Mobility

Hole mobility is a critical parameter that dictates the charge transport efficiency of an HTL. Two common techniques for its measurement are Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF).

Principle: The SCLC method involves fabricating a hole-only device and measuring its current-voltage (I-V) characteristics in the dark. At a certain voltage, the injected charge carriers dominate the current, which becomes space-charge limited. The mobility can then be extracted from the I-V curve in this region.

Experimental Workflow:

G cluster_workflow SCLC Measurement Workflow A 1. Fabricate Hole-Only Device (e.g., ITO/PEDOT:PSS/HTL/Au) B 2. Measure Dark I-V Characteristics A->B C 3. Plot log(J) vs. log(V) B->C D 4. Identify SCLC Region (slope ≈ 2) C->D E 5. Fit to Mott-Gurney Law to Extract Mobility D->E

Caption: Workflow for SCLC hole mobility measurement.

Step-by-Step Protocol:

  • Device Fabrication:

    • Clean an ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a layer of PEDOT:PSS as a hole injection layer via spin-coating.

    • Spin-coat the HTL material onto the PEDOT:PSS layer. The thickness should be carefully controlled and measured.

    • Thermally evaporate a top electrode with a high work function (e.g., Gold) to ensure an ohmic contact for holes and block electron injection.

  • I-V Measurement:

    • Place the fabricated device in a shielded probe station to minimize electrical noise and light exposure.

    • Apply a voltage sweep across the device using a source meter and record the corresponding current.

  • Data Analysis:

    • Plot the current density (J) versus the voltage (V) on a log-log scale.

    • The resulting plot will typically show three regions: an ohmic region (slope ≈ 1) at low voltages, a trap-filled limited (TFL) region, and the SCLC region (slope ≈ 2) at higher voltages.

    • In the trap-free SCLC region, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, V is the applied voltage, and L is the thickness of the HTL film.

    • By fitting the experimental data in the SCLC region to this equation, the hole mobility (μ) can be extracted.

Causality: The fabrication of a "hole-only" device is crucial to ensure that the measured current is dominated by the transport of holes through the HTL. The choice of a high work function top electrode is to create an ohmic contact for holes, allowing for efficient injection, while the PEDOT:PSS layer facilitates hole injection from the ITO.

Determination of HOMO and LUMO Energy Levels

The energy levels of the HTL are critical for ensuring efficient charge transfer at the interfaces. Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful techniques for determining these values.

Principle: CV is an electrochemical technique that measures the current response of a material to a triangular potential sweep. The oxidation and reduction potentials of the material can be determined from the voltammogram, which can then be used to estimate the HOMO and LUMO energy levels.

Experimental Workflow:

G cluster_workflow Cyclic Voltammetry Workflow A 1. Prepare Electrolyte Solution with HTL Material B 2. Set up Three-Electrode Cell (Working, Counter, Reference) A->B C 3. Perform Cyclic Voltage Sweep B->C D 4. Record Voltammogram (Current vs. Potential) C->D E 5. Determine Onset Oxidation & Reduction Potentials D->E F 6. Calculate HOMO & LUMO Levels E->F

Caption: Workflow for Cyclic Voltammetry measurement.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the HTL material in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • For thin films, the HTL can be coated onto a working electrode (e.g., glassy carbon or platinum).

  • Measurement:

    • Use a three-electrode electrochemical cell consisting of a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

    • Calibrate the system using a standard reference, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

    • Apply a cyclic potential sweep and record the resulting current.

  • Data Analysis:

    • From the voltammogram, determine the onset potential of the first oxidation peak (E_ox) and the onset potential of the first reduction peak (E_red).

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):[8]

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Causality: The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy released when an electron is added to the LUMO. By referencing these potentials to a known standard, the absolute energy levels can be determined.

Principle: UPS is a surface-sensitive technique that uses ultraviolet photons to excite electrons from the valence band of a material. By measuring the kinetic energy of the emitted photoelectrons, the work function and the energy of the HOMO level relative to the Fermi level can be determined.

Step-by-Step Protocol:

  • Sample Preparation:

    • Deposit a thin film of the HTL material on a conductive substrate (e.g., ITO or gold) under ultra-high vacuum (UHV) conditions to ensure a clean surface.

  • Measurement:

    • Irradiate the sample with a monochromatic UV light source (e.g., He I with an energy of 21.22 eV).

    • Measure the kinetic energy distribution of the emitted photoelectrons using an electron energy analyzer.

  • Data Analysis:

    • The work function (Φ) is determined from the secondary electron cutoff (SEC) in the spectrum: Φ = hν - E_cutoff, where hν is the photon energy and E_cutoff is the kinetic energy at the SEC.

    • The HOMO level is determined from the onset of the photoemission from the valence band: E_HOMO = E_Fermi - (hν - E_onset), where E_Fermi is the Fermi level of the system (calibrated with a clean metal surface) and E_onset is the kinetic energy at the valence band onset.

Causality: The photoelectric effect dictates that the kinetic energy of an emitted electron is directly related to the binding energy of the electron in the material and the energy of the incident photon. By analyzing the energy distribution of these electrons, the electronic structure of the material's surface can be mapped.

Assessing the Stability of Hole Transport Layers

The long-term stability of an optoelectronic device is often limited by the degradation of its components, with the HTL playing a significant role. Standardized stability testing protocols are essential for a fair comparison of different materials. The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of protocols for this purpose.

ISOS Protocols: These protocols define a series of stress tests under controlled conditions to evaluate the stability of solar cells. Key protocols include:

  • ISOS-D (Dark Stability): Assesses stability in the dark under controlled temperature and humidity.

  • ISOS-L (Light Soaking): Evaluates stability under continuous illumination. The ISOS-L-2 protocol, for example, combines light soaking with elevated temperature to accelerate degradation.[10]

  • ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations.

A Generic Stability Testing Protocol (based on ISOS-L-2):

  • Initial Characterization: Measure the initial performance parameters (PCE, Voc, Jsc, FF) of the encapsulated device under standard test conditions (e.g., AM1.5G, 100 mW/cm²).

  • Stress Application: Place the device in a climate chamber under continuous illumination (1 sun) at an elevated temperature (e.g., 65 °C or 85 °C).

  • Periodic Monitoring: At regular intervals, remove the device from the stress conditions and measure its performance parameters under standard test conditions.

  • Data Analysis: Plot the normalized performance parameters as a function of time to determine the device's lifetime (e.g., T₈₀, the time it takes for the PCE to drop to 80% of its initial value).

Causality: By subjecting the devices to accelerated aging conditions that mimic real-world stressors, the long-term stability of the HTL and the overall device can be predicted and compared. Encapsulation is crucial to isolate the degradation of the internal components from external factors like moisture and oxygen.

Conclusion and Future Outlook

The selection of a hole transport layer is a multifaceted decision that requires a thorough understanding of the material's intrinsic properties and its interaction with other layers in the device. While Spiro-OMeTAD has been the benchmark organic HTL, its high cost and stability issues have driven the development of promising alternatives like PTAA and various inorganic materials.

For researchers and developers, a systematic benchmarking approach using standardized characterization and stability testing protocols is paramount. The experimental procedures detailed in this guide provide a robust framework for such evaluations. As the field continues to evolve, the focus will likely shift towards dopant-free HTLs that offer a better balance of high performance and long-term stability, paving the way for the commercialization of next-generation optoelectronic devices.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and materials science, reagents like 2-(9H-Carbazolyl)ethylboronic acid pinacol ester are invaluable for their role in complex molecular constructions. However, their utility in the lab is matched by the critical need for meticulous handling and disposal. This guide provides a comprehensive, experience-driven protocol for the safe management of this compound's waste streams. Our approach is grounded in a deep understanding of its constituent chemical moieties—the carbazole core and the boronic acid pinacol ester group—to ensure the safety of personnel, the integrity of research, and environmental compliance. Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The disposal protocol for this compound is dictated by the combined hazards of its two primary structural components: the heterocyclic carbazole system and the reactive boronic ester functional group.

  • The Carbazole Moiety: Carbazole and its derivatives are noted for their environmental persistence and toxicity. The core hazard is ecotoxicity; carbazole is classified as toxic to aquatic life with long-lasting effects[1][2]. Some sources also indicate that carbazole is suspected of causing genetic defects[1]. Therefore, the primary directive is to prevent any release into the environment. Under no circumstances should waste containing this compound be discharged into the sanitary sewer system[2][3][4].

  • The Boronic Acid Pinacol Ester Moiety: Boronic acids and their esters are widely used in synthesis. While the pinacol ester form is generally more stable than the free acid, it still presents significant hazards. These compounds are known to cause skin irritation and serious eye irritation[5][6]. Inhalation may also lead to respiratory irritation[5][7]. It is crucial to treat this functional group as a hazardous component, mandating careful handling to avoid personal exposure.

Synthesizing these risks, this compound must be managed as a hazardous waste with both human health and environmental implications.

GHS Hazard Summary

The following table summarizes the anticipated hazards based on data from analogous structures. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.

Hazard ClassGHS ClassificationRationale and Key Precautions
Health Hazards Skin Irritation (Category 2)Causes skin irritation[6]. Avoid contact; wear appropriate gloves and lab coat[6][8].
Serious Eye Irritation (Category 2)Causes serious eye irritation[6]. Wear safety goggles with side shields[6].
Suspected of Causing Genetic DefectsBased on the carbazole moiety[1]. Minimize exposure and handle with appropriate containment.
Environmental Hazards Chronic Aquatic ToxicityToxic to aquatic life with long-lasting effects[1][2]. Crucial: Prevent release to drains and waterways[2][4].

Pre-Disposal Operations: Engineering Safety

Before beginning any work that will generate waste, establishing a safe operational framework is paramount.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling the neat compound or its solutions. This includes:

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[6].

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling[7].

  • Body Protection: A lab coat must be worn. For handling larger quantities, consider additional protective clothing[5][6].

Engineering Controls

All handling of this compound and its associated waste, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk[5].

Waste Segregation

Proper segregation prevents dangerous reactions and ensures correct disposal routing.

  • Primary Waste Stream: Create a dedicated hazardous waste container for this compound and its direct derivatives.

  • Avoid Incompatibles: Never mix boronic acid waste with strong oxidizing agents[8], strong acids, or bleach, which could lead to dangerous reactions[2][5]. Waste containers should be stored separately from incompatible materials[9].

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. All waste must be treated as hazardous.

Protocol 1: Unused Neat Compound and Contaminated Solids

This protocol applies to expired or surplus solid this compound, as well as solid materials contaminated with it (e.g., weighing paper, contaminated silica gel).

  • Containment: Carefully place the solid waste into a robust, sealable container (e.g., a wide-mouthed plastic jar). Avoid generating dust[3][10].

  • Labeling: Affix a "Hazardous Waste" label to the container[11]. Clearly write the full chemical name, "this compound," and list any other components (e.g., "silica gel") with approximate percentages[11].

  • Storage: Tightly seal the container and wipe the exterior to ensure it is free of contamination. Store it in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department[9].

Protocol 2: Liquid Waste Streams

This protocol is for solutions containing the compound, such as reaction mixtures, mother liquors from crystallization, or eluent from chromatography.

  • Collection: Collect all liquid waste containing the target compound in a dedicated, compatible, and sealable hazardous waste container (e.g., a solvent can or a heavy-walled glass bottle)[5][12]. Do not use plastic containers for certain organic solvents or strong acids[12].

  • Labeling: Clearly label the container with a "Hazardous Waste" tag[11]. List all constituents with percentages, including solvents (e.g., "Dichloromethane 80%, Ethyl Acetate 15%, this compound & byproducts ~5%").

  • Capping: Keep the container tightly capped at all times, except when adding waste[11][13]. Using a funnel left in the opening is not acceptable[12].

  • Storage: Store the sealed container in the SAA, ensuring segregation from incompatible waste streams[9].

Protocol 3: Decontamination of Empty Containers

Empty containers that held the neat compound must be decontaminated before they can be disposed of as non-hazardous waste. This is a critical step to prevent the introduction of this ecotoxic compound into the environment[5][14].

  • Initial Rinse (Hazardous): In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethyl acetate) that can dissolve the compound. The volume for each rinse should be about 5-10% of the container's volume[14].

  • Collect Rinseate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste as described in Protocol 2[5][14]. This rinseate contains dissolved compound and must not be drain-disposed.

  • Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like the back of the fume hood), completely deface or remove the original product label[5][14]. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[5].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal route of waste related to this compound.

G start Waste Generation Point (this compound) waste_type Identify Waste Type start->waste_type solid Neat Solid or Contaminated Solids (e.g., silica, paper) waste_type->solid Solid liquid Liquid Mixture (e.g., reaction solution, chromatography eluent) waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container solid_proc Protocol 1: Package in sealed container. Label as solid hazardous waste. solid->solid_proc liquid_proc Protocol 2: Collect in compatible container. Label as liquid hazardous waste. liquid->liquid_proc container_proc Protocol 3: Perform triple rinse. container->container_proc storage Store sealed & labeled container in Satellite Accumulation Area (SAA) solid_proc->storage liquid_proc->storage collect_rinse Collect ALL rinseate into liquid hazardous waste container. container_proc->collect_rinse final_container Deface original label. Dispose of clean, dry container in appropriate lab glass/plastic waste. container_proc->final_container collect_rinse->liquid_proc pickup Arrange pickup by EHS storage->pickup

Caption: Disposal decision workflow for various waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9H-Carbazolyl)ethylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2-(9H-Carbazolyl)ethylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.